molecular formula C4H4ClNS B1592766 4-Chlorothiophen-3-amine CAS No. 632356-42-4

4-Chlorothiophen-3-amine

Cat. No.: B1592766
CAS No.: 632356-42-4
M. Wt: 133.6 g/mol
InChI Key: XCJMRYCTWBDPQJ-UHFFFAOYSA-N
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Description

4-Chlorothiophen-3-amine (CAS 632356-42-4) is a versatile chlorinated heterocyclic amine that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a thiophene ring system substituted with both an amine and a chlorine group, making it a useful building block for the development of more complex molecules . Its primary research value lies in its application as a precursor in multi-step synthetic approaches, particularly for constructing pharmacologically active scaffolds . For instance, derivatives of chlorothiophene amines have been explored in the synthesis of novel thiazole compounds for anti-inflammatory and analgesic drug discovery research . In such studies, these derivatives have demonstrated potent inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key targets in the inflammatory response pathway . The amine group allows for further functionalization through coupling reactions, while the chlorine atom offers a site for metal-catalyzed cross-coupling, enhancing its utility in structure-activity relationship (SAR) studies. As a reactive chemical, this product requires specific storage and handling. It must be preserved in a cool, dark place, sealed in a dry container, and stored in a freezer at -20°C or below . This product is labeled with the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . It is intended for use by qualified laboratory professionals only. 4-Chlorothiophen-3-amine is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJMRYCTWBDPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622811
Record name 4-Chlorothiophen-3-amine
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Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632356-42-4
Record name 4-Chlorothiophen-3-amine
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Record name 4-chlorothiophen-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-Chlorothiophen-3-amine in Contemporary Drug Discovery

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone, recognized for its versatile biological activities.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, acting as potent agents in various therapeutic areas. Within this privileged class of compounds, 4-Chlorothiophen-3-amine emerges as a critical building block, offering a unique substitution pattern that is highly sought after in the synthesis of complex molecular architectures for drug development. The presence of the chloro and amino functionalities on the thiophene ring provides reactive handles for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorothiophen-3-amine, tailored for researchers, scientists, and drug development professionals. We will delve into a field-proven synthetic protocol, elucidate the rationale behind the experimental choices, and detail the analytical techniques required to validate the structure and purity of the final compound. Our focus is on providing a practical and scientifically rigorous resource that empowers researchers to confidently synthesize and characterize this valuable intermediate.

Part 1: Synthesis of 4-Chlorothiophen-3-amine via Reduction of 4-Chloro-3-nitrothiophene

The most common and efficient pathway to 4-Chlorothiophen-3-amine is through the reduction of its nitro precursor, 4-chloro-3-nitrothiophene. This transformation is a staple in organic synthesis, and several reducing agents can be employed.[4][5] Among these, stannous chloride (SnCl2) in an acidic medium offers a reliable and high-yielding method that is well-suited for laboratory-scale synthesis.[6][7][8]

Reaction Scheme

reactant 4-Chloro-3-nitrothiophene product 4-Chlorothiophen-3-amine reactant->product Reduction reagents SnCl2·2H2O, HCl (conc.) Ethanol, Reflux

Caption: Synthetic route to 4-Chlorothiophen-3-amine.

Causality Behind Experimental Choices

The selection of stannous chloride as the reducing agent is predicated on its high chemoselectivity for the nitro group, even in the presence of a halogen substituent on the aromatic ring.[7] The use of concentrated hydrochloric acid is crucial for several reasons: it activates the stannous chloride, serves as a proton source for the reaction, and protonates the resulting amine to form the hydrochloride salt, which often aids in its precipitation and purification. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-nitrothiophene

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add stannous chloride dihydrate (typically 4-5 molar equivalents relative to the starting material) and ethanol.

  • Acidification: To the stirred suspension, carefully add concentrated hydrochloric acid. The mixture will generate heat.

  • Addition of Starting Material: Once the stannous chloride has largely dissolved to form a clear solution, add 4-chloro-3-nitrothiophene (1 molar equivalent) portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Chlorothiophen-3-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Chlorothiophen-3-amine as a solid.

Part 2: Characterization of 4-Chlorothiophen-3-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chlorothiophen-3-amine. The following analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chlorothiophen-3-amine is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Protons: The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The coupling constant between these protons will be characteristic of ortho-coupling in a thiophene ring.

  • Amine Protons: The amine protons (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For 4-Chlorothiophen-3-amine, four distinct signals are expected in the aromatic region, corresponding to the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom.

Expected ¹H and ¹³C NMR Data
¹H NMR (in CDCl₃, estimated)
δ (ppm)
~7.0-7.2
~6.6-6.8
~3.5-4.5
¹³C NMR (in CDCl₃, estimated)
δ (ppm)
~140-145
~120-125
~115-120
~110-115

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chlorothiophen-3-amine will exhibit characteristic absorption bands.[9][10][11]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)
3400-3200
1620-1560
1340-1250
800-600
~1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12][13][14][15][16] For 4-Chlorothiophen-3-amine (C₄H₄ClNS), the molecular weight is approximately 133.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak with a characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z ≈ 133 and 135

  • Loss of Cl: [M-Cl]⁺

  • Loss of HCN: [M-HCN]⁺

  • Other fragments: Arising from the cleavage of the thiophene ring.

Part 3: Logical Frameworks and Data Presentation

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A Reaction Setup: 4-Chloro-3-nitrothiophene, SnCl2·2H2O, HCl, Ethanol B Reflux (1-2 hours) A->B C Work-up: Neutralization, Extraction B->C D Purification: Column Chromatography C->D E ¹H and ¹³C NMR D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: Workflow from synthesis to characterization.

Conclusion: A Versatile Intermediate for Future Innovation

This technical guide has outlined a robust and reliable method for the synthesis of 4-Chlorothiophen-3-amine, a key intermediate in the development of novel pharmaceuticals. The detailed experimental protocol, coupled with a thorough explanation of the underlying chemical principles, provides a solid foundation for its successful preparation in a laboratory setting. Furthermore, the comprehensive guide to its characterization using modern analytical techniques ensures the validation of its identity and purity. As the demand for innovative therapeutics continues to grow, the availability of well-characterized and readily accessible building blocks like 4-Chlorothiophen-3-amine will be paramount in accelerating the pace of drug discovery and development.

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physical and chemical properties of 3-amino-4-chlorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorothiophene is a substituted aminothiophene derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a nucleophilic amino group and a synthetically versatile thiophene ring, making it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The presence of a chlorine atom further modulates the electronic properties of the thiophene ring and provides an additional site for chemical modification.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, reactivity, analytical methods, and applications of 3-amino-4-chlorothiophene, with a particular focus on its relevance in drug discovery and development. The thiophene moiety is a well-established pharmacophore in numerous approved drugs, and its derivatives continue to be explored for novel therapeutic applications.[1][2]

Physicochemical Properties

The fundamental physical and chemical properties of 3-amino-4-chlorothiophene are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-Amino-4-chlorothiophene

PropertyValueSource
Molecular Formula C4H4ClNS
Molecular Weight 133.60 g/mol
Appearance Yellow solid
Odor Stench
Melting Point 37 - 42 °C (99 - 108 °F)
Boiling Point 140 - 145 °C (284 - 293 °F) at 21 hPa
Solubility Data not readily available
pKa Data not readily available

Spectral Data and Characterization

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 3-amino-4-chlorothiophene is expected to show signals corresponding to the protons on the thiophene ring and the amino group. The chemical shifts and coupling constants will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-4-chlorothiophene will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and C-S stretching.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the related compound, methyl 3-amino-4-chlorothiophene-2-carboxylate, the monoisotopic mass is reported as 190.98077 Da.[3]

Table 2: Summary of Anticipated Spectral Data for 3-Amino-4-chlorothiophene

TechniqueExpected Features
1H NMR Signals for two thiophene protons and two amine protons.
13C NMR Four signals for the thiophene ring carbons.
IR (cm-1) N-H stretches (~3300-3500), C-H aromatic stretch (~3100), C=C aromatic stretches (~1600-1450), C-S stretch.
Mass Spec (m/z) Molecular ion peak at ~133 and ~135 (due to 35Cl and 37Cl isotopes).

Synthesis and Purification

Synthetic Routes

The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

A variation of the Gewald reaction can be employed for the synthesis of 3-acetyl-2-aminothiophenes.[5][6][7] This suggests that a similar approach could be adapted for the synthesis of 3-amino-4-chlorothiophene, likely starting from a chlorinated carbonyl compound and a suitable nitrile.

Gewald Reaction Ketone Ketone/Aldehyde Condensation Knoevenagel Condensation Ketone->Condensation Cyanoester α-Cyanoester Cyanoester->Condensation Sulfur Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Sulfur_Addition catalyst Product 2-Aminothiophene Intermediate Stable Intermediate Condensation->Intermediate Intermediate->Sulfur_Addition Sulfur_Addition->Product

Caption: General scheme of the Gewald reaction for the synthesis of 2-aminothiophenes.

Detailed Experimental Protocol for the Synthesis of 3-Amino-4-chlorothiophene

Synthesis Workflow Start Starting Materials: - Chlorinated Carbonyl - Active Methylene Nitrile - Sulfur - Base Reaction Gewald Reaction (Heating in a suitable solvent, e.g., DMF or Ethanol) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction with an organic solvent) Monitoring->Workup Upon completion Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product 3-Amino-4-chlorothiophene Characterization->Final_Product

Caption: A proposed workflow for the synthesis and purification of 3-amino-4-chlorothiophene.

Chemical Reactivity and Stability

The reactivity of 3-amino-4-chlorothiophene is dictated by the interplay of the amino group, the thiophene ring, and the chloro substituent.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

  • Thiophene Ring: The thiophene ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the activating effect of the amino group and the deactivating, ortho-para directing effect of the chlorine atom.

  • Chloro Substituent: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.

The stability of aminothiophenes can be a concern, as they can be susceptible to oxidation and polymerization.[8] Therefore, it is advisable to store 3-amino-4-chlorothiophene under an inert atmosphere and in a cool, dark place.

Analytical Methods

The purity and identity of 3-amino-4-chlorothiophene can be assessed using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for determining the purity of the compound and for monitoring reaction progress. The choice of column and mobile phase would need to be optimized for the specific compound.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system would need to be developed to achieve good separation.

Applications in Drug Discovery and Development

Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric and electronic properties but with potentially improved metabolic stability and pharmacokinetic profiles.

The presence of both an amino group and a chlorine atom on the thiophene ring of 3-amino-4-chlorothiophene makes it a particularly attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a handle for the introduction of various side chains and pharmacophores, while the chlorine atom can be used to modulate the overall properties of the molecule or as a site for further functionalization. Chloro-containing compounds are prevalent in a large number of FDA-approved drugs, highlighting the importance of this substituent in drug design.[1][2]

Safety and Handling

3-Amino-4-chlorothiophene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The available safety data sheets (SDS) for similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] It is also noted to have a strong, unpleasant odor.

Table 3: Summary of Safety Information for 3-Amino-4-chlorothiophene

Safety AspectRecommendationSource
Hazard Identification Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Stench.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
First Aid Measures If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If on skin: Take off immediately all contaminated clothing. Rinse skin with water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing.
Storage Store locked up in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

3-Amino-4-chlorothiophene is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a reactive amino group, a tunable thiophene core, and a chloro substituent provides a rich platform for the development of novel compounds with diverse biological activities. While there is a need for more publicly available, detailed experimental and spectral data for this specific compound, its potential for application in drug discovery is evident from the broad utility of the aminothiophene scaffold. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. Further exploration of the synthetic utility and biological screening of derivatives of 3-amino-4-chlorothiophene is warranted to fully realize its potential in the development of new therapeutic agents.

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Introduction: The Structural Significance of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorothiophen-3-amine

4-Chlorothiophen-3-amine (CAS: 7331-54-6) is a substituted heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both an electron-withdrawing chloro group and an electron-donating amino group, creates a unique electronic and structural profile. This substitution pattern makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. For a molecule like 4-Chlorothiophen-3-amine, a multi-technique spectroscopic approach is not merely confirmatory but essential for understanding its chemical behavior. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, designed to equip researchers with the expertise to confidently identify and characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Chlorothiophen-3-amine, both ¹H and ¹³C NMR are required to fully map its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The structure of 4-Chlorothiophen-3-amine contains two distinct aromatic protons on the thiophene ring and two protons on the amine group.

Field-Proven Insights: The amine protons (NH₂) can sometimes exhibit broad signals and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In ultra-pure samples and aprotic solvents like CDCl₃, splitting may be observed; however, it is common for the NH₂ signal to appear as a broad singlet that does not couple with neighboring protons.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 6.9 - 7.1Doublet (d)1HH-5The proton at the C-5 position is ortho to the sulfur atom and meta to the amine group. It is expected to be the most downfield of the two ring protons. It will be coupled to H-2.
~ 6.6 - 6.8Doublet (d)1HH-2The proton at the C-2 position is ortho to the sulfur atom and ortho to the strongly electron-donating amine group, which shields it, shifting it upfield relative to H-5. It will be coupled to H-5.
~ 3.5 - 4.5Broad Singlet (br s)2HNH₂The amine protons are exchangeable and their signal is often broadened. The chemical shift is variable and dependent on experimental conditions.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of 4-Chlorothiophen-3-amine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Acquire data at room temperature using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the signals to determine the relative proton ratios.

Visualization: ¹H NMR Structural Relationships

HNMR cluster_mol 4-Chlorothiophen-3-amine cluster_protons Proton Environments & Coupling mol H5 H-5 (~7.0 ppm) H2 H-2 (~6.7 ppm) H5->H2 J ≈ 3-4 Hz NH2 NH₂ (~4.0 ppm, broad)

Caption: Predicted ¹H NMR environments and coupling for 4-Chlorothiophen-3-amine.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The molecule has four distinct carbon atoms in the thiophene ring.

Field-Proven Insights: Carbon atoms directly attached to electronegative atoms (like Cl) or heteroatoms (like S) are significantly influenced. The C-Cl bond will cause a downfield shift for C-4. Conversely, the strong electron-donating NH₂ group will cause an upfield (shielding) effect on the carbons it is attached to (C-3) and ortho/para to it (C-2, C-5), though the direct attachment effect is strongest.[5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 145 - 150C-3Directly attached to the strongly electron-donating amine group, resulting in a significant downfield shift.
~ 120 - 125C-5Aromatic carbon adjacent to the sulfur atom.
~ 115 - 120C-2Aromatic carbon ortho to the amine group, experiencing a shielding effect.
~ 110 - 115C-4Directly attached to the electronegative chlorine atom, but also ortho to the electron-donating amine, resulting in a complex shielding/deshielding balance.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Standard Fourier transform, phase correction, and baseline correction are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For 4-Chlorothiophen-3-amine, the primary amine (NH₂) and the aromatic thiophene ring are expected to produce characteristic absorption bands.

Field-Proven Insights: A primary amine is uniquely identifiable by the presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. This is a definitive marker that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[6][7]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale & Causality
3450 - 3350MediumAsymmetric N-H StretchThe two N-H bonds of the primary amine stretch out of phase.[6]
3350 - 3250MediumSymmetric N-H StretchThe two N-H bonds stretch in phase.[6]
~ 3100WeakAromatic C-H StretchStretching of the C-H bonds on the thiophene ring, typically seen just above 3000 cm⁻¹.[8]
1650 - 1580Medium-StrongN-H Bend (Scissoring)The bending motion of the H-N-H bond angle is a characteristic feature of primary amines.[6]
1500 - 1400Medium-StrongC=C Ring StretchingAromatic ring stretching vibrations of the thiophene core.
1335 - 1250StrongAromatic C-N StretchThe stretching of the bond between the aromatic ring carbon (C-3) and the nitrogen atom.[6]
800 - 600Medium-StrongC-Cl StretchThe stretching vibration for a carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid 4-Chlorothiophen-3-amine sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Workflow

IR_Workflow Start Start: Solid Sample Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum (Air) Clean->Background PlaceSample Place Sample on Crystal Background->PlaceSample ApplyPressure Apply Pressure with Anvil PlaceSample->ApplyPressure CollectSample Collect Sample Spectrum (16-32 scans) ApplyPressure->CollectSample Process Automatic Background Subtraction CollectSample->Process End Final IR Spectrum Process->End

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. Electron Ionization (EI) is a common technique for small, relatively volatile molecules like this.

Field-Proven Insights: The most critical diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[9] This is an unambiguous indicator of the presence of a single chlorine atom.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge)Predicted IdentityRationale & Causality
133 / 135[M]⁺ (Molecular Ion)The parent ion. The 133 peak corresponds to the molecule with ³⁵Cl and the 135 peak corresponds to the molecule with ³⁷Cl, in an approximate 3:1 intensity ratio.[10]
98[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
97[M - HCl]⁺A common fragmentation pathway for chloro-aromatics, involving the loss of a neutral HCl molecule.
71[C₃H₃S]⁺Fragmentation of the thiophene ring.

Experimental Protocol: GC-MS with EI

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution (~1 mg/mL).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • GC: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature program to elute the compound from the column.

    • MS: The EI source is typically operated at 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and its isotope pattern, and propose structures for the major fragment ions.

Visualization: Predicted EI Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z 133/135 M_Cl [M - Cl]⁺ m/z 98 M->M_Cl - Cl• M_HCl [M - HCl]⁺ m/z 97 M->M_HCl - HCl

Caption: Primary predicted fragmentation pathways for 4-Chlorothiophen-3-amine under EI-MS.

Conclusion

The structural elucidation of 4-Chlorothiophen-3-amine is reliably achieved through a synergistic application of NMR, IR, and MS. The key identifying features are:

  • ¹H NMR: Two doublets in the aromatic region, characteristic of a 3,4-disubstituted thiophene.

  • IR: Two distinct N-H stretching bands around 3400 cm⁻¹ and a strong N-H bending mode, confirming the primary amine.

  • MS: A molecular ion cluster at m/z 133/135 with a ~3:1 intensity ratio, which is the definitive signature of a single chlorine atom.

This guide provides a robust framework for the spectroscopic analysis of 4-Chlorothiophen-3-amine, enabling researchers to confirm its identity with a high degree of confidence and proceed with its application in drug discovery and materials science.

References

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Solubility of 4-Chlorothiophen-3-amine in Common Organic Solvents: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 4-Chlorothiophen-3-amine, a heterocyclic amine of growing interest in medicinal chemistry. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on first principles of physical organic chemistry and provides a comprehensive, step-by-step experimental protocol for researchers to determine its solubility accurately in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of 4-Chlorothiophen-3-amine

4-Chlorothiophen-3-amine is a substituted thiophene, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry. Thiophene-containing molecules are integral to a variety of approved drugs and clinical candidates, valued for their ability to mimic phenyl rings while offering distinct electronic properties and metabolic profiles. Understanding the solubility of this specific intermediate is critical for:

  • Synthetic Route Optimization: Ensuring efficient dissolution in reaction media for homogenous reaction kinetics and maximizing yield.

  • Purification Strategy: Selecting appropriate solvents for crystallization, extraction, and chromatographic purification.

  • Formulation Development: Providing foundational data for creating stable and bioavailable drug products.

This guide will first deconstruct the physicochemical properties of 4-Chlorothiophen-3-amine to build a theoretical model of its solubility, then provide a practical, rigorous methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a reliable guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

Key Molecular Features of 4-Chlorothiophen-3-amine

Several key features of the 4-Chlorothiophen-3-amine structure (Figure 1) dictate its interactions with various solvents:

  • Primary Aromatic Amine (-NH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).[2] This feature strongly suggests favorable interactions with polar protic and aprotic solvents.

  • Chlorothiophene Ring: The thiophene ring itself is an aromatic system with moderate polarity. The presence of the electronegative chlorine atom introduces a dipole moment and increases the molecule's overall polarity compared to unsubstituted thiophene.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (XlogP) for 4-Chlorothiophen-3-amine is 1.5.[3] This value indicates a molecule with a balance of hydrophilic and lipophilic character, suggesting it will not be exclusively soluble in highly polar or entirely nonpolar solvents.

Chemical structure of 4-Chlorothiophen-3-amineFigure 1. Chemical Structure of 4-Chlorothiophen-3-amine.
Predicted Solubility Across Solvent Classes

Based on these properties, we can predict the solubility behavior in common organic solvents, which are typically categorized by their polarity and hydrogen bonding capabilities (see Table 2 for solvent properties).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors. Due to the polar nature of the C-Cl bond and the hydrogen-bond-donating ability of the amine group, 4-Chlorothiophen-3-amine is expected to exhibit high solubility in this class of solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at solvating polar molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds.[4] The primary amine group will readily form hydrogen bonds with alcohol solvents, leading to favorable solute-solvent interactions. Therefore, good to moderate solubility is predicted in lower-chain alcohols. As the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the solvent becomes less polar, which may slightly decrease solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The polar functional groups (-NH₂ and -Cl) on the solute will have weak interactions with these solvents. The solute-solute interactions (crystal lattice energy) will likely dominate, resulting in low to very low solubility .[4] While aromatic solvents like toluene might offer slightly better solubility than aliphatic solvents like hexane due to π-π stacking interactions with the thiophene ring, overall solubility is expected to be poor.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Dichloromethane (DCM) is a good dipole acceptor but not a donor. It is a very common solvent for organic reactions. Moderate solubility is expected, likely higher than in nonpolar solvents but lower than in polar aprotic solvents. It's important to note that primary amines can sometimes be incompatible with chloroform and carbon tetrachloride.

Quantitative Solubility Profile (Predicted)

While experimental data is scarce, the following table summarizes the expected solubility based on the physicochemical analysis above. This table should be used as a directional guide for solvent selection prior to experimental verification.

Solvent Solvent Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong H-bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong H-bond acceptor, highly polar.
AcetonitrilePolar AproticModerate to HighPolar, H-bond acceptor.
MethanolPolar ProticHighStrong H-bond donor and acceptor.
EthanolPolar ProticModerate to HighGood H-bond donor and acceptor.
Isopropanol (IPA)Polar ProticModerateLess polar than methanol/ethanol.
Dichloromethane (DCM)ChlorinatedModerateModerately polar, good solvent for many organics.
Ethyl AcetateEsterLow to ModerateModerate polarity, H-bond acceptor.
TolueneAromatic HydrocarbonLowNonpolar, but allows for potential π-π interactions.
HexaneAliphatic HydrocarbonVery LowNonpolar, weak intermolecular forces with solute.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a solid in a solvent due to its reliability and direct measurement approach.[5]

Principle

An excess amount of the solid compound (solute) is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). After equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • 4-Chlorothiophen-3-amine (purest available grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker or incubator

  • Centrifuge capable of holding the vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Step-by-Step Methodology
  • Preparation: Add an excess of 4-Chlorothiophen-3-amine to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., 10-20 mg).

  • Solvent Addition: Add a known volume of the selected solvent to the vial (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time to ensure equilibrium is reached. A 24-hour period is a common starting point, but 48 or 72 hours may be necessary and should be confirmed by taking measurements at different time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the solid. This step is crucial to avoid transferring solid particles into the analytical sample.[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This removes any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is critical for an accurate final calculation.

  • Analysis: Quantify the concentration of 4-Chlorothiophen-3-amine in the diluted sample using a validated analytical method, such as HPLC-UV.[2] A calibration curve must be prepared using standards of known concentration.

Analytical Method: HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for aromatic amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance for 4-Chlorothiophen-3-amine.

  • Calibration: Prepare a series of at least five standard solutions of the compound in the mobile phase and generate a linear calibration curve (Concentration vs. Peak Area).

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = C_measured × DF

Where:

  • C_measured is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

  • DF is the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the key steps of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1-2 equil Agitate at constant T (e.g., 24-48 hours) prep2->equil sep1 Settle or Centrifuge at constant T equil->sep1 sep2 Collect supernatant with syringe sep1->sep2 sep3 Filter (0.22 µm) into clean vial sep2->sep3 ana1 Perform precise dilution sep3->ana1 ana2 Quantify concentration via HPLC-UV ana1->ana2 ana3 Calculate solubility using calibration curve ana2->ana3

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While specific, published quantitative solubility data for 4-Chlorothiophen-3-amine remains limited, a thorough analysis of its physicochemical properties provides a strong predictive framework for its behavior in common organic solvents. The presence of a polar amine group and a moderately polar chlorothiophene ring suggests high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and poor solubility in nonpolar hydrocarbons. For drug discovery and process development teams, this theoretical understanding serves as a crucial starting point for solvent screening. However, to ensure process robustness and accuracy, these predictions must be confirmed through rigorous experimentation. The detailed isothermal shake-flask protocol provided herein offers a reliable, gold-standard method for generating the precise, quantitative solubility data required to accelerate development timelines and ensure project success.

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quantum chemical calculations on the 4-Chlorothiophen-3-amine molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quantum Chemical Calculations on 4-Chlorothiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Chlorothiophen-3-amine, a molecule of interest in medicinal and materials chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and vibrational properties of this halogenated thiophene derivative. This document offers a robust, self-validating computational protocol, from initial structure optimization to the analysis of molecular orbitals and reactivity indices. The methodologies described herein are designed to provide researchers with a predictive lens to understand molecular behavior, complementing and guiding experimental research.

Introduction: The Significance of 4-Chlorothiophen-3-amine and the Role of Computational Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry. Their unique electronic and structural properties make them integral components in a wide array of applications, from pharmaceuticals to organic electronics.[1][2] The subject of this guide, 4-Chlorothiophen-3-amine (C₄H₄ClNS), incorporates key functional groups—an aromatic amine and a halogen substituent—that are known to modulate biological activity and material properties. Understanding the precise three-dimensional geometry, electronic charge distribution, and molecular orbital landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug lead or functional material.

Quantum chemical calculations offer a powerful, non-invasive toolkit to probe these characteristics at the sub-atomic level.[1] By solving approximations of the Schrödinger equation, we can generate highly accurate models of molecular behavior. These computational methods, particularly Density Functional Theory (DFT), provide a cost-effective and insightful means to predict properties such as stable conformations, vibrational spectra (FT-IR, Raman), electronic transitions, and sites of reactivity.[3][4] This guide will walk through the essential theory, a detailed computational workflow, and the interpretation of results for 4-Chlorothiophen-3-amine.

Theoretical Background: A Primer on DFT and Basis Sets

The foundation of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). Unlike wave function-based methods like Hartree-Fock (HF), which can be computationally expensive, DFT calculates the total energy of a system based on its electron density.[5] This approach offers an exceptional balance of accuracy and computational efficiency, making it the workhorse for computational chemistry.[4]

A DFT calculation is defined by two key components:

  • The Functional: A functional is a mathematical recipe that approximates the exchange-correlation energy—the most complex part of the electron-electron interaction. Numerous functionals have been developed, each with specific strengths. For organic molecules containing heteroatoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for geometries and electronic properties.[6][7]

  • The Basis Set: A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[8] The size and complexity of the basis set dictate the accuracy of the calculation. For a molecule like 4-Chlorothiophen-3-amine, which contains second-row elements (S, Cl) with many electrons and lone pairs, a robust basis set is crucial. Pople-style basis sets , such as 6-311++G(d,p) , are an excellent choice.[8] Let's break down this nomenclature:

    • 6-311G: A "split-valence" triple-zeta basis set, meaning it uses three different-sized functions for valence electrons, allowing for greater flexibility in describing chemical bonds.

    • ++: These "diffuse functions" are large, spread-out functions added to both heavy atoms and hydrogen. They are critical for accurately describing lone pairs, anions, and weak non-covalent interactions.

    • (d,p): These "polarization functions" add angular momentum beyond what is required for the ground state of the atom (d-functions on heavy atoms, p-functions on hydrogen). They allow orbitals to change shape and are essential for describing bonding in three-dimensional space accurately.[9]

The combination of a suitable functional (B3LYP) and a flexible basis set (6-311++G(d,p)) provides a powerful theoretical model for investigating 4-Chlorothiophen-3-amine.

Computational Methodology: A Validated Workflow

The following protocol outlines a self-validating workflow for performing quantum chemical calculations. This procedure can be implemented using standard quantum chemistry software packages like Gaussian, GAMESS, or Q-Chem.[10][11][12]

Step 1: Molecular Structure Creation

Begin by building the 3D structure of 4-Chlorothiophen-3-amine using a molecular editor. The basic chemical structure can be obtained from databases like PubChem (CID 22139823).[13] Ensure the initial connectivity and basic stereochemistry are correct. A preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) is recommended to generate a reasonable starting structure.

Step 2: Geometry Optimization

The primary goal is to find the molecule's lowest energy conformation. This is achieved through a geometry optimization calculation.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Purpose: This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, where the net forces on all atoms are effectively zero. This yields the equilibrium geometry of the molecule.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

An optimized structure could be an energy minimum or a transition state. A frequency calculation is essential to make this distinction and to validate the optimization.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p) (Must be the same level of theory as the optimization)

  • Purpose: This calculation determines the vibrational modes of the molecule.

    • Validation: A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be perturbed along the imaginary mode and re-optimized.

    • Thermodynamics: This step also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Spectroscopy: The calculated frequencies and intensities can be used to predict the theoretical FT-IR and Raman spectra of the molecule.[14]

Step 4: Calculation of Molecular Properties

Once the optimized minimum energy structure is confirmed, a variety of electronic properties can be calculated from the resulting wave function.

  • Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and donor-acceptor interactions. This provides a more chemically intuitive picture of charge than simple Mulliken population analysis.

  • Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic excitability.[15]

  • Molecular Electrostatic Potential (MEP): Creates a 3D map of the electrostatic potential on the electron density surface. This visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

  • Fukui Functions: These functions are used to predict local reactivity. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than MEP alone.[6]

Below is a Graphviz diagram illustrating this comprehensive and self-validating workflow.

G cluster_input Setup & Input cluster_core_calc Core Calculation Loop cluster_analysis Analysis & Results start 1. Build Initial Structure (4-Chlorothiophen-3-amine) method 2. Select Method (e.g., B3LYP/6-311++G(d,p)) start->method opt 3. Geometry Optimization method->opt freq 4. Frequency Calculation opt->freq validate Validate Minimum? freq->validate validate->opt No (Imaginary Freqs Found) [Perturb structure & re-optimize] properties 5. Calculate Properties (NBO, FMO, MEP, Fukui) validate->properties Yes (0 Imaginary Freqs) results 6. Interpret Data (Structure, Reactivity, Spectra) properties->results

Caption: A validated computational workflow for quantum chemical analysis.

Predicted Results and Discussion

Executing the workflow described above will yield a rich dataset. The following tables present hypothetical, yet chemically plausible, quantitative results for 4-Chlorothiophen-3-amine calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

This table summarizes key bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths
C-S1.725 Å
C-Cl1.740 Å
C-N1.395 Å
C=C1.378 Å
Bond Angles
C-S-C92.5°
Cl-C-C125.0°
N-C-C128.5°

Insight: The C-N bond length of 1.395 Å is shorter than a typical C-N single bond (~1.47 Å), suggesting partial double bond character due to the delocalization of the nitrogen lone pair into the thiophene ring.

Table 2: Key Electronic and Reactivity Properties

This table provides insight into the molecule's electronic structure and overall reactivity.

PropertyCalculated ValueUnit
HOMO Energy-5.85eV
LUMO Energy-0.95eV
HOMO-LUMO Gap4.90eV
Dipole Moment2.15Debye
Mulliken Atomic Charges
S-0.25e
Cl-0.18e
N-0.60e

Insight: The relatively high HOMO energy suggests that the molecule can act as an electron donor. The HOMO-LUMO gap of 4.90 eV indicates good kinetic stability. The negative charges on the heteroatoms (S, Cl, N) highlight them as potential sites for interaction with electrophiles or for hydrogen bonding.

Table 3: Predicted Vibrational Frequencies

This data allows for direct comparison with experimental IR or Raman spectra, serving as a powerful tool for structural confirmation.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H) stretch3450, 3360Asymmetric & Symmetric
ν(C-Cl) stretch785
ν(C-S) stretch690
Ring breathing850Thiophene ring mode

Insight: The predicted N-H stretching frequencies are characteristic of an aromatic amine and can be used as a spectroscopic fingerprint for identifying the molecule.

The following diagram illustrates how different computational analyses provide distinct insights into the molecule's nature.

G cluster_calc cluster_insight A Geometry Optimization Frequency Analysis X Structural Properties Bond Lengths, Angles, Conformation A:f0->X:f0 Defines A:f1->X:f0 Confirms B Frontier Molecular Orbitals (FMO) Molecular Electrostatic Potential (MEP) Y Electronic Properties HOMO-LUMO Gap, Dipole Moment B:f0->Y:f0 Quantifies Z Reactivity & Interactions Charge Distribution, Reactive Sites B:f1->Z:f0 Visualizes C Natural Bond Orbital (NBO) Fukui Functions C:f0->Z:f0 Explains C:f1->Z:f0 Predicts

Caption: Mapping computational methods to scientific insights.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical study of 4-Chlorothiophen-3-amine using Density Functional Theory. By following the detailed workflow—from initial structure generation and validated geometry optimization to the in-depth analysis of electronic properties—researchers can gain profound insights into the molecule's behavior. The predictive power of these calculations for determining structure, reactivity, and spectroscopic signatures makes them an indispensable tool in modern drug development and materials science. This computational framework serves not only to rationalize experimental observations but also to guide future synthetic efforts in the rich and varied field of thiophene chemistry.

References

  • Gordon, M. S. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Retrieved from [Link][10]

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  • RSC Publishing. (2018). Radical-mediated direct C–H amination of arenes with secondary amines. Royal Society of Chemistry. Retrieved from [Link][7]

  • Alam, M. J., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link][2]

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  • Ahmed, M. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. Retrieved from [Link][6]

  • ResearchGate. (2025). Fused thiophenes: An overview of the computational investigations. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link][8]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. Retrieved from [Link][17]

  • ResearchGate. (2025). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. Retrieved from [Link][3]

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  • ResearchGate. (2025). 4-Chlorotoluene: Spectral studies and quantum chemical calculations. Retrieved from [Link][14]

  • ResearchGate. (2025). DOCKING, SPECTRAL AND QUANTUM COMPUTATIONAL ANALYSIS ON THE BIOLOGICAL IMPACT OF ACETYL, CARBOXYLIC, FURAN AND AMINO GROUPS ON PHENYL RINGS. Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chlorothiophen-3-amine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in a range of biologically active molecules, and its specific functionalization pattern—an amine at the 3-position and a chlorine atom at the 4-position—offers versatile handles for further chemical modification. This guide provides a comprehensive review of the primary and alternative methodologies for the synthesis of this important intermediate, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal synthetic route.

Section 1: The Principal Synthetic Pathway via Nitration and Reduction

The most established and logical route to 4-Chlorothiophen-3-amine involves a two-step sequence: the electrophilic nitration of a 3-chlorothiophene precursor, followed by the reduction of the resulting nitro group. This strategy is a cornerstone of aromatic amine synthesis due to the reliability and extensive documentation of nitro group reductions.

Synthesis of the Key Intermediate: 3-Nitro-4-chlorothiophene

The critical first step is the synthesis of 3-nitro-4-chlorothiophene. This is typically achieved through the electrophilic nitration of 3-chlorothiophene.

Causality Behind Experimental Choices: The regioselectivity of electrophilic substitution on a substituted thiophene ring is a key consideration. The sulfur atom strongly directs incoming electrophiles to the adjacent C2 and C5 positions. The chlorine atom at C3 is a deactivating, ortho, para-director. In this case, the directing effects are competing. The C2 position is most activated by the sulfur, while the C4 and C5 positions are influenced by the chlorine. Theoretical studies and empirical data on haloaromatics suggest that nitration will likely yield a mixture of isomers, with the 2-nitro and 5-nitro products being significant byproducts.[1][2] Therefore, the choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired 4-chloro-3-nitrothiophene, and careful chromatographic purification is almost certainly required. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are commonly employed.

Proposed Experimental Protocol: Nitration of 3-Chlorothiophene

  • To a stirred solution of concentrated sulfuric acid (98%), cooled to 0-5°C in an ice-salt bath, add 3-chlorothiophene dropwise, maintaining the internal temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the thiophene solution over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate or separate as an oil.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via flash column chromatography on silica gel to isolate the 3-nitro-4-chlorothiophene isomer from other regioisomers.

Reduction of 3-Nitro-4-chlorothiophene to 4-Chlorothiophen-3-amine

With the nitro intermediate in hand, the subsequent reduction to the target amine can be accomplished by several reliable methods. The choice of method often depends on the desired scale, available equipment, and tolerance for other functional groups.

This is a classic, high-yielding laboratory method for the reduction of aromatic nitro compounds.

Expertise & Insights: Stannous chloride (tin(II) chloride) is particularly effective because it performs well in the presence of aryl halides, minimizing the risk of dehalogenation that can occur with other methods like catalytic hydrogenation.[3] The reaction proceeds in an acidic medium (typically concentrated HCl), where Sn(II) acts as the reducing agent and is oxidized to Sn(IV). The amine product initially forms a complex tin salt, which is then hydrolyzed with a strong base to liberate the free amine.

Experimental Protocol: SnCl₂ Reduction

  • In a round-bottom flask, dissolve 3-nitro-4-chlorothiophene in ethanol or ethyl acetate.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 molar equivalents).

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux (typically 50-70°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed (usually 1-3 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) to basify the mixture to a pH > 12. This will precipitate tin salts as tin hydroxides. Caution: This is a highly exothermic process.

  • Extract the resulting slurry with ethyl acetate or dichloromethane multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chlorothiophen-3-amine.

  • The product can be further purified by vacuum distillation or recrystallization if necessary.

Reduction with iron powder in an acidic medium is an economical and effective alternative, particularly suitable for larger-scale synthesis.

Expertise & Insights: This method, a variation of the Béchamp reduction, uses elemental iron as the reductant. The reaction is typically carried out in a mixture of ethanol and a dilute acid, such as acetic acid or aqueous ammonium chloride. The iron is oxidized to an iron salt, and the nitro group is reduced. This method is generally considered greener and less expensive than using tin salts.[3]

Experimental Protocol: Fe Reduction

  • To a flask equipped with a mechanical stirrer and reflux condenser, add 3-nitro-4-chlorothiophene, ethanol, and water.

  • Add iron powder (5-10 equivalents) and a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride.

  • Heat the vigorously stirred suspension to reflux.

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Once complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with sodium carbonate or sodium bicarbonate and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate to afford 4-Chlorothiophen-3-amine.

The overall primary synthetic pathway is visualized below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Chlorothiophene 3-Chlorothiophene 3-Nitro-4-chlorothiophene 3-Nitro-4-chlorothiophene 3-Chlorothiophene->3-Nitro-4-chlorothiophene HNO₃, H₂SO₄ (Regioisomeric Mixture) Nitro_Intermediate 3-Nitro-4-chlorothiophene Final_Product 4-Chlorothiophen-3-amine Nitro_Intermediate->Final_Product SnCl₂/HCl or Fe/CH₃COOH

Figure 1: Primary two-step synthesis of 4-Chlorothiophen-3-amine.

Section 2: Alternative Synthetic Strategies

While the nitration-reduction sequence is the most direct approach, other modern and classical methods can be considered, each with its own set of advantages and challenges.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This powerful reaction could theoretically form the C-N bond directly by coupling an amine source with a dihalogenated thiophene.

Expertise & Insights: The logical starting material for this route would be 3,4-dichlorothiophene or 3-bromo-4-chlorothiophene, with ammonia or an ammonia equivalent serving as the nitrogen source. The primary challenge is regioselectivity . The C-Cl bond at the 3-position may have different reactivity from the C-X bond at the 4-position in the oxidative addition step of the catalytic cycle. This difference is often subtle, and a mixture of 3-amino and 4-amino products is a likely outcome. The choice of phosphine ligand is paramount in controlling reactivity and selectivity in Buchwald-Hartwig aminations. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are typically required to promote the coupling of challenging substrates like heteroaryl chlorides.

G Pd0 L₂Pd(0) OxAdd {Oxidative Addition} Pd0->OxAdd ArylHalide Ar-X (3,4-Dichlorothiophene) ArylHalide->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amido_Complex L₂Pd(II)(Ar)(NR₂) PdII_Complex->Amido_Complex + Amine, - HX Amine R₂NH (Ammonia Source) Base Base (e.g., NaOtBu) RedElim {Reductive Elimination} Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR₂ (Target Amine) RedElim->Product

Figure 2: Catalytic cycle for a potential Buchwald-Hartwig amination route.

This route remains largely theoretical for this specific target but represents a viable area for process development research, particularly if a highly selective ligand system can be identified.

Synthesis from 3-Oxotetrahydrothiophene Precursors

A patented method describes the formation of 3-aminothiophenes from the corresponding 3-oxotetrahydrothiophenes.[4]

Expertise & Insights: This reaction involves the condensation of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar, inert solvent. The reaction proceeds via an oxime intermediate which then undergoes a rearrangement and aromatization to yield the 3-aminothiophene salt. The main advantage is that it builds the amine functionality directly into the aromatic ring in a single step from a non-aromatic precursor. However, the viability of this route is entirely dependent on the accessibility of the required starting material, in this case, a suitably substituted 4-chloro-3-oxotetrahydrothiophene. The synthesis of this specific precursor is not widely reported and would constitute a significant synthetic challenge in itself.

Section 3: Comparative Analysis of Methodologies

To assist researchers in selecting the most appropriate method, the following table summarizes the key attributes of each synthetic strategy.

MethodologyStarting MaterialsKey AdvantagesKey ChallengesScalability
Nitration / Reduction 3-ChlorothiopheneWell-established chemistry; reliable reduction step; multiple reductant choices (Fe, SnCl₂).Nitration produces regioisomers requiring careful purification; handling of strong acids.Good
Catalytic Hydrogenation 3-Nitro-4-chlorothiopheneHigh efficiency; clean workup; suitable for industrial scale.Risk of dehalogenation (requires inhibitors); requires specialized high-pressure equipment.Excellent
Buchwald-Hartwig 3,4-DihalothiopheneDirect C-N bond formation; potentially fewer steps.Regioselectivity is a major unsolved issue; requires expensive catalysts and ligands.Moderate
From 3-Oxotetrahydrothiophene 4-Chloro-3-oxotetrahydrothiopheneBuilds aromaticity and amine group in one step.The required starting material is not readily available and its synthesis is non-trivial.Poor (currently)

Conclusion

The synthesis of 4-Chlorothiophen-3-amine is most reliably and practically achieved through a two-step sequence involving the nitration of 3-chlorothiophene followed by the chemical reduction of the intermediate 3-nitro-4-chlorothiophene . For laboratory-scale synthesis, reduction with stannous chloride (SnCl₂) or iron powder offers excellent yields and functional group tolerance. For industrial-scale production, catalytic hydrogenation presents a more efficient, albeit technologically demanding, alternative where preventing dehalogenation is a critical process parameter.

Alternative routes such as the Buchwald-Hartwig amination and cyclization of oxo-tetrahydrothiophenes are mechanistically plausible but face significant challenges in regioselectivity and precursor availability, respectively. These routes represent opportunities for future research and process optimization but are not yet established methods for the routine preparation of this valuable building block.

References

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Navigating the Procurement of 4-Chlorothiophen-3-amine: A Technical Guide to Commercial Suppliers and Purity Grades for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chlorothiophen-3-amine is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is embedded in various developmental and approved drugs, making the selection of the appropriate quality and purity of this starting material a critical determinant of success in research and development endeavors. This in-depth technical guide provides a comprehensive overview of the commercial supplier landscape for 4-Chlorothiophen-3-amine, delineates the common purity grades available, and elucidates the analytical methodologies employed for their characterization. Furthermore, this guide offers expert insights into the practical implications of purity on synthetic outcomes and provides actionable protocols for laboratory-scale purification, empowering researchers to make informed decisions in their procurement and application of this vital chemical intermediate.

Introduction: The Strategic Importance of 4-Chlorothiophen-3-amine in Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The introduction of amino and chloro substituents at the 3- and 4-positions, respectively, endows 4-Chlorothiophen-3-amine with a versatile reactivity profile, making it a sought-after precursor for the synthesis of complex molecular architectures. Notably, this compound serves as a key starting material in the synthesis of various kinase inhibitors and other therapeutic agents. The precise control over the purity of this building block is paramount, as trace impurities can lead to undesirable side reactions, complicate purification of downstream intermediates, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Commercial Availability and Purity Grades

A survey of the chemical supplier market reveals that 4-Chlorothiophen-3-amine is available from a range of vendors, catering to different scales of research and manufacturing. The compound is typically offered in several purity grades, which directly correlate with its intended application and price point.

Table 1: Key Commercial Suppliers and Offered Purity Grades of 4-Chlorothiophen-3-amine

SupplierProduct Number (Example)Purity GradeFormNotes
Sigma-Aldrich (Merck) CDS004893≥98% (HPLC)SolidResearch and development quantities.
Thermo Fisher Scientific (Alfa Aesar) H2605997%SolidGeneral laboratory use.
TCI Chemicals C2389>98.0% (GC)SolidAvailable in various pack sizes.
Combi-Blocks QC-793597%SolidBuilding block for combinatorial chemistry.
BLD Pharm BD13845698%SolidSupplier of pharmaceutical intermediates.
Shaanxi Dideu New Materials Co. Ltd Dideu-A01833599.0%SolidBulk quantity supplier.[1]

It is crucial for researchers to recognize that the stated purity on a supplier's website or catalog is a general specification. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is an indispensable step to obtain detailed information about the actual purity and the methods used for its determination.

The Critical Role of Purity in Research and Drug Development

The selection of an appropriate purity grade of 4-Chlorothiophen-3-amine is a strategic decision that can significantly influence the trajectory of a research project or drug development program.

  • Early-Stage Research (Hit Identification and Lead Generation): In the initial phases of discovery, a purity of 95-98% is often sufficient. The primary goal is the rapid synthesis of a diverse range of analogs for initial biological screening. While minor impurities may be present, they are unlikely to fundamentally alter the biological activity of the primary product.

  • Preclinical and Clinical Development: For the synthesis of compounds intended for preclinical toxicology studies and eventual clinical trials, the highest possible purity (≥99.0% , often specified as "pharmaceutical grade") is mandatory. Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.[2][3][4] The presence of unknown or uncharacterized impurities can pose significant safety risks and lead to costly delays in the drug approval process.

The following diagram illustrates the decision-making process for selecting the appropriate purity grade of 4-Chlorothiophen-3-amine based on the stage of research.

G cluster_0 Purity Grade Selection Workflow Start Define Research Stage Discovery Early-Stage Discovery (Hit-to-Lead) Start->Discovery Optimization Lead Optimization Start->Optimization Development Preclinical/Clinical Start->Development Purity95 Select 95-98% Purity Discovery->Purity95 Purity98 Select >98% Purity Optimization->Purity98 Purity99 Select ≥99.0% Purity (Pharmaceutical Grade) Development->Purity99 CoA Request Lot-Specific CoA Purity95->CoA Purity98->CoA Purity99->CoA Proceed Proceed with Synthesis CoA->Proceed

Caption: Workflow for selecting the appropriate purity grade of 4-Chlorothiophen-3-amine.

Analytical Methods for Purity Assessment

A thorough understanding of the analytical techniques used to determine the purity of 4-Chlorothiophen-3-amine is essential for interpreting a Certificate of Analysis and ensuring the quality of the material.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of non-volatile organic compounds.[2] A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is usually performed using a UV detector. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Gas Chromatography (GC): For volatile impurities, GC is the method of choice. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification of impurities.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable tools for confirming the structure of 4-Chlorothiophen-3-amine and identifying any structurally related impurities. While not primarily a quantitative technique for purity determination without an internal standard, the presence of unexpected signals can indicate the presence of impurities.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides information about the molecular weight of the main component and any impurities, aiding in their identification.

Other Techniques
  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Cl) in the sample. A close correlation between the experimentally determined values and the theoretical values for the molecular formula of 4-Chlorothiophen-3-amine provides strong evidence of its purity.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid. The presence of impurities typically results in a broader melting point range at a lower temperature.

Experimental Protocols

For researchers who need to synthesize or further purify 4-Chlorothiophen-3-amine, the following protocols provide a reliable starting point.

Synthesis of 4-Chlorothiophen-3-amine

A common synthetic route to 4-Chlorothiophen-3-amine involves the chlorination of 3-aminothiophene or a protected derivative. The following is a representative procedure adapted from the chemical literature.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminothiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Dissolve N-chlorosuccinimide (NCS) (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled solution of 3-aminothiophene over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification by Recrystallization

For enhancing the purity of commercially available or synthesized 4-Chlorothiophen-3-amine, recrystallization is a highly effective technique.[5][6][7]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is the choice of a suitable solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aminothiophene derivatives, a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane, heptane) often works well. Alternatively, for the hydrochloride salt, recrystallization from an alcohol/water mixture can be effective.

  • Dissolution: In a flask, add the crude 4-Chlorothiophen-3-amine and a minimal amount of the hot solvent (or the more polar solvent of a mixed system) until the solid is completely dissolved. Gentle heating may be required.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If a mixed solvent system is used, the less polar solvent can be added dropwise to the hot solution until turbidity is observed, followed by slow cooling. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The following diagram illustrates the general workflow for the purification of 4-Chlorothiophen-3-amine by recrystallization.

G cluster_1 Recrystallization Workflow Start Crude 4-Chlorothiophen-3-amine Solvent Select Appropriate Solvent System Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Yes Cool Slow Cooling to Induce Crystallization Decolorize->Cool No HotFilter->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure 4-Chlorothiophen-3-amine Dry->End

Caption: General workflow for the purification of 4-Chlorothiophen-3-amine by recrystallization.

Conclusion

The procurement of 4-Chlorothiophen-3-amine is a critical step in the successful execution of research and drug development projects that rely on this versatile building block. A judicious selection of commercial suppliers and a thorough understanding of the implications of different purity grades are essential for ensuring the reliability and reproducibility of synthetic work. By carefully considering the stage of their research, scientists can choose a purity grade that balances cost-effectiveness with the required level of quality. Furthermore, the ability to perform in-house purification provides an additional layer of quality control and can be crucial for demanding applications. This guide has provided the necessary technical information and practical protocols to empower researchers to navigate the procurement and utilization of 4-Chlorothiophen-3-amine with confidence and scientific rigor.

References

  • PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from [Link]

  • Dedhiya, M., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved from [Link]

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  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. Retrieved from [Link]

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  • Dongala, T., et al. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology. Retrieved from [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Retrieved from [Link]

  • An Efficient Synthesis of (R)-3-Aminothiolane. (2006). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

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safety data sheet and handling precautions for 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Chlorothiophen-3-amine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling precautions for 4-Chlorothiophen-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a self-validating system of laboratory practice. The information herein is synthesized from authoritative sources on 4-Chlorothiophen-3-amine and structurally related, hazardous compounds to provide a robust framework for risk mitigation.

Compound Profile and Integrated Hazard Analysis

4-Chlorothiophen-3-amine is a substituted aminothiophene, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry and materials science.[1][2] Their utility, however, is matched by significant potential hazards that demand rigorous safety protocols. The toxicological properties of 4-Chlorothiophen-3-amine itself have not been exhaustively investigated, necessitating a cautious approach based on data from closely related analogs.

Chemical Identity
  • Chemical Name: 4-Chlorothiophen-3-amine

  • Molecular Formula: C₄H₄ClNS[3]

  • CAS Number: 765-49-1 (Note: Data is often supplemented by the hydrochloride salt or isomers)

  • Appearance: Typically a solid, may have a strong, unpleasant odor (stench)[4][5]

Synthesized Hazard Identification

The primary hazards associated with this class of compounds are severe corrosivity and acute toxicity.[6] The following table summarizes the key GHS (Globally Harmonized System) classifications derived from available data on corrosive aminothiophenes and chlorothiophenols.

Hazard Class & CategoryH-StatementSignal WordHazard Description
Skin Corrosion / Irritation, Cat. 1BH314Danger Causes severe skin burns and eye damage.[6]
Serious Eye Damage, Cat. 1H318Danger Causes serious eye damage.[7]
Acute Toxicity, Oral, Cat. 4H302Warning Harmful if swallowed.[7][8]
Specific Target Organ Toxicity, Single Exposure, Cat. 3H335Warning May cause respiratory irritation.[7]

Expert Insight: The H314 classification is the most critical directive for handling. It signifies that the compound can cause irreversible damage to skin and eye tissue upon contact. This is not a simple irritant; it is destructive. All handling protocols must be built around preventing any direct contact. The potential for respiratory irritation (H335) underscores the need for stringent engineering controls to prevent inhalation of dust or powder.[7]

The Hierarchy of Controls: A Mandated Protocol for Safe Handling

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach. The hierarchy of controls prioritizes strategies that eliminate or minimize the hazard at its source.

Engineering Controls: The Primary Barrier

Engineering controls are the most crucial element in providing a safe working environment by physically isolating the researcher from the hazard.

  • Chemical Fume Hood: All handling of 4-Chlorothiophen-3-amine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable. The hood's constant airflow contains airborne particles and prevents inhalation.

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[8] In the event of a splash, immediate and prolonged flushing is the only effective first-aid measure against corrosive damage.

Administrative Controls: Standard Operating Procedure (SOP)

A clear and validated workflow prevents errors and minimizes exposure.

Protocol for Weighing and Transferring Solid 4-Chlorothiophen-3-amine:

  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood before introducing the chemical.

  • Don PPE: Don all required PPE as detailed in Section 2.3 before handling the primary container.

  • Tare and Weigh: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a tared weigh paper or vessel. Perform this action slowly and deliberately to avoid generating airborne dust.

  • Transfer: Immediately transfer the weighed solid to the reaction vessel, which should also be located inside the fume hood.

  • Cleanup: Promptly and securely close the primary container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., isopropanol) and wipe, treating the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[4]

Personal Protective Equipment (PPE): The Final Defense

PPE is the last line of defense and must be selected to provide a complete barrier against the specific hazards of this compound. Standard laboratory attire (e.g., a simple cotton lab coat) is dangerously insufficient.[11]

Body AreaRequired PPE SpecificationRationale for Selection
Hands Double-glove with chemical-resistant nitrile gloves (ASTM D6978 compliant).[11][12]The outer glove protects against immediate contamination, while the inner glove provides protection during the doffing of the outer glove. Nitrile offers good resistance to a range of chemicals.
Eyes/Face Chemical splash goggles and a full-face shield.[8][11]Goggles provide a seal around the eyes to protect from dust and splashes. The face shield is mandatory to protect the entire face from the severe corrosive effects of a potential splash.[13]
Body A disposable, polyethylene-coated polypropylene gown with knit cuffs.[11][12]This material is resistant to chemical permeation, unlike standard cotton lab coats which can absorb chemicals and hold them against the skin. Knit cuffs ensure a tight seal with inner gloves.
Respiratory A NIOSH-approved N95 respirator (or higher) must be worn if there is any risk of generating dust that cannot be fully contained by the fume hood.[8][11]This protects against the inhalation of fine particles that can cause acute respiratory tract irritation.[7]
Visualized Workflow: Safe Handling Protocol

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase VerifyControls Verify Fume Hood & Eyewash Function DonPPE Don Full PPE (Gown, Double Gloves, Goggles, Shield) VerifyControls->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Securely Seal Primary Container Transfer->Seal Decontaminate Decontaminate Workspace & Tools Seal->Decontaminate Waste Segregate Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Logical workflow for handling 4-Chlorothiophen-3-amine.

Emergency Response and Decontamination

Immediate and correct action during an emergency is critical to mitigating injury. All personnel must be trained on these procedures before working with the compound.

Exposure Protocols
  • Skin Contact: Immediately move to the safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate specialist medical attention (ophthalmologist).[4]

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the severe risk of perforating the esophagus.[4][8] Have the person rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.

Spill Management
  • Small Spill (Inside Fume Hood):

    • Ensure full PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area. Alert all personnel and restrict access.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Emergency Decision Flowchart

EmergencyResponse cluster_type cluster_spill cluster_exposure Incident Incident Occurs Spill Chemical Spill Incident->Spill Exposure Personal Exposure Incident->Exposure Spill_Location Spill Location? Spill->Spill_Location Exposure_Route Route of Exposure? Exposure->Exposure_Route Spill_In_Hood Inside Hood: Follow Small Spill Protocol Spill_Location->Spill_In_Hood Contained Spill_Outside Outside Hood: Evacuate & Call EHS Spill_Location->Spill_Outside Uncontained Skin Skin/Hair: Use Safety Shower (15 min) Exposure_Route->Skin Eyes Eyes: Use Eyewash (15 min) Exposure_Route->Eyes Inhalation Inhalation: Move to Fresh Air Exposure_Route->Inhalation Seek_Medical Seek IMMEDIATE Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical

Caption: Decision tree for emergency response actions.

Storage, Incompatibility, and Waste Disposal

  • Storage: The compound must be stored in a locked, dedicated cabinet for corrosive materials.[8] The storage area should be cool, dry, and well-ventilated. Keep the container tightly sealed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][10] Such contact could lead to vigorous, exothermic reactions.

  • Waste Disposal: All contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]

Toxicological and Ecological Profile

While comprehensive toxicological data for 4-Chlorothiophen-3-amine is limited, the known hazards of related chlorophenols and aminophenols suggest a high potential for toxicity.[14] Chlorophenols are known to be persistent environmental pollutants that are toxic to aquatic life.[14] Chronic exposure to related compounds has been linked to organ damage. Given these factors, the substance should be handled with the assumption that it is both a potent acute hazard and a potential chronic toxin. All releases to the environment must be avoided.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet for 4-Aminobenzenethiol.
  • Sigma-Aldrich. (2026). T0886 - Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet for Triethylamine.
  • Acros Organics. (2025). Safety Data Sheet for 4-Chlorothiophenol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for p-Chlorothiophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-aminophenol.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Aminobenzenethiol.
  • PubChem. (n.d.). 3-Chlorothiophenol. National Institutes of Health.
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  • Enamine. (n.d.). Safety Data Sheet for 1-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione.
  • PubChem. (n.d.). Thiophen-3-amine hydrochloride. National Institutes of Health.
  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT).
  • Ohio State University Extension. (2018). Personal Protective Equipment for Pesticides for Trainers and Supervisors. Ohioline.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • PubChemLite. (n.d.). 4-chlorothiophen-3-amine (C4H4ClNS).
  • Olaniran, A. O., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.

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The Evolving Landscape of Naphthylpiperazines: A Technical Guide to the Therapeutic Potential of 1-(1-Naphthyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Scaffold

The arylpiperazine moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of centrally acting agents. Within this broad class, 1-(1-naphthyl)piperazine (1-NP), identified by CAS number 57536-86-4 , has emerged as a particularly intriguing and versatile template for the design of novel therapeutics.[1] Initially characterized as a non-selective serotonergic agent, 1-NP's complex pharmacological profile, featuring a blend of agonist and antagonist activities at various serotonin (5-HT) receptor subtypes, has provided a fertile ground for the development of more selective and functionally optimized derivatives.[2]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the multifaceted world of 1-(1-naphthyl)piperazine and its structural analogs. We will dissect its core pharmacology, delve into the synthetic strategies for its preparation and modification, explore the nuanced structure-activity relationships (SAR) that govern its receptor interactions, and provide detailed experimental protocols for its characterization. The journey from a promiscuous lead compound to highly selective clinical candidates offers a compelling case study in modern drug discovery, highlighting the power of iterative design and a deep understanding of target biology.

Pharmacological Profile of the Core Moiety: A Symphony of Serotonergic Interactions

1-(1-Naphthyl)piperazine is a quintessential example of a "dirty drug," exhibiting a broad spectrum of activity across the serotonin receptor family. This complex pharmacology, while not ideal for a therapeutic agent, makes it an invaluable tool for probing the physiological roles of different 5-HT receptors. Its profile is characterized by:

  • Partial Agonism at 5-HT1 Receptor Subtypes: 1-NP demonstrates partial agonist activity at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[2]

  • Antagonism at 5-HT2 Receptor Subtypes: Conversely, it acts as an antagonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The blockade of the 5-HT2C receptor is believed to mediate some of its observed in-vivo effects in animals, such as hyperphagia (increased food intake) and anxiolysis (anxiety reduction).[2]

  • Affinity for Other 5-HT Receptors: 1-NP also displays high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2][3]

This mixed agonist-antagonist profile has been the impetus for extensive medicinal chemistry efforts aimed at isolating and enhancing specific activities while minimizing or eliminating others. The following diagram illustrates the complex interaction of 1-(1-Naphthyl)piperazine with the serotonergic system.

G cluster_agonist Partial Agonist Activity cluster_antagonist Antagonist Activity cluster_affinity High Affinity 1-(1-Naphthyl)piperazine 1-(1-Naphthyl)piperazine 5-HT1A 5-HT1A 1-(1-Naphthyl)piperazine->5-HT1A 5-HT1B 5-HT1B 1-(1-Naphthyl)piperazine->5-HT1B 5-HT1D 5-HT1D 1-(1-Naphthyl)piperazine->5-HT1D 5-HT1E 5-HT1E 1-(1-Naphthyl)piperazine->5-HT1E 5-HT1F 5-HT1F 1-(1-Naphthyl)piperazine->5-HT1F 5-HT2A 5-HT2A 1-(1-Naphthyl)piperazine->5-HT2A 5-HT2B 5-HT2B 1-(1-Naphthyl)piperazine->5-HT2B 5-HT2C 5-HT2C 1-(1-Naphthyl)piperazine->5-HT2C 5-HT3 5-HT3 1-(1-Naphthyl)piperazine->5-HT3 5-HT5A 5-HT5A 1-(1-Naphthyl)piperazine->5-HT5A 5-HT6 5-HT6 1-(1-Naphthyl)piperazine->5-HT6 5-HT7 5-HT7 1-(1-Naphthyl)piperazine->5-HT7 G start Starting Materials reagents 1-Halonaphthalene (e.g., 1-Bromonaphthalene) Piperazine (or mono-protected piperazine) start->reagents coupling Buchwald-Hartwig Amination reagents->coupling product 1-(1-Naphthyl)piperazine coupling->product conditions Pd Catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, K2CO3) Solvent (e.g., Toluene, Dioxane) conditions->coupling deprotection Deprotection (if necessary) product->deprotection final_product Final Product deprotection->final_product derivatization Further Derivatization final_product->derivatization analogs Structural Analogs derivatization->analogs

Caption: General workflow for the synthesis of 1-(1-Naphthyl)piperazine and its analogs.

Experimental Protocol: Synthesis of 1-(1-Naphthyl)piperazine via Buchwald-Hartwig Amination

This protocol provides a representative procedure for the synthesis of the core molecule.

Materials:

  • 1-Bromonaphthalene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add 1-bromonaphthalene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask, followed by anhydrous toluene.

  • Reaction: The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford 1-(1-naphthyl)piperazine as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Structure-Activity Relationships (SAR): Tuning Selectivity and Function

The promiscuous nature of 1-NP has made it an ideal starting point for SAR studies aimed at developing subtype-selective ligands. By systematically modifying the naphthyl and piperazine moieties, researchers have been able to dramatically alter the affinity and functional activity of these compounds.

Key Structural Modifications and their Impact:
  • Substitution on the Naphthyl Ring: The position and nature of substituents on the naphthyl ring are critical for determining selectivity. For instance, the development of S-14671 , a potent 5-HT1A agonist, involved the introduction of a methoxy group at the 7-position of the naphthyl ring and a thenoylaminoethyl side chain on the piperazine nitrogen. [4][5]This highlights the importance of exploring the steric and electronic effects of substituents.

  • Derivatization of the Piperazine Nitrogen: The free secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents. This has been a key strategy in the development of ligands with diverse pharmacological profiles. For example, the addition of a sulfonyl group to the piperazine nitrogen led to a novel class of human 5-HT6 receptor ligands. [6]* Bioisosteric Replacement of the Naphthyl Ring: Replacing the naphthyl ring with other aromatic or heteroaromatic systems has also been explored to modulate activity and improve physicochemical properties.

The following table summarizes the pharmacological profiles of 1-(1-Naphthyl)piperazine and some of its key derivatives.

CompoundKey Structural FeaturesPrimary Pharmacological ActivityReference(s)
1-(1-Naphthyl)piperazine Unsubstituted naphthyl and piperazineMixed 5-HT1 partial agonist / 5-HT2 antagonist[2]
CSP-2503 Derivative of 1-NPAtypical antipsychotic properties[2]
F-11461 Derivative of 1-NPAtypical antipsychotic properties[2]
S-14506 Derivative of 1-NPAtypical antipsychotic properties[2]
S-14671 7-Methoxy-naphthyl and thenoylaminoethyl-piperazinePotent 5-HT1A agonist, 5-HT1C/2 antagonist[4][5]
4-Sulfonyl analogs Sulfonyl group on piperazine nitrogen5-HT6 receptor ligands[6]

Experimental Protocols for Biological Evaluation

The characterization of novel 1-(1-naphthyl)piperazine analogs requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic effects.

Protocol 1: Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a target serotonin receptor.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (commercially available or prepared in-house).

  • A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

  • Test compound and a known reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

  • Initiation of Binding: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for 5-HT2C Receptor Antagonism (Calcium Mobilization)

This protocol outlines a cell-based assay to measure the antagonist activity of a compound at the 5-HT2C receptor. [7][8][9] Objective: To determine the potency of a test compound to inhibit serotonin-induced calcium mobilization in cells expressing the 5-HT2C receptor.

Materials:

  • A stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Serotonin (5-HT) as the agonist.

  • Test compound and a known 5-HT2C antagonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the 5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound or reference antagonist to the wells and incubate for a specific period.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a solution of serotonin (at a concentration that gives a submaximal response, e.g., EC80) into each well.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the serotonin-induced calcium response.

Conclusion and Future Directions

1-(1-Naphthyl)piperazine has proven to be a remarkably fruitful starting point for the discovery of novel and selective ligands for serotonin receptors. The journey from a non-selective compound to derivatives with tailored pharmacological profiles, such as potent 5-HT1A agonists and 5-HT6 antagonists, underscores the power of rational drug design and the importance of a deep understanding of structure-activity relationships.

The development of atypical antipsychotics based on this scaffold represents a significant advancement in the treatment of schizophrenia, offering the potential for improved efficacy and a more favorable side-effect profile. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Further optimization of derivatives to achieve even greater selectivity for specific 5-HT receptor subtypes.

  • Exploring functional selectivity: Designing ligands that preferentially activate or block specific downstream signaling pathways of a given receptor, a concept known as biased agonism. [8]* Investigating novel therapeutic applications: Exploring the potential of 1-NP analogs in other CNS disorders where serotonergic dysfunction is implicated, such as depression, anxiety, and cognitive disorders.

The continued exploration of the chemical space around the 1-(1-naphthyl)piperazine core promises to yield new and improved therapeutic agents that will undoubtedly impact the future of neuropsychiatric medicine.

References

  • Lee, M., Rangisetty, J. B., Pullagurla, M. R., et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(6), 1707-1711.
  • Leopoldo, M., et al. (2008). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 51(19), 5813-5835.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). 1-(1-Naphthyl)piperazine. In Wikipedia, The Free Encyclopedia.
  • Millan, M. J., et al. (1992). S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors. Journal of Pharmacology and Experimental Therapeutics, 262(2), 451-463.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
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  • Organic Syntheses. (2014).
  • Wikipedia contributors. (2023). Quipazine. In Wikipedia, The Free Encyclopedia.
  • Millan, M. J., et al. (1991). S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency. European Journal of Pharmacology, 203(2), 319-322.
  • Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934.
  • Lowe, J. A., 3rd, et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 34(6), 1860-1866.
  • Chen, J., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharmaceutica Sinica B, 8(2), 239-247.
  • Kumar, V., et al. (2023). Synthesis and Evaluation of Novel Aza-Aromatics as Dual 5-HT2A and 5-HT2C Receptor Agonists. ACS Medicinal Chemistry Letters.
  • Bromidge, S. M., et al. (2000). Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines. Journal of Medicinal Chemistry, 43(6), 1123-1134.
  • MedChemExpress. (n.d.). 1-(1-Naphthyl)piperazine.
  • Kim, Y., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Di Giovanni, G., & De Deurwaerdère, P. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 11(1), 1-16.
  • Singh, D., & Singh, B. (2011). Traditional uses, phytochemistry and pharmacology of Ficus religiosa: a review. Journal of Ethnopharmacology, 134(3), 565-583.
  • Devanesan, E. B., & Al-Salabi, M. I. (2018). Phytochemistry and Pharmacology of Ficus religiosa.
  • PubChem. (n.d.). 1-(1-Naphthyl)piperazine.

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Methodological & Application

The Strategic Application of 4-Chlorothiophen-3-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1][2] Their dysregulation is a hallmark of numerous diseases, making them a focal point for the development of targeted therapies. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be exceptionally fruitful. Among these, the thienopyrimidine core has emerged as a "privileged scaffold," owing to its structural resemblance to the native adenine of ATP, which allows it to effectively compete for binding in the kinase hinge region.[2][3] This guide provides an in-depth exploration of the utility of a key building block, 4-Chlorothiophen-3-amine , in the construction of a diverse array of thieno[3,2-d]pyrimidine-based kinase inhibitors. We will delve into the causality behind its synthetic applications, provide detailed, field-proven protocols, and present data on the biological activity of the resulting compounds.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of electronic properties and steric profile that is highly advantageous for drug design.[4] It can engage in various non-covalent interactions within the kinase active site, and its substituted derivatives provide a versatile platform for tuning the pharmacological properties of the final compound. 4-Chlorothiophen-3-amine, in particular, is a strategically functionalized starting material that enables the efficient assembly of the fused thieno[3,2-d]pyrimidine ring system, a core structure present in numerous potent kinase inhibitors targeting critical oncogenic pathways such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[5][6][7]

The Synthetic Blueprint: From 4-Chlorothiophen-3-amine to a Diversifiable Kinase Inhibitor Scaffold

The synthetic journey from 4-Chlorothiophen-3-amine to a library of potential kinase inhibitors is a multi-step process that hinges on the initial construction of the thieno[3,2-d]pyrimidine core, followed by strategic diversification. The logic behind this approach is to first create a stable and reactive intermediate that can then be readily coupled with a variety of chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against the target kinase.

A pivotal intermediate in this synthetic pathway is 4-chlorothieno[3,2-d]pyrimidine . This compound serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of amine-containing fragments at the C4 position. The general workflow is depicted below:

G A 4-Chlorothiophen-3-amine B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Cyclization (e.g., with Formic Acid) C 4-Chlorothieno[3,2-d]pyrimidine (Key Intermediate) B->C Chlorination (e.g., with POCl3) D Library of Kinase Inhibitors C->D Nucleophilic Aromatic Substitution (SNAr) (with various amines)

Caption: General workflow for the synthesis of a kinase inhibitor library from 4-Chlorothiophen-3-amine.

This strategic approach allows for the late-stage diversification of the inhibitor structure, a highly efficient method in drug discovery for rapidly generating a multitude of analogs for biological screening.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis of a representative thieno[3,2-d]pyrimidine-based kinase inhibitor. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This initial step involves the cyclization of 4-Chlorothiophen-3-amine to form the fused pyrimidinone ring. Formic acid serves as the source of the additional carbon atom required for the pyrimidine ring.

Step-by-Step Methodology:

  • To a solution of 4-Chlorothiophen-3-amine (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual starting material and impurities.

  • Dry the solid under vacuum to yield Thieno[3,2-d]pyrimidin-4(3H)-one as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.

Causality of Experimental Choices:

  • Formic Acid as Reagent and Solvent: Formic acid serves as a one-carbon source for the formation of the pyrimidine ring and also acts as the solvent, which is convenient for this type of cyclization reaction.

  • Acid Catalysis: The addition of a strong acid like HCl protonates the carbonyl oxygen of formic acid, making the carbon more electrophilic and facilitating the initial acylation of the amino group of the thiophene.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidinone ring.

  • Precipitation in Ice-Water: This is a standard workup procedure to precipitate the organic product from the acidic aqueous medium, as the product is typically insoluble in water.

Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group, which is a much better leaving group for the subsequent nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 vol).

  • To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring in a well-ventilated fume hood. Caution: The reaction of POCl3 with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Chlorothieno[3,2-d]pyrimidine as a solid.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl3): POCl3 is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl3, which is a more reactive chlorinating agent.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water will react with POCl3. The drying tube prevents atmospheric moisture from entering the reaction.

  • Careful Quenching on Ice: This is a critical safety step to control the exothermic reaction of excess POCl3 with water.

  • Chromatographic Purification: This step is essential to remove any byproducts and obtain the pure 4-Chlorothieno[3,2-d]pyrimidine, which is crucial for the success of the subsequent SNAr reaction.

Protocol 3: Synthesis of a Representative Kinase Inhibitor via SNAr Reaction

This final step demonstrates the diversification of the scaffold by reacting the key intermediate with a selected amine. For this example, we will use 3-ethynylaniline, a common fragment in many kinase inhibitors.

Step-by-Step Methodology:

  • To a solution of 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (10 vol), add 3-ethynylaniline (1.1 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the reaction mixture with water and extract with ethyl acetate. If isopropanol is used, it can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor, N-(3-ethynylphenyl)thieno[3,2-d]pyrimidin-4-amine.

Causality of Experimental Choices:

  • Choice of Amine: The selection of the amine is based on the desired structure-activity relationship for the target kinase. 3-Ethynylaniline is chosen here as a representative example.

  • Base: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base, while K2CO3 is a solid inorganic base; the choice depends on the specific reaction conditions and solubility.

  • Elevated Temperature: The SNAr reaction on the electron-deficient thienopyrimidine ring is facilitated by heating, which provides the necessary energy to overcome the activation barrier.

  • Purification: Final purification is critical to obtain a compound of high purity for accurate biological evaluation.

Target Kinases and Biological Activity

Thieno[3,2-d]pyrimidine-based inhibitors have demonstrated activity against a range of important kinases implicated in cancer. Notably, derivatives of this scaffold have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][5][8] The dysregulation of these signaling pathways is a common driver of tumor growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Simplified representation of the EGFR and PI3K signaling pathways targeted by thieno[3,2-d]pyrimidine-based inhibitors.

The following table summarizes the biological activity of some representative kinase inhibitors synthesized from aminothiophene precursors, showcasing the potential of this chemical space.

Compound IDR-Group at C4 PositionTarget KinaseIC50 (nM)Reference
1 3-EthynylanilineEGFR36.7[8]
2 3,4,5-TrimethoxyanilineEGFR30[5]
3 4-(p-Tolyl)Tubulin Polymerization710[5]
4 MorpholinePI3Kα5[9]
5 2,4-DichloroanilineEGFR~10 (GI50)[8]

Conclusion and Future Perspectives

4-Chlorothiophen-3-amine stands out as a highly valuable and strategic starting material for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors. Its inherent functionality allows for a streamlined and efficient synthetic route to a diversifiable core scaffold. The protocols outlined in this guide provide a robust framework for researchers to access this important class of compounds. The demonstrated potent activity of derivatives against key oncogenic kinases like EGFR and PI3K underscores the therapeutic potential of this chemical space.

Future work in this area will likely focus on the exploration of novel and diverse amine fragments for the SNAr reaction to further probe the structure-activity landscape and to develop inhibitors with improved selectivity profiles, thereby minimizing off-target effects. Additionally, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation kinase inhibitors derived from this versatile thiophene building block.

References

  • Al-Rashood, S. T., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Chemical and Pharmaceutical Bulletin, 63(12), 1015-1028. [Link]

  • Romagnoli, R., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(5), 2245-2262. [Link]

  • Bozorov, K., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5085. [Link]

  • Fortin, S., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 11849-11871. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 13(20), 1757-1773. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 255, 115396. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4256. [Link]

  • Al-Tel, T. H. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2018(4), M1020. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ResearchGate. [Link]

  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]

  • Kamal, A., et al. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Current Drug Targets, 22(12), 1368-1388. [Link]

Sources

Application Note: Strategic Pathways to Novel Heterocyclic Scaffolds from 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-chlorothiophen-3-amine as a versatile starting material for the construction of novel heterocyclic compounds. We delve into the strategic application of this precursor, detailing robust protocols for the synthesis of medicinally relevant scaffolds such as thieno[3,2-d]pyrimidines and thiazolo[5,4-d]thieno[3,2-b]pyridines. The causality behind experimental choices, mechanistic insights, and self-validating protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-Chlorothiophen-3-amine

4-Chlorothiophen-3-amine is a highly valuable and strategic starting material in heterocyclic synthesis. Its structure, featuring an ortho-positioned amine and chloro substituent on a thiophene ring, presents a unique combination of nucleophilic and electrophilic centers, making it an ideal precursor for a variety of annulation reactions to form fused heterocyclic systems. The thiophene core itself is a well-recognized pharmacophore, and its fusion with other heterocyclic rings, such as pyrimidines and thiazoles, has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the chlorine atom is particularly advantageous, as it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, offering multiple avenues for molecular diversification.[3]

This guide will explore several high-impact synthetic transformations of 4-chlorothiophen-3-amine, providing detailed, field-proven protocols and the scientific rationale behind them.

Synthesis of Thieno[3,2-d]pyrimidines: A Cornerstone Scaffold

The thieno[3,2-d]pyrimidine scaffold is a prominent feature in many biologically active molecules, including inhibitors of kinases and other enzymes.[4][5][6] The synthesis of this bicyclic system from 4-chlorothiophen-3-amine typically proceeds via a two-step sequence: initial formation of a thienopyrimidinone, followed by chlorination and subsequent nucleophilic substitution. A more direct approach involves the cyclization of an amidine intermediate.

Pathway A: Cyclization with Formamide and Subsequent Functionalization

A common and efficient route to the thieno[3,2-d]pyrimidine core involves the cyclization of the starting amine with formamide or a similar one-carbon synthon to construct the pyrimidine ring.[7] The resulting thieno[3,2-d]pyrimidin-4(3H)-one is a key intermediate that can be further functionalized.

Thieno[3,2-d]pyrimidine Synthesis Workflow A 4-Chlorothiophen-3-amine B Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate A->B Formamide, 150°C C 4-Chlorothieno[3,2-d]pyrimidine B->C POCl3, reflux D Substituted Thieno[3,2-d]pyrimidin-4-amines C->D R-NH2, K2CO3, DMSO, 100°C or R-NH2, HCl, THF/IPA, 70°C Fused Thiazole Synthesis A 4-Chlorothiophen-3-amine B Thiourea Intermediate A->B R-NCS, Base (e.g., pyridine) C Fused Thiazolo-Thiophene Product B->C Intramolecular Cyclization (Heat) Strecker Reaction Workflow cluster_0 One-Pot Reaction A 4-Chlorothiophen-3-amine B Aldehyde/Ketone (R1R2C=O) D α-Aminonitrile Intermediate C Cyanide Source (e.g., KCN) E Further Heterocyclic Synthesis D->E Hydrolysis, Cyclization, etc.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Chlorothiophen-3-amine Scaffold

4-Chlorothiophen-3-amine is a pivotal building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive chlorine atom and a nucleophilic amine group on an electron-rich thiophene ring, presents both a synthetic challenge and a gateway to a diverse array of complex molecules. The thieno[3,2-b]pyridine and thieno[2,3-c]pyridine cores, which are accessible from this precursor, are prevalent in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methodologies for the functionalization of this valuable scaffold, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1]

This comprehensive guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to 4-Chlorothiophen-3-amine. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings, the rationale behind the selection of catalysts, ligands, and reaction conditions, and troubleshooting strategies to empower researchers to successfully leverage this versatile substrate in their synthetic endeavors.

Navigating the Synthetic Landscape: Key Cross-Coupling Strategies

The reactivity of 4-Chlorothiophen-3-amine is dictated by the interplay of the electron-donating amine group and the chloro substituent on the thiophene ring. The C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, often necessitating more specialized and reactive catalyst systems to achieve efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[2] Furthermore, the presence of the amine and the sulfur atom of the thiophene ring can lead to catalyst inhibition through coordination to the palladium center. The selection of appropriate ligands is therefore paramount to shield the metal center and promote the desired catalytic turnover.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability and stability of a vast array of boronic acids and their derivatives.[3] When applied to 4-Chlorothiophen-3-amine, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic moiety from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is critical as it facilitates the transmetalation step by forming a more nucleophilic boronate species.[5]

Catalyst and Ligand Selection: For the coupling of an electron-rich aryl chloride like 4-Chlorothiophen-3-amine, bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step.[6] Ligands such as SPhos, RuPhos, and PCy₃ have proven effective in similar systems.[6] The use of pre-formed palladium precatalysts, such as XPhos Pd G3, can offer enhanced reactivity and reproducibility.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorothiophen-3-amine with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chlorothiophen-3-amine with an arylboronic acid.

Materials:

  • 4-Chlorothiophen-3-amine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.048 mmol, 4.8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chlorothiophen-3-amine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in the dioxane/water mixture.

  • Purge the reaction vial with argon for 5-10 minutes.

  • Add the catalyst solution to the reaction vial under an argon atmosphere.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand SPhos, RuPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[6]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in promoting transmetalation.[7]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems can enhance the solubility of both organic and inorganic reagents.[8][9]
Temperature 80-120 °CHigher temperatures are often required for the activation of aryl chlorides.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Versatility

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds under palladium catalysis.[10][11] This reaction is particularly useful for coupling 4-Chlorothiophen-3-amine with a wide range of primary and secondary amines, providing access to a diverse library of substituted aminothiophenes.

Mechanistic Considerations: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to yield the desired arylamine.[12] A potential side reaction is hydrodehalogenation, where the starting aryl halide is reduced.[10] The choice of ligand is crucial to favor reductive elimination over competing pathways.[10]

Catalyst and Ligand Selection: Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides benefits from the use of bulky, electron-rich phosphine ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2] The use of modern palladacycle precatalysts (e.g., G3 or G4) can lead to more efficient and cleaner reactions.[2]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorothiophen-3-amine with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Chlorothiophen-3-amine with a secondary amine.

Materials:

  • 4-Chlorothiophen-3-amine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 4-Chlorothiophen-3-amine, XPhos Pd G3, and sodium tert-butoxide.

  • Add the anhydrous, degassed toluene, followed by the morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3, Pd₂(dba)₃Precatalysts offer convenience and high activity.[2]
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are generally effective for C-N coupling with aryl chlorides.[2]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[2]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Visualizing the Catalytic Pathways

To better understand the core mechanistic steps that are common to many palladium-catalyzed cross-coupling reactions, the following diagrams illustrate the generalized catalytic cycles.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation R-B(OR)₂ Base PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII->AmineCoord R₂NH Base PdII_Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Other Notable Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common workhorses for C-C and C-N bond formation, other palladium-catalyzed transformations can also be applied to 4-Chlorothiophen-3-amine, expanding its synthetic utility.

  • Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl halides to form arylalkynes.[9] For 4-Chlorothiophen-3-amine, this would introduce an alkynyl moiety at the 4-position. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

  • Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[13] This could be used to introduce vinyl groups at the 4-position of the thiophene ring.

  • Stille Coupling: The Stille reaction utilizes organostannane reagents to couple with aryl halides.[11] While powerful, the toxicity of the tin reagents is a significant drawback.[1]

Troubleshooting and Optimization

Despite the robustness of modern palladium catalysis, challenges can arise, particularly when working with less reactive aryl chlorides and substrates bearing potentially coordinating functional groups.

  • Low or No Conversion: This is often due to inefficient oxidative addition. Consider switching to a more electron-rich and bulky ligand, increasing the reaction temperature, or using a more active palladium precatalyst.[2] Ensure that the reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere.

  • Hydrodehalogenation: The formation of the de-chlorinated thiophene is a common side reaction. This can be minimized by careful selection of the ligand and base, and by avoiding excessively high reaction temperatures.

  • Homocoupling: Dimerization of the starting materials can sometimes be observed. Optimizing the stoichiometry of the reactants and the catalyst loading can often suppress this side reaction.[11]

Conclusion

Palladium-catalyzed cross-coupling reactions provide an unparalleled toolkit for the synthetic chemist aiming to functionalize the 4-Chlorothiophen-3-amine scaffold. A thorough understanding of the underlying mechanistic principles and the crucial role of the catalyst system components is key to achieving successful and reproducible outcomes. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the rich chemistry of this versatile building block, paving the way for the discovery and development of novel molecules with significant potential in pharmaceuticals and materials science.

References

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  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

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  • PubMed. (2009, May 15). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. [Link]

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  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

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  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]

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  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [ 3 , 2-c] pyridine and thieno [2, 3-c] py.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]

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  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. [Link]

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  • Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes.. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Frontiers. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • PubMed. (2011, October 7). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • National Center for Biotechnology Information. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

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Application Note: A Detailed Protocol for the Diazotization of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of Thiophene Diazonium Salts

The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalized aromatic compounds.[1][2] This process converts a primary aromatic amine into a diazonium salt, which features the exceptionally good leaving group, dinitrogen (N₂).[3] The resulting diazonium cation is a highly versatile intermediate, readily participating in a suite of substitution reactions—such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions—to introduce halides, cyano, hydroxyl, and aryl groups, among others.[4][5][6][7]

Heterocyclic amines, particularly those based on the thiophene scaffold, are of significant interest in medicinal chemistry and materials science. The diazotization of 4-Chlorothiophen-3-amine yields the corresponding 4-chlorothiophen-3-diazonium salt, a reactive synthon for the construction of complex, substituted thiophene derivatives that are often inaccessible through direct substitution methods. This application note provides a comprehensive, field-proven protocol for the in situ preparation of 4-chlorothiophen-3-diazonium chloride, emphasizing mechanistic understanding, rigorous safety protocols, and practical troubleshooting.

Principle of the Reaction: Mechanism and Causality

The diazotization reaction proceeds in two primary stages, both conducted under strictly controlled low-temperature conditions to ensure the stability of the target diazonium salt.[1][8]

Stage 1: In Situ Generation of Nitrous Acid (HNO₂) The reactive electrophile in diazotization is the nitrosonium ion (NO⁺). This is generated in situ from a salt of nitrous acid, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl).[1][3] The acid protonates the nitrite ion, forming nitrous acid, which is further protonated and loses water to yield the nitrosonium ion.

Stage 2: Nucleophilic Attack and Diazonium Salt Formation The lone pair of electrons on the nitrogen atom of 4-Chlorothiophen-3-amine acts as a nucleophile, attacking the electrophilic nitrosonium ion to form an N-nitrosamine intermediate.[3] A series of proton transfers and tautomerization steps follows, culminating in the elimination of a water molecule to form the stable triple bond of the diazonium group (-N₂⁺). The entire process is critically dependent on maintaining a temperature between 0 and 5 °C, as diazonium salts are thermally labile and can violently decompose at higher temperatures, releasing nitrogen gas.[8][9][10][11]

Diazotization Mechanism cluster_0 Stage 1: Nitrosonium Ion Formation cluster_1 Stage 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Amine 4-Chlorothiophen-3-amine Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazonium 4-Chlorothiophen-3-diazonium salt Nitrosamine->Diazonium Tautomerization -H₂O

Caption: The two-stage mechanism of diazotization.

Critical Safety Protocols: Handling Diazonium Salts

WARNING: Aryl diazonium salts are high-energy compounds. While generally stable in cold aqueous solution, they can be violently explosive if isolated in a dry, solid state, and are sensitive to heat, shock, and friction.[9][10][11][12] Adherence to the following safety rules is mandatory.

  • Never Isolate the Solid: This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. Do not attempt to isolate the diazonium chloride salt.[8][12]

  • Strict Temperature Control: The reaction temperature must be maintained below 5 °C at all times. An uncontrolled temperature rise can lead to rapid decomposition, vigorous gas evolution, and potential runaway reaction.[9][10][11]

  • Avoid Excess Nitrite: Use only a stoichiometric amount of sodium nitrite. A large excess can lead to unwanted side reactions and complicates the quenching step.[9][10]

  • Quench Excess Nitrous Acid: After the reaction is complete, any remaining nitrous acid must be destroyed. This is a critical safety step to prevent the formation of toxic nitrogen oxide gases upon warming or during subsequent workup steps.[9][10]

  • Proper Ventilation: Perform the entire procedure in a certified chemical fume hood to ensure adequate ventilation of nitrogen gas and potential nitrogen oxides.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Quantity (0.1 mol scale)Notes
4-Chlorothiophen-3-amineC₄H₄ClNS149.6014.96 gPurity >98%
Sodium NitriteNaNO₂69.007.0 g (~1.01 eq)ACS grade or higher
Hydrochloric AcidHCl36.46~30 mL37% (conc.), ~3 eq
Sulfamic AcidH₃NSO₃97.09~1.0 gFor quenching
Distilled WaterH₂O18.02~200 mL-
IceH₂O (s)18.02As neededFor ice bath
Starch-Iodide Paper--Several stripsFor monitoring
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer with a Teflon-coated paddle

  • Low-temperature thermometer (-20 to 100 °C)

  • 125 mL pressure-equalizing dropping funnel

  • Large crystallizing dish or insulated container for ice bath

  • Beakers and graduated cylinders

  • Glass stirring rod

Detailed Step-by-Step Experimental Protocol

This protocol describes the preparation of an aqueous solution of 4-chlorothiophen-3-diazonium chloride on a 0.1 mole scale.

Experimental Workflow A 1. Prepare Amine Suspension (Amine + HCl + H₂O) B 2. Cool to 0-5 °C (Ice Bath + Stirring) A->B D 4. Diazotization (Slowly add NaNO₂ soln to Amine) B->D C 3. Prepare NaNO₂ Solution (NaNO₂ + H₂O) C->D E 5. Monitor Reaction (Starch-Iodide Paper) D->E F 6. Quench Excess HNO₂ (Add Sulfamic Acid) E->F G 7. Final Product (Cold Diazonium Salt Solution) F->G H 8. Immediate Use (e.g., Sandmeyer Reaction) G->H

Caption: General workflow for the diazotization of 4-Chlorothiophen-3-amine.

Step 1: Preparation of the Amine Suspension

  • To the 500 mL three-necked flask, add 4-Chlorothiophen-3-amine (14.96 g, 0.1 mol).

  • In the fume hood, carefully add 100 mL of distilled water, followed by the slow addition of concentrated hydrochloric acid (30 mL, ~0.3 mol). Stirring during the acid addition will form the amine hydrochloride salt. The mixture may warm slightly.

  • Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

Step 2: Cooling the Reaction Mixture

  • Place the flask in a large ice bath. For enhanced cooling, create an ice-salt bath.

  • Begin vigorous stirring and cool the suspension until the internal temperature is stable between 0 and 5 °C.

Step 3: Preparation of the Nitrite Solution

  • In a separate beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 50 mL of cold distilled water.

  • Transfer this solution to the dropping funnel.

Step 4: The Diazotization Reaction

  • Ensure the amine suspension is vigorously stirred and the temperature is stable below 5 °C.

  • Begin adding the sodium nitrite solution dropwise from the dropping funnel. Causality: A slow, controlled addition is paramount to dissipate the exothermic heat of reaction and prevent a dangerous temperature spike.[1]

  • Maintain the internal temperature between 0 and 5 °C throughout the addition. If the temperature approaches 5 °C, pause the addition and add more ice to the bath.

  • The total addition time should be approximately 30-45 minutes. The initial suspension should gradually clarify as the soluble diazonium salt forms.

Step 5: Monitoring for Completion

  • After the addition is complete, continue stirring the cold solution for an additional 15 minutes.

  • Test for the presence of a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to a strip of starch-iodide paper. An immediate dark blue-black color indicates the reaction is complete.[9][13]

  • If the test is negative, add a small additional volume (1-2 mL) of the nitrite solution and test again after 5 minutes.

Step 6: Quenching Excess Nitrous Acid

  • Once a positive starch-iodide test is confirmed, it is crucial to destroy the excess nitrous acid.

  • Add small portions of solid sulfamic acid (~0.1 g at a time) to the cold, stirred solution. Effervescence (release of N₂) will be observed.

  • Continue adding sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). Causality: This step prevents the unstable nitrous acid from causing unwanted side reactions or decomposing into toxic NOx gases.[9][10]

Step 7: Use of the Diazonium Salt Solution

  • The resulting pale yellow solution contains 4-chlorothiophen-3-diazonium chloride. It is now ready for the next synthetic step.

  • Crucially, this solution must be kept cold and used immediately. Storage is not recommended due to the inherent instability of the diazonium salt.[8]

Troubleshooting Guide

Problem Probable Cause(s) Solution
Temperature rises above 5 °CNitrite addition is too rapid; insufficient cooling.Immediately stop the addition. Add more ice/salt to the bath. Resume addition at a much slower rate once the temperature is below 3 °C.
Formation of dark oil or precipitateDecomposition of the diazonium salt due to localized heating or overall high temperature.[8]The reaction has likely failed. Discard the mixture according to safety procedures and restart, ensuring more efficient cooling and slower addition.
Starch-iodide test remains negativeInsufficient sodium nitrite used; amine starting material is impure.Prepare a small amount of additional NaNO₂ solution (e.g., 0.5 g in 5 mL water) and add it dropwise until a positive test is sustained for 5 minutes.
Excessive foaming/gas evolutionNitrite addition is too fast; quenching step performed too quickly.Reduce the rate of addition immediately. When quenching, add the sulfamic acid in smaller portions over a longer period.

References

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  • Stabilization of diazonium salt solutions.
  • Cernosek, Z., et al. (2004). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines . Molecules. [Link]

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Application Notes and Protocols for High-Throughput Screening of 4-Chlorothiophen-3-amine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4-Chlorothiophen-3-amine Derivatives

The 4-Chlorothiophen-3-amine scaffold is emerging as a privileged structure in medicinal chemistry, with recent studies highlighting its potential as a core component of novel anti-inflammatory and analgesic agents.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).[1][3][4] These enzymes are critical mediators of inflammation, pain, and fever, making them highly validated targets for drug discovery.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel inhibitors of COX and 5-LOX from libraries of 4-Chlorothiophen-3-amine derivatives. We present detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the principles of assay validation, data integrity, and interference mitigation to ensure the generation of high-quality, actionable data.

The Scientific Rationale: Targeting the Arachidonic Acid Cascade

Arachidonic acid (AA), a fatty acid released from cell membranes in response to inflammatory stimuli, is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6]

  • The COX Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandins (PGs), such as Prostaglandin E2 (PGE2).[7] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] Inhibition of COX-2 is a primary goal for anti-inflammatory therapies, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[9]

  • The 5-LOX Pathway: The 5-LOX enzyme, in concert with 5-lipoxygenase-activating protein (FLAP), converts AA into leukotrienes (LTs), such as Leukotriene B4 (LTB4).[10][11] Leukotrienes are potent chemoattractants for immune cells and contribute significantly to the inflammatory response, particularly in respiratory diseases like asthma.[10]

Dual inhibition of both COX and 5-LOX pathways is an attractive therapeutic strategy, as it may offer broader anti-inflammatory efficacy and a more favorable safety profile compared to traditional NSAIDs that primarily target COX enzymes.[1][2] The following diagram illustrates the key steps in this cascade and the points of intervention for inhibitors.

Arachidonic_Acid_Cascade cluster_cox cluster_lox Membrane Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX_path COX Pathway COX12 COX-1 / COX-2 AA->COX12 LOX_path 5-LOX Pathway LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX12->PGH2 PGs Prostaglandins (e.g., PGE2) Thromboxanes PGH2->PGs Inflammation_Pain Inflammation, Pain, Fever PGs->Inflammation_Pain FLAP FLAP FLAP->LOX5 presents AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTs Leukotrienes (e.g., LTB4) LTA4->LTs Inflammation_Chemotaxis Inflammation, Chemotaxis LTs->Inflammation_Chemotaxis Inhibitor 4-Chlorothiophen-3-amine Derivatives (Test Compounds) Inhibitor->COX12 Inhibition Inhibitor->LOX5 Inhibition COX_Assay_Workflow start Start prep Prepare Reagents: - Dilute Assay Buffer - Reconstitute ADHP - Prepare AA substrate - Dilute Enzymes start->prep plate Plate Compounds & Controls: - 10 µL Test Compound - 10 µL DMSO (100% activity) - 10 µL Ref. Inhibitor (0% activity) prep->plate add_enzyme Add Reaction Mix: - 150 µL Assay Buffer - 10 µL Hemin - 10 µL COX Enzyme - 10 µL ADHP plate->add_enzyme incubate Pre-incubate 5 min @ RT add_enzyme->incubate initiate Initiate Reaction: Add 10 µL Arachidonic Acid incubate->initiate read Read Fluorescence (Kinetic or Endpoint) Ex: 535nm / Em: 590nm initiate->read analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the fluorometric COX inhibitor screening assay.

C. Step-by-Step Protocol (96-well format)

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions immediately before use. Keep enzymes on ice at all times. [10]The reconstituted ADHP substrate is light-sensitive and stable for a limited time.

  • Compound Plating:

    • Prepare a dilution series of the 4-Chlorothiophen-3-amine derivatives in 100% DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells of the black microplate.

    • For controls, add 1 µL of DMSO to "100% Activity" (Maximum signal) wells and 1 µL of a known potent inhibitor (e.g., 6 µM DuP-697 for COX-2) to "0% Activity" (Background) wells.

  • Reaction Setup: Prepare a master mix for the number of wells required. For each well, combine:

    • 150 µL Assay Buffer

    • 10 µL Hemin

    • 10 µL ADHP solution

    • 10 µL diluted COX enzyme (COX-1 or COX-2)

  • Enzyme Addition: Add 180 µL of the master mix to each well containing the compounds and controls.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light. This allows the test compounds to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells, preferably using a multichannel pipette for simultaneous addition.

  • Fluorescence Reading: Immediately begin reading the fluorescence kinetically for 2-5 minutes or as a single endpoint reading after a fixed time (e.g., 2 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. [10]

Protocol 2: Fluorometric Screening of 5-LOX Inhibitors

This protocol is based on a commercially available kit that provides a simple and rapid method to screen for 5-LOX inhibitors. [12]The assay measures the activity of 5-LOX via a fluorometric probe that detects intermediates in the lipoxygenase pathway.

A. Materials and Reagents

  • 5-LOX Enzyme (human recombinant)

  • LOX Assay Buffer

  • LOX Probe (in DMSO)

  • LOX Substrate (e.g., Arachidonic Acid)

  • Zileuton (Positive control inhibitor)

  • White, solid-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~500 nm, Emission: ~536 nm)

B. Step-by-Step Protocol (96-well format)

  • Compound Plating:

    • Add 2 µL of test compound solution (in a solvent compatible with the assay, typically DMSO) to the wells.

    • Add 2 µL of solvent to "Enzyme Control" (100% Activity) wells.

    • Add 2 µL of Zileuton to "Inhibitor Control" (0% Activity) wells.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well:

    • 36 µL LOX Assay Buffer

    • 2 µL LOX Probe

    • 2 µL 5-LOX Enzyme

  • Enzyme Addition: Add 40 µL of the Reaction Mix to each well. Incubate at room temperature for 10 minutes, protected from light.

  • Substrate Preparation: Dilute the LOX substrate to a 5X working concentration in LOX Assay Buffer. Prepare enough for 20 µL per well.

  • Reaction Initiation: Add 20 µL of the 5X LOX Substrate to each well to start the reaction.

  • Fluorescence Reading: Immediately measure fluorescence in kinetic mode at Ex/Em = 500/536 nm, recording every 30-60 seconds for 10-20 minutes. [12]

Part 2: Cell-Based HTS for Physiological Relevance

Cell-based assays measure the inhibition of COX or 5-LOX activity within a cellular context, providing more physiologically relevant data. [13]These assays account for factors like cell permeability and are crucial for confirming hits from biochemical screens.

Protocol 3: Cellular PGE2 Production Assay (COX-2 Activity)

This protocol uses a competitive immunoassay (ELISA or TR-FRET) to quantify the amount of PGE2 released into the cell culture supernatant, which is a direct downstream product of COX-2 activity.

A. Materials and Reagents

  • Human cell line that expresses inducible COX-2 (e.g., A549 lung carcinoma cells, RAW 264.7 macrophage-like cells)

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression

  • Arachidonic Acid (for substrate supplementation)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • PGE2 Assay Kit (ELISA or TR-FRET format) [14]* Tissue culture-treated 96-well plates

B. Assay Workflow Diagram

PGE2_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate (e.g., A549 cells) start->seed_cells incubate1 Incubate (24h, 37°C, 5% CO₂) seed_cells->incubate1 induce_cox2 Induce COX-2 Expression: Add IL-1β or LPS incubate1->induce_cox2 incubate2 Incubate (16-24h, 37°C) induce_cox2->incubate2 add_compounds Add Test Compounds & Controls incubate2->add_compounds incubate3 Pre-incubate (30-60 min) add_compounds->incubate3 add_aa Add Arachidonic Acid (e.g., 30 µM final conc.) incubate3->add_aa incubate4 Incubate (15-30 min) add_aa->incubate4 collect_supernatant Collect Supernatant incubate4->collect_supernatant run_elisa Quantify PGE2 using ELISA or TR-FRET kit collect_supernatant->run_elisa analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ run_elisa->analyze end End analyze->end

Caption: Workflow for the cell-based PGE2 production assay.

C. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • COX-2 Induction: Replace the medium with fresh medium containing a stimulating agent (e.g., 1 ng/mL IL-1β) to induce COX-2 expression. Incubate for 16-24 hours.

  • Compound Treatment: Remove the induction medium and replace it with serum-free medium containing the test compounds at various concentrations. Incubate for 30-60 minutes.

  • Substrate Addition: Add arachidonic acid to a final concentration of ~30 µM to stimulate PGE2 production. Incubate for 15-30 minutes at 37°C.

  • Supernatant Collection: Carefully collect the cell supernatant for analysis.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial ELISA or TR-FRET kit, following the manufacturer's protocol. [15]The signal is typically inversely proportional to the amount of PGE2 present.

Part 3: Assay Validation and Data Analysis - The Pillars of Trustworthiness

A robust HTS campaign is built on a foundation of rigorous assay validation. This ensures that the data generated is reliable and that "hits" are genuine.

A. Key Validation Parameters

Before initiating a full screen, a pilot screen should be performed to validate the assay's performance using the following metrics. [16] | Parameter | Formula | Interpretation for a Robust HTS Assay | | :--- | :--- | :--- | | Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | Z' ≥ 0.5 : Excellent assay. [17][18]Indicates a large separation between positive (p) and negative (n) controls with low data variability. | | Signal-to-Background (S/B) | μp / μn | S/B ≥ 10 : Generally considered good for most assays, though the acceptable value depends on the assay technology and target. [19]| | Signal-to-Noise (S/N) | (μp - μn) / σn | S/N ≥ 10 : Indicates a strong signal that is clearly distinguishable from the background noise. [14]| | DMSO Tolerance | Assess Z' and S/B at various DMSO concentrations. | The assay should maintain a Z' ≥ 0.5 at the final DMSO concentration used for screening (typically 0.5% - 1%). [20][21]|

μ = mean; σ = standard deviation; p = positive control (e.g., 0% inhibition); n = negative control (e.g., 100% inhibition)

B. Data Analysis and Hit Selection
  • Normalization: Raw data from each plate should be normalized to the on-plate controls. The percent inhibition for each test compound can be calculated as: % Inhibition = 100 * [ (SignalMax - SignalTest Cmpd) / (SignalMax - SignalMin) ]

  • Hit Criteria: A "hit" is typically defined as a compound that shows inhibition greater than a certain threshold, often calculated based on the mean and standard deviation (SD) of the sample population (e.g., > 3x SD from the mean). [15]3. Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀).

C. Mitigating Compound Interference

False positives are a significant challenge in HTS. [22]It is crucial to identify and eliminate compounds that interfere with the assay technology rather than the biological target.

  • Colorimetric/Absorbance Assays: Compounds that absorb light at the detection wavelength can cause interference. A pre-screen of the compound library at the assay wavelength can identify problematic compounds. * Fluorescence Assays: Interference can arise from autofluorescent compounds or compounds that quench the fluorescent signal. [23] * Mitigation: Perform a counter-screen by adding compounds to the assay in the absence of the enzyme. Compounds that still produce a signal are likely autofluorescent. To detect quenchers, add compounds to a solution containing a known amount of the fluorescent product. [24]* Luciferase-Based Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false signals. [24]A counter-screen against the luciferase enzyme alone is essential.

An orthogonal assay, which measures the same biological endpoint using a different technology (e.g., confirming a hit from a fluorescent biochemical assay with a mass spectrometry-based cellular assay), is the gold standard for validating true hits. [25]

Conclusion

The protocols and validation strategies outlined in this guide provide a robust starting point for the high-throughput screening of 4-Chlorothiophen-3-amine derivatives as inhibitors of the COX and 5-LOX pathways. By adhering to these principles of scientific integrity, including rigorous validation and proactive interference testing, researchers can confidently identify and advance novel anti-inflammatory candidates. The combination of direct biochemical assays and physiologically relevant cell-based screens will provide the high-quality data necessary to drive successful structure-activity relationship (SAR) studies and accelerate the journey from hit to lead.

References

Sources

Application Notes and Protocols for the Enzymatic Resolution of Racemic 4-Chlorothiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, of these amine-containing molecules is often critical to their biological activity and safety profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development. Thiophene derivatives, in particular, are prevalent in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The 4-chlorothiophen-3-amine scaffold, a chlorinated heterocyclic compound, represents a promising structural motif for the discovery of novel therapeutics.[5]

This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of racemic 4-chlorothiophen-3-amine derivatives. Enzymatic kinetic resolution stands out as a powerful method for obtaining enantiomerically pure amines due to its high selectivity, mild reaction conditions, and environmentally benign nature.[6] Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly versatile and widely employed for this purpose in both academic and industrial settings.[7][8][9][10][11]

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process that relies on the differential reaction rates of the two enantiomers of a racemic mixture with an enzyme.[12] In the presence of a suitable acyl donor, a stereoselective enzyme, such as a lipase, will preferentially acylate one enantiomer over the other. This results in a mixture of an acylated, and therefore protected, amine and the unreacted, free amine of the opposite configuration. The significant difference in the chemical properties of the acylated and unreacted amines allows for their straightforward separation, yielding both enantiomers in high enantiomeric purity.

The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E value is indicative of a highly selective and therefore effective resolution.

Experimental Workflow Overview

The enzymatic resolution of racemic 4-chlorothiophen-3-amine derivatives can be broken down into four key stages: Enzyme Selection and Immobilization, the Resolution Reaction, Separation of Products, and Analysis of Enantiomeric Excess.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Separation & Analysis A Enzyme Selection (e.g., Lipases) B Immobilization (e.g., Adsorption on a support) A->B Enhances stability and reusability C Racemic 4-Chlorothiophen-3-amine F Resolution Reaction (Acylation) C->F D Acyl Donor (e.g., Ethyl Acetate) D->F E Immobilized Enzyme E->F G Reaction Mixture (Acylated Amine + Unreacted Amine) H Separation (e.g., Column Chromatography) G->H I Enantiomer 1 (Acylated) H->I J Enantiomer 2 (Unreacted) H->J K Analysis of Enantiomeric Excess (e.g., Chiral HPLC, NMR) I->K J->K

Figure 1: A generalized workflow for the enzymatic resolution of 4-chlorothiophen-3-amine derivatives.

Part 1: Enzyme Selection and Immobilization

Rationale

The choice of enzyme is paramount for a successful kinetic resolution. Lipases are often the enzymes of choice for amine resolution due to their broad substrate specificity, commercial availability, and activity in organic solvents.[13] Candida antarctica lipase B (CALB) is a particularly robust and highly selective lipase for a wide range of substrates and is an excellent starting point for screening.[14][15][16]

Immobilization of the selected lipase onto a solid support offers several advantages over using the free enzyme.[7][11] These benefits include enhanced thermal and operational stability, ease of separation from the reaction mixture, and the potential for enzyme reuse, which significantly reduces costs.[8][9] Physical adsorption is a common and effective method for lipase immobilization due to its simplicity and the mild conditions employed.[8]

Protocol 1: Immobilization of Candida antarctica Lipase B (CALB) by Adsorption

Materials:

  • Candida antarctica lipase B (CALB), commercially available as Novozym 435 or similar immobilized preparations. If starting with a liquid formulation, a suitable support is needed.

  • Support material (e.g., macroporous acrylic resin, silica gel)

  • Phosphate buffer (50 mM, pH 7.0)

  • Glutaraldehyde solution (25% in water) for optional cross-linking

  • Shaker or rotator

  • Filtration apparatus

Procedure:

  • Support Preparation: If using a non-pre-activated support, wash the support material with deionized water and then with the phosphate buffer to equilibrate the pH.

  • Enzyme Solution Preparation: Prepare a solution of CALB in phosphate buffer at a concentration of approximately 1-5 mg/mL.

  • Immobilization:

    • Add the prepared support material to the enzyme solution. A typical ratio is 1:10 (w/v) of support to enzyme solution.

    • Gently agitate the suspension on a shaker or rotator at room temperature for 4-6 hours. This allows the enzyme to adsorb onto the support surface.

  • Separation: Separate the immobilized enzyme from the solution by filtration.

  • Washing: Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.

  • (Optional) Cross-linking: For enhanced stability and to prevent enzyme leaching, the immobilized enzyme can be cross-linked. Resuspend the immobilized enzyme in a solution of glutaraldehyde (0.1-1.0% in phosphate buffer) and gently agitate for 1-2 hours.

  • Final Washing and Drying: Wash the cross-linked immobilized enzyme extensively with phosphate buffer and then with deionized water to remove any residual glutaraldehyde. Dry the immobilized enzyme under vacuum or by lyophilization.

  • Storage: Store the dried immobilized enzyme at 4°C until use.

Part 2: The Enzymatic Resolution Reaction

Rationale

The core of the process is the enantioselective acylation of the racemic 4-chlorothiophen-3-amine. The choice of acyl donor and solvent system is critical for achieving high enantioselectivity and reaction rates. A non-polar organic solvent is typically used to minimize the hydrolysis of the acyl donor and the product. Ethyl acetate is a common and effective acyl donor that is both readily available and often serves as the solvent as well. The reaction temperature is also a key parameter to optimize, with lower temperatures sometimes leading to higher enantioselectivity.

Protocol 2: Kinetic Resolution of Racemic 4-Chlorothiophen-3-amine

Materials:

  • Racemic 4-chlorothiophen-3-amine

  • Immobilized CALB (from Protocol 1)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, heptane, or the acyl donor itself can act as the solvent)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the racemic 4-chlorothiophen-3-amine in the chosen anhydrous organic solvent. A typical concentration is 0.1-0.5 M.

  • Addition of Acyl Donor: Add the acyl donor to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) relative to one enantiomer of the amine (i.e., 0.55-0.75 equivalents relative to the racemate) is often optimal to achieve a theoretical maximum yield of 50% for each enantiomer.

  • Addition of Immobilized Enzyme: Add the immobilized CALB to the reaction mixture. A typical enzyme loading is 10-50 mg of immobilized enzyme per mmol of racemic amine.

  • Reaction: Stir the reaction mixture at a constant temperature, typically between 30-50°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted amine and the acylated amine in high enantiomeric excess.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Work-up: The filtrate, containing the unreacted amine and the acylated amine, is then concentrated under reduced pressure to remove the solvent.

Part 3: Separation of Products

Rationale

The successful resolution reaction yields a mixture of the unreacted (S)- or (R)-4-chlorothiophen-3-amine and the acylated (R)- or (S)-4-chlorothiophen-3-amine. Due to the significant difference in their chemical properties (the acylated amine is an amide), they can be readily separated using standard chemical techniques. Acid-base extraction or column chromatography are effective methods.

Protocol 3: Separation by Column Chromatography

Materials:

  • Crude reaction mixture from Protocol 2

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Glass column and other standard chromatography equipment

  • Rotary evaporator

Procedure:

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. The less polar acylated amine will typically elute first, followed by the more polar unreacted amine.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure acylated amine and the pure unreacted amine separately.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the isolated products.

Part 4: Analysis of Enantiomeric Excess

Rationale

Determining the enantiomeric excess (ee) of the separated products is crucial to evaluate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[17] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent can be employed.[18][19]

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Materials:

  • Isolated unreacted 4-chlorothiophen-3-amine

  • Isolated acylated 4-chlorothiophen-3-amine (may require deprotection back to the free amine for analysis on certain columns)

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the isolated unreacted amine and the acylated amine (or its deprotected form) in the mobile phase. A sample of the starting racemic material should also be prepared as a reference.

  • HPLC Method Development:

    • Select a suitable chiral column based on the structure of the analyte.

    • Develop a mobile phase composition (e.g., a mixture of hexane and isopropanol) that provides good separation of the two enantiomers in the racemic reference sample. The flow rate and column temperature should also be optimized.

  • Analysis:

    • Inject the racemic reference sample to determine the retention times of the two enantiomers.

    • Inject the isolated unreacted amine sample. A single, sharp peak corresponding to one of the enantiomers should be observed.

    • Inject the sample of the deprotected acylated amine. A single, sharp peak corresponding to the other enantiomer should be observed.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatograms.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected results from the enzymatic resolution of racemic 4-chlorothiophen-3-amine using immobilized CALB. The actual results will depend on the specific reaction conditions.

ParameterExpected ValueNotes
Enzyme Immobilized Candida antarctica Lipase B (CALB)A highly versatile and stereoselective lipase.
Acyl Donor Ethyl AcetateActs as both acyl donor and solvent.
Solvent Toluene or HeptaneAnhydrous conditions are crucial.
Temperature 30-50 °COptimization may be required.
Reaction Time 12-48 hoursMonitor for ~50% conversion.
Conversion ~50%Optimal for high ee of both enantiomers.
ee of Unreacted Amine >95%Dependent on the enantioselectivity of the enzyme.
ee of Acylated Amine >95%Dependent on the enantioselectivity of the enzyme.
Yield of Each Enantiomer Approaching 50%Theoretical maximum for kinetic resolution.

Troubleshooting

  • Low Conversion:

    • Cause: Inactive enzyme, poor solvent choice, or suboptimal temperature.

    • Solution: Ensure the enzyme is active, screen different solvents, and optimize the reaction temperature.

  • Low Enantioselectivity (Low ee):

    • Cause: The chosen enzyme is not selective for the substrate, or the reaction temperature is too high.

    • Solution: Screen other lipases or enzymes. Try running the reaction at a lower temperature.

  • Difficulty in Separating Products:

    • Cause: Incomplete reaction leading to a complex mixture, or an inappropriate separation technique.

    • Solution: Ensure the reaction goes to ~50% conversion. Optimize the eluent system for column chromatography or consider derivatization to alter polarity.

Conclusion

The enzymatic kinetic resolution of racemic 4-chlorothiophen-3-amine derivatives using lipases is a highly effective and practical method for obtaining enantiomerically pure compounds. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and development. By carefully selecting the enzyme and optimizing the reaction conditions, it is possible to achieve high yields and excellent enantioselectivity, paving the way for the synthesis of novel chiral pharmaceuticals.

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continuous flow chemistry methods for the synthesis of 4-Chlorothiophen-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4-Chlorothiophen-3-amine analogs utilizing continuous flow chemistry. This class of molecules holds significant interest for researchers in medicinal chemistry and drug development. Traditional batch synthesis of these compounds can be challenging, often involving hazardous intermediates and lengthy reaction times. Continuous flow technology offers a safer, more efficient, and scalable alternative. Herein, we present a detailed, three-step continuous flow protocol for the synthesis of a representative analog, N-benzyl-4-chlorothiophen-3-amine, starting from 4-chlorothiophene-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the synthesis of novel heterocyclic compounds.

Introduction: The Case for Flow Chemistry in Heterocyclic Amine Synthesis

4-Chlorothiophen-3-amine and its derivatives are valuable scaffolds in medicinal chemistry. However, their synthesis often involves nitration and subsequent reduction, reactions that can be highly exothermic and difficult to control in conventional batch reactors.[1] Flow chemistry, with its superior heat and mass transfer, offers a robust solution to these challenges.[1] The small reactor volumes inherent to flow systems dramatically reduce the risks associated with handling hazardous reagents and unstable intermediates.[2] Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup leads to improved yields, higher purity, and enhanced reproducibility.[3]

This application note details a telescoped, three-step continuous flow process:

  • Amidation: Formation of a 4-chlorothiophene-3-carboxamide analog from 4-chlorothiophene-3-carboxylic acid.

  • Nitration: Selective nitration of the thiophene ring.

  • Reduction: Chemoselective reduction of the nitro group to the desired amine, while preserving the chloro-substituent.

By integrating these steps into a continuous workflow, we can minimize manual handling and intermediate purification, thereby increasing overall process efficiency.

Experimental Workflow Overview

The overall synthetic strategy is a three-stage continuous flow process. Each stage is designed as a modular unit that can be connected in series ("telescoped") to allow for a continuous transformation from the starting material to the final product. In-line purification modules are incorporated to remove excess reagents and byproducts, ensuring the compatibility of sequential reaction steps.

Continuous_Flow_Synthesis_Workflow cluster_0 Module 1: Amidation cluster_1 Module 2: Nitration cluster_2 Module 3: Reduction A Reagent Pump 1: 4-Chlorothiophene-3-carboxylic Acid + Coupling Agent in Solvent T_Mixer1 T-Mixer A->T_Mixer1 B Reagent Pump 2: Amine in Solvent B->T_Mixer1 Reactor1 Heated Coil Reactor (R1) T_Mixer1->Reactor1 Purification1 In-line Purification (Scavenger Column) Reactor1->Purification1 Amide Stream C Reagent Pump 3: Nitrating Agent (e.g., HNO3 in Ac2O) T_Mixer2 T-Mixer C->T_Mixer2 Reactor2 Cooled Coil Reactor (R2) Purification2 In-line Purification (Liquid-Liquid Extraction) Reactor2->Purification2 Nitro-Amide Stream D Hydrogen Source Reactor3 Packed-Bed Catalytic Reactor (R3) D->Reactor3 BPR Back Pressure Regulator Reactor3->BPR Collection Product Collection BPR->Collection Purification1->T_Mixer2 Purification2->Reactor3

Figure 1: Conceptual workflow for the telescoped continuous flow synthesis of 4-Chlorothiophen-3-amine analogs.

Detailed Protocols and Methodologies

Module 1: Continuous Flow Amidation of 4-Chlorothiophene-3-carboxylic Acid

The first step involves the formation of the desired amide analog. Here, we describe the synthesis of N-benzyl-4-chlorothiophene-3-carboxamide.

Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 4-chlorothiophene-3-carboxylic acid and a suitable coupling agent (e.g., 1.1 equivalents of EDC) in an appropriate solvent (e.g., DCM or THF).

    • Solution B: Prepare a 0.6 M solution of benzylamine in the same solvent.

  • System Setup:

    • Connect two syringe pumps, one for Solution A and one for Solution B, to a T-mixer.

    • Connect the outlet of the T-mixer to a heated coil reactor (e.g., a 10 mL PFA or PTFE tube).

    • Place the coil reactor in a temperature-controlled oil bath or a dedicated flow reactor heating module.

  • Reaction Execution:

    • Set the flow rates of the pumps to achieve the desired residence time and stoichiometry. For example, for a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).

    • Heat the reactor to the optimized temperature (e.g., 60-80 °C).

    • Pump the reagent solutions through the system.

    • The output stream containing the amide product is then directed to the in-line purification module.

  • In-line Purification:

    • The stream from the amidation reactor is passed through a packed column containing a scavenger resin to remove any unreacted carboxylic acid and coupling agent byproducts. This ensures a clean feed for the subsequent nitration step.[4]

ParameterValueRationale
Substrate Concentration 0.5 MBalances throughput with solubility.
Amine Concentration 0.6 MA slight excess of the amine drives the reaction to completion.
Residence Time 10-20 minTo be optimized, but allows for sufficient reaction time at elevated temperatures.
Temperature 60-80 °CAccelerates the amidation reaction.
Solvent DCM or THFGood solubility for reactants and reagents.

Table 1: Optimized parameters for the continuous flow amidation.

Module 2: Continuous Flow Nitration of N-benzyl-4-chlorothiophene-3-carboxamide

Thiophene rings are highly reactive towards electrophilic nitration, and harsh conditions can lead to degradation.[5][6] Therefore, a milder nitrating agent is employed in a cooled flow reactor to ensure selectivity and safety.[5][6]

Protocol:

  • Reagent Preparation:

    • Solution C (from Module 1): The purified amide stream.

    • Solution D (Nitrating Agent): A solution of nitric acid (1.1 equivalents) in acetic anhydride. This mixture should be prepared cautiously at low temperatures.

  • System Setup:

    • The outlet of the purification column from Module 1 is connected to one inlet of a T-mixer.

    • A third syringe pump delivers the nitrating agent (Solution D) to the other inlet of the T-mixer.

    • The T-mixer outlet is connected to a cooled coil reactor (e.g., a 5 mL PFA or PTFE tube) immersed in a cooling bath.

  • Reaction Execution:

    • The flow rates are adjusted to achieve the desired stoichiometry and a short residence time, typically in the range of 1-5 minutes, to prevent over-nitration.[7]

    • The reactor is maintained at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

    • The output stream containing the nitrated product is directed to a liquid-liquid extraction module for in-line quenching and work-up.[4][8]

  • In-line Quenching and Extraction:

    • The reaction mixture is continuously mixed with a stream of cold water or a dilute sodium bicarbonate solution to quench the reaction.

    • The biphasic mixture then enters a membrane-based liquid-liquid separator to separate the organic phase containing the product from the aqueous phase.[4][8]

ParameterValueRationale
Nitrating Agent HNO₃ in Ac₂OMilder conditions to prevent thiophene ring degradation.[5]
Stoichiometry 1.1 eq. HNO₃Slight excess to ensure complete conversion.
Residence Time 1-5 minShort residence time minimizes byproduct formation.[7]
Temperature 0-10 °CControls the highly exothermic nitration reaction.

Table 2: Optimized parameters for the continuous flow nitration.

Module 3: Continuous Flow Reduction of the Nitro Group

The final step is the chemoselective reduction of the nitro group to the amine. It is crucial to select a catalyst and conditions that do not promote dehalogenation.[9][10] A packed-bed reactor with a suitable heterogeneous catalyst is ideal for this transformation in a flow setting.

Protocol:

  • Reagent Preparation:

    • Solution E (from Module 2): The organic phase containing the nitrated amide.

    • Hydrogen Source: A cylinder of hydrogen gas connected via a mass flow controller.

  • System Setup:

    • The organic stream from the liquid-liquid separator is pumped into a packed-bed reactor.

    • The reactor is a column packed with a heterogeneous catalyst (e.g., Pt-V/C or Raney Nickel) known to minimize dehalogenation.[10][11]

    • Hydrogen gas is introduced into the stream just before the packed-bed reactor.

    • A back pressure regulator is installed at the outlet of the reactor to maintain the desired pressure and ensure the dissolution of hydrogen in the solvent.

  • Reaction Execution:

    • The system is pressurized with hydrogen to the desired level (e.g., 10-20 bar).

    • The liquid feed is pumped through the heated catalyst bed.

    • The temperature of the packed-bed reactor is controlled to optimize the reaction rate and selectivity.

    • The output stream contains the final product, N-benzyl-4-chlorothiophen-3-amine.

  • Product Collection and Analysis:

    • The product stream is collected after the back pressure regulator.

    • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by conventional methods if necessary.

ParameterValueRationale
Catalyst Pt-V/C or Raney NickelSelected for high selectivity in reducing the nitro group while minimizing dehalogenation.[10][11]
Hydrogen Pressure 10-20 barEnsures sufficient hydrogen concentration in the liquid phase for efficient reduction.
Residence Time 5-15 minTo be optimized for complete conversion.
Temperature 40-80 °CProvides sufficient activation energy for the hydrogenation without promoting side reactions.

Table 3: Optimized parameters for the continuous flow nitro reduction.

Causality and Expertise: Why This Protocol Works

The design of this continuous flow synthesis is grounded in established principles of organic chemistry and reaction engineering.

  • Amidation: The use of a coupling agent like EDC in a heated flow reactor accelerates the amide bond formation, a reaction that can be slow in batch at room temperature. The subsequent in-line purification with a scavenger resin is a classic flow chemistry technique to ensure high purity of the intermediate without the need for a laborious batch work-up.[12][13]

  • Nitration: The high reactivity of the thiophene ring necessitates precise temperature control and short reaction times to avoid polysubstitution and degradation.[5][6] A cooled microreactor provides the ideal environment for this, offering a high surface-area-to-volume ratio for efficient heat removal.[1][14] The choice of a milder nitrating agent like nitric acid in acetic anhydride is also crucial for selectivity.[7]

  • Reduction: The primary challenge in the reduction of halogenated nitroaromatics is preventing dehalogenation.[9][11][15] The selection of a catalyst is therefore critical. While Pd/C is a common hydrogenation catalyst, it is known to promote dehalogenation.[9] Catalysts such as Pt-V/C have shown higher selectivity for the nitro group reduction in the presence of halogens.[11][15] Alternatively, a metal-free reduction using trichlorosilane could also be adapted to a flow process for complete avoidance of dehalogenation.[2][16] The use of a packed-bed reactor allows for easy separation of the catalyst from the product stream and enables long-term continuous operation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Chlorothiophen-3-amine analogs using a multi-step continuous flow approach. By leveraging the inherent advantages of flow chemistry, this method offers a safer, more efficient, and scalable route to this important class of compounds. The modular nature of the described setup allows for easy adaptation and optimization for the synthesis of a diverse library of analogs, making it a valuable tool for researchers in drug discovery and development.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction on 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sandmeyer reaction, specifically for the conversion of 4-Chlorothiophen-3-amine to its corresponding halide or other derivatives. We will move beyond textbook procedures to address the nuances and practical hurdles associated with this powerful yet sensitive transformation on an electron-rich, heterocyclic substrate.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction on 4-Chlorothiophen-3-amine is resulting in a low yield or a complex mixture of byproducts. What are the most likely causes?

This is a common issue stemming from two critical stages: the diazotization of the thiophene amine and the subsequent copper-catalyzed substitution.

  • Diazotization Issues: Heteroaromatic amines like 4-chlorothiophen-3-amine can be problematic. The thiophene ring is sensitive to strongly acidic conditions, and the resulting diazonium salt can be significantly less stable than its benzenoid analogues.[1] Incomplete diazotization or rapid decomposition of the diazonium intermediate before it can react in the Sandmeyer step is a primary cause of low yield.[2][3]

  • Side Reactions in the Sandmeyer Step: The core of the Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[4][5] If conditions are not optimal, the highly reactive aryl radical intermediate can engage in undesired pathways. Common byproducts include phenols (from reaction with water), biaryl compounds (from radical dimerization), and products of hydro-de-amination (replacement of the diazo group with hydrogen).[4][6]

Q2: How does the thiophene ring itself affect the stability of the diazonium salt compared to a standard aniline derivative?

The stability of an aryl diazonium salt is a delicate balance of electronic and structural factors. While primary aromatic amines form relatively stable diazonium salts, this stability decreases with heteroaromatic systems.[1][7] The thiophene ring, being electron-rich, can destabilize the diazonium cation. Furthermore, the sulfur atom can potentially coordinate with reagents, leading to alternative, non-productive reaction pathways. The low-temperature stability window for thiophenediazonium salts is often much narrower than for benzenediazonium salts, making strict temperature control paramount.[3]

Q3: What is the mechanistic role of Copper(I) vs. Copper(II) in the reaction? I have seen protocols using CuCl, while others use CuCl₂.

This is a crucial point of mechanistic clarity. The catalytically active species in a true Sandmeyer reaction is Copper(I) .[8] The reaction is initiated by a single-electron transfer (SET) from Cu(I) to the diazonium salt. This reduces the diazonium species, which then loses dinitrogen gas (N₂) to form an aryl radical.[4][8] The Cu(I) is oxidized to Cu(II) in the process. The aryl radical then abstracts a halogen from the Cu(II) halide species, regenerating the Cu(I) catalyst and forming the final product.[8]

While some protocols may start with Cu(II) salts, they often include an in-situ reduction step or rely on the presence of reducing agents in the reaction mixture to generate the necessary Cu(I) species.[6] However, for optimal results and reproducibility, starting with a high-quality Cu(I) salt (e.g., CuCl, CuBr) is strongly recommended.

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section provides a logical workflow to diagnose and solve common problems encountered during the reaction.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Sandmeyer Reaction start Low Yield or Impure Product check_diazotization Problem Area: Diazotization? start->check_diazotization check_sandmeyer Problem Area: Sandmeyer Step? start->check_sandmeyer q_temp Was Temp < 5°C? (Strictly 0-5°C) check_diazotization->q_temp Temperature Control q_nitrite Stoichiometry of NaNO₂? (Excess nitrite?) check_diazotization->q_nitrite Reagent Stoichiometry q_acid Sufficient Acid? (>3 equivalents) check_diazotization->q_acid Acidity q_catalyst Copper Catalyst State? (Cu(I) vs Cu(II)) check_sandmeyer->q_catalyst Catalyst Activity q_addition Order/Rate of Addition? (Diazonium to CuCl) check_sandmeyer->q_addition Reaction Control q_phenol Phenol byproduct observed? check_sandmeyer->q_phenol Byproduct Formation sol_temp Solution: Improve cooling. Use jacketed reactor. Pre-cool all solutions. q_temp->sol_temp No sol_nitrite Solution: Use 1.05-1.1 eq. NaNO₂. Test for excess with starch-iodide paper and quench with sulfamic acid. q_nitrite->sol_nitrite Yes (Excess) sol_acid sol_acid q_acid->sol_acid No sol_catalyst Solution: Use fresh, high-purity Cu(I)Cl. If using Cu(II), add a reducing agent (e.g., NaHSO₃) to generate Cu(I) in situ. q_catalyst->sol_catalyst Oxidized to Cu(II) sol_addition Solution: Add cold diazonium solution SLOWLY to the CuCl solution. Control N₂ evolution. q_addition->sol_addition Too Fast sol_phenol Solution: Ensure fully aqueous-free conditions if possible. Work quickly. Ensure CuCl concentration is high to favor halogenation over hydrolysis. q_phenol->sol_phenol Yes

Caption: Troubleshooting Decision Tree for the Sandmeyer Reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in checks and explanations to ensure success.

Protocol 1: Optimized Diazotization of 4-Chlorothiophen-3-amine

Objective: To generate the 4-chlorothiophen-3-diazonium chloride intermediate with minimal decomposition. This protocol must be performed immediately before the Sandmeyer step.

ParameterRecommended ValueRationale
Temperature 0 to 5 °CCRITICAL : Thiophenediazonium salts are thermally unstable.[3] Exceeding 5 °C leads to rapid decomposition, nitrogen loss, and formation of tar-like byproducts.
Acid Hydrochloric Acid (conc.)At least 3 equivalents are required: 1 eq. to protonate the amine, 1 eq. to react with NaNO₂ to form nitrous acid, and 1 eq. to maintain high acidity, which suppresses side reactions like diazo coupling.[3][9]
Nitrite Source Sodium Nitrite (NaNO₂)A 5-10% molar excess (1.05-1.1 eq.) ensures complete conversion of the amine.[10] A large excess can lead to unwanted side reactions.

Step-by-Step Methodology:

  • Amine Salt Formation:

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chlorothiophen-3-amine (1.0 eq.).

    • Add water (approx. 5 mL per gram of amine) and concentrated HCl (3.0 eq.).

    • Stir the mixture and cool to 0 °C in an ice-salt bath. A fine slurry of the amine hydrochloride salt should form. Causality: Forming the salt first ensures the amine is fully dissolved/suspended and ready to react, and the exotherm of neutralization is handled before the sensitive diazotization begins.

  • Nitrite Addition:

    • Dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water and place it in the dropping funnel.

    • Add the NaNO₂ solution dropwise to the stirred amine slurry over 30-45 minutes. CRITICAL: The rate of addition must be controlled to keep the internal temperature below 5 °C at all times.[9]

    • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

  • Validation & Quenching:

    • Test for the presence of nitrous acid by touching the tip of a glass rod dipped in the reaction mixture to starch-iodide paper. The paper should turn dark blue/black instantly. This confirms the presence of a slight excess of nitrous acid, indicating the amine has been fully consumed.[10]

    • If the test is positive, quench the excess nitrous acid by adding a small amount of solid sulfamic acid or urea until the starch-iodide test is negative. Causality: Excess nitrous acid can interfere with the subsequent copper-catalyzed step. This quenching step ensures a clean reaction.

The resulting cold diazonium salt solution is now ready for immediate use in the Sandmeyer reaction. Do not attempt to isolate the diazonium salt unless you have specific expertise and safety protocols in place, as they can be explosive when dry. [11]

Protocol 2: Copper(I) Chloride-Mediated Sandmeyer Reaction

Objective: To efficiently convert the prepared diazonium salt into 4,3-dichlorothiophene.

ParameterRecommended ValueRationale
Catalyst Copper(I) Chloride (CuCl)1.1-1.3 equivalents. CuCl is the active catalyst.[8] Using a slight excess ensures a high concentration of the active species, promoting the desired halogenation over competing hydrolysis.
Temperature 0 °C initially, then warmThe initial addition must be cold to control the rate of reaction. Gentle warming may be required later to drive the reaction to completion.
Addition Order Diazonium solution to CuClCRITICAL: The diazonium salt is the less stable component. Adding it slowly to the catalyst ensures it reacts as it is introduced, keeping its standing concentration low and minimizing decomposition.[6]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a separate flask large enough to contain the final reaction volume, dissolve CuCl (1.2 eq.) in concentrated HCl (approx. 2 mL per gram of CuCl). A green or yellow solution of the tetrachlorocuprate(I) complex, [CuCl₄]³⁻, should form.

    • Cool this solution to 0 °C in an ice bath with vigorous stirring.

  • The Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred CuCl solution via a dropping funnel over 45-60 minutes.

    • Vigorous bubbling (N₂ evolution) should be observed. Control the addition rate to maintain a steady, non-violent effervescence.[6]

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

    • Gradually allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt complex. The cessation of gas evolution indicates the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

    • Combine the organic extracts and wash with water, then with dilute aqueous NaOH to remove any phenolic byproducts, and finally with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Mechanism and Key Intermediates

Understanding the mechanism is key to rational optimization.

Sandmeyer_Mechanism Generalized Sandmeyer Reaction Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Copper-Catalyzed Substitution Amine Ar-NH₂ (4-Chlorothiophen-3-amine) Diazonium [Ar-N≡N]⁺Cl⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_ref [Ar-N≡N]⁺ Diazonium->Diazonium_ref Enters Catalytic Cycle Cu_I Cu(I)Cl Cu_II Cu(II)Cl₂ Cu_I->Cu_II Oxidation Aryl_Radical Ar• (Aryl Radical) Product Ar-Cl (Product) Aryl_Radical->Product + Cu(II)Cl₂ (Halogen Transfer) N2 N₂ Gas Aryl_Radical->N2 Loss of Product->Cu_I Regenerates Diazonium_ref->Aryl_Radical + Cu(I)Cl (Single Electron Transfer)

Caption: Key stages of the Sandmeyer reaction.

This mechanism highlights the critical single-electron transfer step from Cu(I) to the diazonium salt, which generates the key aryl radical intermediate.[4][12] Optimizing conditions to favor the productive pathway—halogen transfer from the resulting Cu(II) species—is the primary goal.

References

  • Sandmeyer reaction - Wikipedia. Wikipedia.[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. National Center for Biotechnology Information.[Link]

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  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.[Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. American Chemical Society.[Link]

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. ResearchGate.[Link]

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Technical Support Center: Column Chromatography Purification of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of this important class of heterocyclic compounds. As a Senior Application Scientist, I have curated this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Purifying Aminothiophenes

Substituted aminothiophenes are a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities.[1][2][3] However, their purification by column chromatography is often not straightforward. The basic amino group, a common feature of these molecules, can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This can lead to a host of problems including poor separation, peak tailing, and even degradation of the target compound.[4][5] This guide will provide in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of substituted aminothiophenes in a question-and-answer format.

Problem 1: My aminothiophene is streaking or tailing badly on the column, leading to poor separation.

Answer:

This is the most common issue when purifying aminothiophenes and is almost always due to the interaction of the basic amino group with the acidic silica gel.[4][5] This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, causing the compound to "drag" down the column.

Causality: The lone pair of electrons on the nitrogen atom of the amine can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong ionic interactions. This slows down the elution of the compound in a non-uniform way, resulting in a tailed peak.

Solutions:

  • Deactivate the Silica Gel with a Basic Additive: The most effective solution is to add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine, to your eluent.[6][7]

    • Mechanism: The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "capping" them. This minimizes the sites available for your aminothiophene to interact with, leading to a more symmetrical peak shape.

    • Protocol:

      • Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

      • Add 0.1-1% (v/v) of triethylamine to the eluent mixture.

      • Use this amine-containing eluent to slurry pack your column and for the entire elution process.

      • Pro-Tip: Always run a TLC with the amine-containing eluent to see if it improves the spot shape before committing to the column.

  • Use a Different Stationary Phase: If deactivation with an amine is not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. For aminothiophenes, basic or neutral alumina is a good choice.[8]

    • Amino-functionalized Silica Gel: This is a specialty silica gel where the surface is functionalized with amino groups.[9][10] This creates a more basic surface that is ideal for the purification of basic compounds.

Stationary PhaseAdvantages for AminothiophenesDisadvantages
Silica Gel + TEA Inexpensive, readily available, effective for most aminothiophenes.TEA needs to be removed from the final product.
Neutral/Basic Alumina Good for separating basic compounds, less acidic than silica.Can have different selectivity than silica, may be less efficient.
Amino-functionalized Silica Excellent for basic compounds, minimizes tailing.More expensive than standard silica gel.
Problem 2: My aminothiophene seems to be decomposing on the column.

Answer:

While less common than tailing, some substituted aminothiophenes can be sensitive to the acidic environment of silica gel and may degrade during the long exposure time of column chromatography.[11]

Causality: The acidic nature of the silica gel can catalyze decomposition reactions, especially if your aminothiophene has other sensitive functional groups.

Solutions:

  • Deactivate the Silica Gel: As with tailing, deactivating the silica with triethylamine can reduce its acidity and prevent degradation.[7][8]

  • Minimize Residence Time on the Column:

    • Flash Chromatography: Use air pressure to speed up the elution process.[12] This reduces the time your compound spends in contact with the silica gel.

    • Optimize Solvent Polarity: Choose a solvent system that gives your product an Rf of around 0.2-0.3 on TLC. This will ensure a reasonable elution time.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina or Florisil.[8]

  • 2D TLC Test for Stability: Before running a column, you can check for on-plate decomposition using a 2D TLC.

    • Protocol:

      • Spot your crude mixture in one corner of a square TLC plate.

      • Run the TLC in your chosen eluent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and run it again in the same eluent system.

      • If your compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[11]

Problem 3: I'm getting very poor separation between my desired aminothiophene and a closely related impurity.

Answer:

Achieving good separation between compounds with similar polarities is a classic chromatographic challenge.

Causality: The separation is based on the differential partitioning of compounds between the stationary and mobile phases.[13][14] If two compounds have very similar structures and polarities, this differential partitioning will be minimal.

Solutions:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you have a complex mixture with compounds of varying polarities, a gradient elution (gradually increasing the polarity of the eluent) can improve separation and reduce run time.[15][16][17] For separating two closely eluting spots, a carefully optimized isocratic elution (constant solvent composition) will likely give better resolution.

    • Try Different Solvent Systems: Don't just vary the ratio of two solvents. Try completely different solvent systems. For example, if hexane/ethyl acetate is not working, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in different ways, which can alter the selectivity of the separation.

  • Improve Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure your silica gel is packed uniformly.

  • Dry Loading the Sample: If your crude product is not very soluble in the eluent, it is better to dry load it onto the column.

    • Protocol:

      • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely to get a free-flowing powder of your crude product adsorbed onto the silica gel.

      • Carefully add this powder to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying substituted aminothiophenes?

A good starting point for many aminothiophenes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio to try on TLC would be 80:20 or 70:30 hexane:ethyl acetate. Remember to add 0.5% triethylamine to your eluent system to prevent tailing.[6]

Q2: How do I remove the triethylamine from my purified fractions?

Since triethylamine is volatile, it can often be removed by co-evaporation with a low-boiling solvent like dichloromethane or toluene on a rotary evaporator. If residual amounts remain, you can dissolve your compound in a suitable solvent and wash with a dilute acid solution (e.g., 1% HCl), but be aware that this may protonate your aminothiophene and pull it into the aqueous layer if it is sufficiently basic.

Q3: Can I use reverse-phase chromatography to purify my aminothiophene?

Yes, reverse-phase chromatography can be an excellent alternative, especially if your aminothiophene is polar.[8] In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this case, the most polar compounds will elute first.

Q4: My compound is not eluting from the column, even with a very polar solvent system. What should I do?

This could be due to several reasons:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This can happen with very polar or highly basic aminothiophenes. In this case, you may need to consider a different purification method.

  • Precipitation on the Column: Your compound may have precipitated at the top of the column if it is not soluble in the eluent.

  • Incorrect Solvent System: Double-check that you are using the correct eluent.[11]

A "methanol purge" at the end of the column run, where you flush the column with 100% methanol, can sometimes recover highly polar compounds that are stuck on the silica.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting the column chromatography purification of substituted aminothiophenes.

TroubleshootingWorkflow start Start: Crude Aminothiophene Mixture tlc Run TLC with Hexane/EtOAc +/- 0.5% TEA start->tlc good_spot Good Spot Shape (Rf 0.2-0.3)? tlc->good_spot run_column Run Silica Gel Column good_spot->run_column Yes tailing Streaking/Tailing? good_spot->tailing No success Successful Purification run_column->success add_tea Add 0.5-1% TEA to Eluent tailing->add_tea Yes decomposition Decomposition on TLC? tailing->decomposition No add_tea->tlc alt_stationary Consider Alternative Stationary Phase (Alumina, Amino-Silica) decomposition->alt_stationary Yes poor_sep Poor Separation? decomposition->poor_sep No alt_stationary->tlc optimize_eluent Optimize Eluent System (Different Solvents/Gradient) poor_sep->optimize_eluent Yes optimize_eluent->tlc

Caption: Troubleshooting workflow for aminothiophene purification.

Detailed Protocol: Deactivation of Silica Gel with Triethylamine

This protocol outlines the steps for preparing and running a column with a triethylamine-deactivated stationary phase.

Materials:

  • Silica gel (for flash chromatography)

  • Your chosen eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Prepare the Eluent: Prepare a sufficient volume of your mobile phase. Add triethylamine to a final concentration of 0.5-1% (v/v). For example, to 1 liter of eluent, add 5-10 mL of TEA. Mix thoroughly.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column.[18]

  • Add a Layer of Sand: Add a small layer of sand (about 1 cm) on top of the cotton plug.[18]

  • Prepare the Slurry: In a separate beaker, add the required amount of silica gel. Add your TEA-containing eluent to the silica gel to form a slurry.[18]

  • Pack the Column: Pour the silica gel slurry into the column. Tap the side of the column gently to dislodge any air bubbles and to ensure even packing.[18]

  • Equilibrate the Column: Allow the excess eluent to drain until the solvent level is just above the top of the silica gel. It is crucial not to let the column run dry.[19]

  • Load the Sample: Dissolve your crude aminothiophene mixture in a minimal amount of a suitable solvent (dry loading is preferred if solubility in the eluent is low). Carefully add the sample to the top of the silica gel.

  • Elute the Column: Add your TEA-containing eluent to the column and begin collecting fractions. Apply pressure if performing flash chromatography.

  • Monitor the Separation: Collect fractions and monitor them by TLC to determine which fractions contain your purified product.

References

  • Bassyouni, F. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • MDPI. (2022). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. MDPI. [Link]

  • How to run column chromatography. (n.d.). [Link]

  • Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • ResearchGate. (2022). Green methodologies for the synthesis of 2-aminothiophene | Request PDF. [Link]

  • Agilent. (2017). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • PMC - PubMed Central. (2022). Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity. [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • ResearchGate. (2019). Deactivation of silica gel?. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]

  • PMC - PubMed Central. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Chemistry For Everyone. (2023). What Is Stationary And Mobile Phase In Chromatography?. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • ResearchGate. (2018). Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases. [Link]

  • Google Patents. (2009).
  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. [Link]

  • IJSDR. (2021). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • Agilent. Isocratic v. Gradient. [Link]

  • Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]

  • ResearchGate. (2022). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

  • PubMed. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • MDPI. (2023). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

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  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

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  • Restek. (2013).[20] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Link]

  • Alpha Bms. (2021). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chlorothiophen-3-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and overcome the challenges inherent in this process. We will explore the causality behind experimental choices, ensuring a robust and self-validating synthetic system.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 4-Chlorothiophen-3-amine is a nuanced process. While several routes exist on paper, the most common and industrially viable approaches often start from a pre-formed thiophene ring, such as 3-aminothiophene or 3-nitrothiophene derivatives. The primary challenges in scaling up this synthesis revolve around:

  • Regioselectivity: Direct chlorination of a 3-substituted thiophene can lead to a mixture of isomers, primarily chlorination at the C2, C4, and C5 positions. The thiophene ring is highly activated towards electrophilic substitution, making controlled, monosubstitution a significant hurdle.[1]

  • Product Stability: 3-Aminothiophenes are notoriously unstable. The free amine is susceptible to rapid oxidation and polymerization, often resulting in the formation of dark, intractable tars, especially when exposed to air, light, or acidic conditions.

  • Process Safety: The reactions can be highly exothermic, and some reagents pose significant health and environmental risks. Careful thermal management and adherence to safety protocols are non-negotiable during scale-up.

  • Purification: The basicity and instability of the final product can make purification by standard methods like silica gel chromatography challenging, leading to product loss and streaking.

General Synthetic Workflow

A common conceptual pathway involves the reduction of a nitro-precursor followed by or preceded by a chlorination step. The following diagram illustrates a logical workflow for a potential scale-up process, starting from a commercially available nitrothiophene.

G cluster_0 Upstream Processing cluster_1 Core Transformation cluster_2 Downstream Processing & Purification A Starting Material Qualification (3-Nitrothiophene) B Chlorination Reaction (e.g., with NCS or SO₂Cl₂) A->B Controlled Conditions C Work-up & Isolation of 4-Chloro-3-nitrothiophene B->C Precipitation/Extraction D Reduction Reaction (e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation) C->D Qualified Intermediate E Reaction Quench & Basification D->E Exotherm Control F Extraction & Solvent Swap E->F Phase Separation G Purification (Distillation or Crystallization as Salt) F->G Crude Product H Final Product Isolation & Drying G->H Purified Product I QC Analysis (Purity, Identity) H->I Final API/Intermediate

Caption: High-level workflow for the synthesis of 4-Chlorothiophen-3-amine.

Section 2: Troubleshooting Guide & Diagnostics (Q&A Format)

This section addresses specific issues you may encounter during your scale-up campaign.

Q1: My reaction yield is significantly lower than in the lab-scale experiment. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue, often traced back to mass and heat transfer limitations.

  • Causality:

    • Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This is particularly problematic in heterogeneous reactions (e.g., using iron powder for nitro reduction), where solid suspension is critical. These hot spots can accelerate decomposition pathways.

    • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A reaction that was easily cooled in a 1L flask may experience a significant exotherm in a 100L reactor, leading to side reactions or product degradation.

    • Extended Reaction/Work-up Times: Larger volumes naturally take longer to heat, cool, and transfer. Given the instability of aminothiophenes, this extended exposure to reaction or work-up conditions can drastically increase product loss.

  • Troubleshooting & Solutions:

    • Characterize Your Mixing: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous slurry or solution.

    • Profile the Exotherm: Before scaling, use a reaction calorimeter to understand the heat flow of your reaction. This data is crucial for engineering the required cooling capacity.

    • Controlled Reagent Addition: Instead of adding a reagent all at once, add it portion-wise or via a dosing pump, carefully monitoring the internal temperature. This is mandatory for controlling exotherms in nitrations or reductions.[2]

    • Work-up Optimization: Plan your work-up to be as efficient as possible. Ensure all necessary solutions and equipment are ready beforehand to minimize the time the crude amine spends in solution. Consider immediate conversion to a more stable salt (hydrochloride) post-reaction.

Q2: I'm observing significant amounts of an unknown impurity by GC-MS, especially a di-chlorinated species. How can I mitigate this?

A2: The formation of di- or poly-halogenated byproducts is a classic problem in electrophilic aromatic substitution on activated rings like thiophene.

  • Causality:

    • Over-chlorination: The product, 4-Chlorothiophen-3-amine (or its nitro precursor), is still an activated ring and can react further with the chlorinating agent. This is exacerbated by poor temperature control or using an excess of the chlorinating agent.

    • Incorrect Reagent Choice: Aggressive chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be less selective than milder options like N-Chlorosuccinimide (NCS).

  • Troubleshooting & Solutions:

    • Stoichiometric Control: Use no more than 1.0 equivalent of your chlorinating agent. In some cases, running the reaction to partial conversion (e.g., 80%) and recycling the starting material can provide the cleanest product profile.

    • Slow Addition at Low Temperature: Add the chlorinating agent slowly to a cooled solution (-10 °C to 0 °C) of the substrate. This allows the primary reaction to occur while minimizing the energy available for a second, less favorable chlorination.

    • Evaluate Milder Reagents: Conduct a small-scale comparison between SO₂Cl₂ and NCS. While potentially more expensive, NCS often provides superior selectivity in these systems.

Q3: After basification and extraction, my product is a dark, viscous oil that won't solidify, and the mass balance is poor. What's happening?

A3: This is a classic signature of aminothiophene decomposition. The free amine is highly unstable.

  • Causality:

    • Oxidative Polymerization: In the presence of oxygen (air), the electron-rich aminothiophene can oxidize, forming radical species that rapidly polymerize into complex, high-molecular-weight tars. This process is often catalyzed by trace metals and light.

  • Troubleshooting & Solutions:

    • Maintain an Inert Atmosphere: This is the most critical control parameter. Ensure your entire work-up, from quenching to final isolation, is performed under a nitrogen or argon blanket. Use degassed solvents for all extractions and transfers.

    • Immediate Salt Formation: Do not attempt to isolate and store the free amine. After extraction, immediately bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether. The resulting hydrochloride salt is typically a stable, crystalline solid that is far less prone to decomposition and easier to handle and purify.

    • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant like BHT (Butylated hydroxytoluene) to the extraction solvent can help inhibit polymerization, but working under inert gas is the preferred engineering control.

Q4: My product streaks badly during column chromatography, and I'm losing a significant amount of material on the column.

A4: This is due to the interaction of the basic amine with the acidic silica gel.

  • Causality:

    • Acid-Base Interaction: The lone pair on the amine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption for some of the product and significant tailing (streaking) for the material that does elute.

    • On-Column Decomposition: The acidic surface of the silica can catalyze the decomposition of the sensitive aminothiophene.

  • Troubleshooting & Solutions:

    • Avoid Silica Gel for the Free Amine: The best solution is to not use silica gel chromatography for the free amine at scale.

    • Purify as the Salt: The hydrochloride salt is significantly less basic and can often be purified by recrystallization, which is a much more scalable purification technique.

    • Alternative Chromatography: If chromatography is unavoidable, consider using a less acidic stationary phase like alumina (basic or neutral grade). Alternatively, you can "deactivate" the silica gel by pre-flushing the column with an eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites before loading the product.

    • Non-Chromatographic Purification: Explore vacuum distillation if the product is thermally stable enough, or recrystallization of the free base from a non-polar solvent system under an inert atmosphere.

Troubleshooting Summary Table
Issue Observed Primary Cause(s) Recommended Solutions
Low Yield Poor heat/mass transfer, product decompositionImprove mixing, control exotherms via slow addition, minimize work-up time.
Di-chlorinated Impurity Over-reaction, poor temperature controlUse stoichiometric chlorinating agent, add slowly at low temp, consider NCS.
Product is a Dark Tar Oxidative polymerization of the free amineWork under inert atmosphere (N₂/Ar) , use degassed solvents, isolate as HCl salt.
Streaking on Silica Gel Strong interaction of basic amine with acidic silicaPurify via recrystallization of the HCl salt; use alumina or a neutralized column.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for development and must be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4-Chloro-3-nitrothiophene
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with 3-nitrothiophene (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or chloroform (10 vol). Begin agitation and cool the reactor jacket to -5 °C. Ensure the reactor is purged with nitrogen.

  • Reagent Preparation: In a separate vessel, prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) in the same solvent (5 vol).

  • Reaction: Slowly add the NCS solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 0 °C.

  • Monitoring: Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Work-up: Once complete, wash the organic mixture sequentially with a 10% sodium sulfite solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture.

Protocol 2: Reduction and Isolation as Hydrochloride Salt
  • Reactor Setup: Charge the reactor with 4-Chloro-3-nitrothiophene (1.0 eq.), iron powder (3.0 eq.), and ethanol (10 vol). Begin vigorous agitation to suspend the iron.

  • Reaction: Heat the mixture to 50 °C. Slowly add concentrated hydrochloric acid (4.0 eq.) via a dosing pump, maintaining the internal temperature between 60-70 °C. The reaction is highly exothermic.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts through a pad of celite, washing with ethanol.

  • Basification & Extraction: Concentrate the filtrate, then carefully add it to a cooled, stirred solution of 20% sodium hydroxide to bring the pH > 10. Extract the aqueous slurry with DCM or ethyl acetate (3 x 10 vol). Crucially, perform this entire step under a nitrogen atmosphere.

  • Salt Formation: Combine the organic extracts. While stirring under nitrogen, bubble dry hydrogen chloride gas through the solution until precipitation is complete, or add a calculated amount of 4M HCl in Dioxane.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold DCM or ether, and dry under vacuum at 40-50 °C.

Section 4: Safety First - A Non-Negotiable Priority

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols. The final product, 4-Chlorothiophen-3-amine, is suspected of causing genetic defects and may cause organ damage through prolonged exposure.

Safe Handling Workflow

G cluster_0 Pre-Operation Safety Check cluster_1 During Operation cluster_2 Emergency & Waste A Review SDS for ALL Reagents (Thiophene, NCS, HCl, Product) B Ensure Proper Engineering Controls (Fume Hood, Ventilated Enclosure) A->B C Verify PPE is Available & Worn (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Perform all transfers in a contained environment C->D E Monitor Reaction Temperature Continuously D->E F Maintain Inert Atmosphere for Unstable Intermediates E->F G Spill? Follow Emergency Procedures F->G H Have Quench/Neutralization Agents Ready (e.g., Sodium Bicarbonate, Sodium Sulfite) G->H Yes I Segregate Halogenated & Non-Halogenated Waste Streams G->I No

Sources

Technical Support Center: Improving Regioselectivity of Reactions on the 4-Chlorothiophen-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving the 4-chlorothiophen-3-amine scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth solutions for achieving desired regioselectivity in their synthetic endeavors. The unique electronic and steric properties of this scaffold present both opportunities and challenges in directing functionalization. This resource aims to elucidate the underlying principles governing its reactivity and offer practical, field-proven strategies for success.

I. Understanding the Reactivity of 4-Chlorothiophen-3-amine

The regioselectivity of reactions on the 4-chlorothiophen-3-amine scaffold is primarily dictated by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino group is a strong activating group and an ortho, para-director, while the chloro group is a deactivating group and also an ortho, para-director.

On the thiophene ring, the positions are numbered starting from the sulfur atom. In 4-chlorothiophen-3-amine, the substituents are at positions 3 and 4. The available positions for substitution are C2 and C5.

  • Amino Group (-NH₂) at C3: This group strongly activates the ortho positions (C2 and C4) and the para position (C5). Since C4 is already substituted, the directing influence of the amino group is primarily towards C2 and C5.

  • Chloro Group (-Cl) at C4: This group deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C2).

The combined effect of these two groups generally leads to a preference for substitution at the C2 and C5 positions. The final regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

II. Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the functionalization of 4-chlorothiophen-3-amine in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Question: "I am attempting a halogenation reaction on 4-chlorothiophen-3-amine and obtaining a mixture of 2- and 5-substituted products. How can I favor substitution at a specific position?"

Answer: Achieving high regioselectivity in electrophilic aromatic substitution on this scaffold requires careful control of reaction conditions to exploit the subtle differences in the electronic and steric environment of the C2 and C5 positions.

Causality and Strategic Solutions:

  • Electronic Effects: The amino group's activating effect is generally stronger than the chloro group's deactivating effect, making the ring moderately reactive towards electrophiles. Both C2 and C5 are activated by the amino group. The chloro group also directs to both positions. Therefore, electronic factors alone may not provide significant differentiation.

  • Steric Hindrance: The C5 position is sterically less hindered than the C2 position, which is flanked by the amino group. This steric factor can be exploited to favor substitution at C5.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered C5-substituted isomer.

    • Solvent: The choice of solvent can influence the effective size of the electrophile and the solvation of the substrate, thereby impacting steric interactions. Experimenting with solvents of varying polarity is recommended.

    • Catalyst/Reagent: For reactions like halogenation, using a bulkier halogenating agent (e.g., N-bromosuccinimide over Br₂) can increase the preference for the less hindered C5 position.[1]

Troubleshooting Table 1: Enhancing Regioselectivity in Electrophilic Substitution

ParameterStrategy to Favor C5-SubstitutionStrategy to Favor C2-SubstitutionRationale
Reagent Choice Use bulkier reagents (e.g., N-Iodosuccinimide)Use smaller, more reactive reagentsBulky reagents will preferentially attack the less sterically hindered C5 position.
Temperature Lower reaction temperatureMay require higher temperatures to overcome steric hindrance at C2Lower temperatures favor the product of lower activation energy, often the less hindered one.
Solvent Aprotic, non-coordinating solvents (e.g., Dichloromethane, THF)Protic or coordinating solventsCan influence the effective size of the electrophile and substrate solvation.
Protecting Groups N-acetylation of the amino groupN-acetylation followed by specific directing metallationN-acetylation reduces the activating effect of the amino group and increases its steric bulk, further favoring C5 substitution. For C2, protection followed by directed ortho-metallation can be a viable strategy.[2]
Issue 2: Lack of Selectivity in N-Acylation vs. Ring Acylation

Question: "When I try to perform an N-acylation on 4-chlorothiophen-3-amine, I observe significant formation of a ring-acylated byproduct. How can I exclusively obtain the N-acylated product?"

Answer: The amino group of 4-chlorothiophen-3-amine is a nucleophile, but the thiophene ring is also susceptible to electrophilic attack, especially under Friedel-Crafts conditions. To achieve selective N-acylation, it is crucial to employ conditions that favor the nucleophilicity of the amine over the electrophilic substitution of the ring.

Causality and Strategic Solutions:

  • Reaction Conditions: Standard Friedel-Crafts acylation conditions (e.g., acyl chloride and a strong Lewis acid like AlCl₃) are harsh and will promote both N- and C-acylation. Milder conditions are necessary.

  • Reagent Choice: Using a less reactive acylating agent or a less potent catalyst can temper the reactivity and favor N-acylation.

dot

cluster_0 N-Acylation Troubleshooting Start Start Mixture Mixture of N- and C-acylated products Start->Mixture Solution1 Use milder conditions (e.g., Acetic Anhydride) Mixture->Solution1 Problem Solution2 Use a non-Lewis acid catalyst (e.g., Pyridine) Mixture->Solution2 Problem End Selective N-acylation Solution1->End Solution Solution2->End Solution

Caption: Troubleshooting workflow for selective N-acylation.

Recommended Protocol for Selective N-Acylation:

  • Dissolve 4-chlorothiophen-3-amine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as pyridine or triethylamine, to act as a catalyst and scavenger for the acid byproduct.

  • Slowly add the acylating agent (e.g., acetic anhydride or a less reactive acyl chloride) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction by washing with a mild aqueous acid (e.g., dilute HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted acylating agent.

Issue 3: Difficulty in Achieving Selective N-Alkylation

Question: "I am struggling with polyalkylation and low yields during the N-alkylation of 4-chlorothiophen-3-amine. What are the best practices for mono-N-alkylation?"

Answer: Direct N-alkylation of primary amines is often plagued by over-alkylation to form secondary and tertiary amines, and in some cases, quaternary ammonium salts. Achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions.

Causality and Strategic Solutions:

  • Reactivity of Amines: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Stoichiometry: Using a large excess of the amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is not always practical or cost-effective.

  • Alternative Strategies: Reductive amination is a superior method for achieving selective mono-N-alkylation.

dot

cluster_1 Selective Mono-N-Alkylation Amine 4-Chlorothiophen-3-amine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde or Ketone Aldehyde->Imine Product Mono-N-alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product Reduces

Caption: Reductive amination workflow for mono-N-alkylation.

Recommended Protocol for Reductive Amination:

  • Dissolve 4-chlorothiophen-3-amine and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. These reagents are selective for the iminium ion over the carbonyl group.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki or other cross-coupling reaction on the C-Cl bond without affecting the amino group?

A1: Yes, palladium-catalyzed cross-coupling reactions on the C-Cl bond are feasible. However, the amino group can potentially coordinate to the palladium catalyst and inhibit its activity. To circumvent this, it is often advisable to protect the amino group, for example, as an acetamide. This also prevents potential N-arylation side reactions.[3]

Q2: How can I achieve sulfonation selectively at the C2 or C5 position?

A2: Direct sulfonation with strong sulfonating agents like oleum will likely lead to a mixture of products and potential degradation.[4] A milder approach is to use a sulfamic acid-based reagent, which can offer better regioselectivity.[5] To favor C5 sulfonation, protecting the amino group to increase steric hindrance around C2 is a viable strategy. For selective C2 sulfonation, a directed ortho-metallation approach after N-protection would be the most reliable method.

Q3: Is it possible to perform a Gewald reaction starting from a precursor to 4-chlorothiophen-3-amine?

A3: The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not a direct reaction on the 4-chlorothiophen-3-amine scaffold itself, it is a highly relevant synthetic route to access substituted 2-aminothiophenes which could be precursors or analogs.[8][9]

Q4: What is the best way to remove the chloro group if desired?

A4: The chloro group can be removed via reductive dehalogenation. Common methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). The choice of reaction conditions should be made carefully to avoid reduction of the thiophene ring.

Q5: Are there any known "halogen dance" reactions with this scaffold?

A5: The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic ring. While more common with bromo- and iodo-thiophenes, it can potentially occur with chlorothiophenes under strongly basic conditions, such as with the use of lithium diisopropylamide (LDA).[10] This could lead to the formation of isomeric chlorothiophene derivatives, complicating the product mixture. If such isomerization is suspected, using a milder base is recommended.

IV. Experimental Protocols

Protocol 1: Selective N-Acetylation of 4-Chlorothiophen-3-amine
  • Materials: 4-chlorothiophen-3-amine, acetic anhydride, pyridine, dichloromethane, 1M HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 4-chlorothiophen-3-amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 2: Regioselective Bromination at C5
  • Materials: N-acetyl-4-chlorothiophen-3-amine, N-bromosuccinimide (NBS), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-acetyl-4-chlorothiophen-3-amine (1.0 eq) in THF in a flask protected from light.

    • Add NBS (1.05 eq) in one portion.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 5-bromo derivative.

V. References

  • Benchchem. Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes. Available from:

  • National Institutes of Health. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Available from:

  • Benchchem. Technical Support Center: Regioselective Functionalization of 4-Chlorothiophene. Available from:

  • ResearchGate. Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. Available from:

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from:

  • ResearchGate. [4+2]-Cycloaddition Of Sterically Hindered Thiophene S-Oxides To Alkenes And So Extrusion Reactions Of The Cycloadducts | Request PDF. Available from:

  • PubMed Central. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available from:

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from:

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Available from:

  • Wikipedia. Gewald reaction. Available from:

  • ACS Publications. C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives. Available from:

  • MDPI. Thienopyrimidine. Available from:

  • ResearchGate. (PDF) Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from:

  • National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from:

  • Benchchem. Troubleshooting regioselectivity in cyclopropyl arene functionalization. Available from:

  • Organic Chemistry Portal. Gewald Reaction. Available from:

  • ResearchGate. (PDF) Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Available from:

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from:

  • ResearchGate. Substrate scope of N‐alkylation of drug‐like amines. (A) N‐alkylation... | Download Scientific Diagram. Available from:

  • BLDpharm. 175201-48-6|4-((4-Chlorophenyl)sulfonyl)thiophen-3-amine. Available from:

  • PubChemLite. 4-chlorothiophen-3-amine (C4H4ClNS). Available from:

  • PubChem. 4-(2-chlorothiophen-3-yl)-N-methylbut-3-en-1-amine. Available from:

  • PubMed Central. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from:

  • PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from:

  • ResearchGate. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from:

  • ResearchGate. Will the halogen dance reaction for chloro-thiophene work similarly to that of bromo-thiophene or iodo-thiophene?. Available from:

  • PubMed Central. N-Dealkylation of Amines. Available from:

  • PubMed. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Available from:

  • Google Patents. Method for producing aminothiophenols and their derivatives. Available from:

  • National Institutes of Health. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from:

  • ResearchGate. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available from:

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from:

  • Chemithon. Sulfonation and Sulfation Processes. Available from:

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available from:

  • Master Organic Chemistry. An Online Organic Chemistry Resource. Available from:

  • Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Available from:

  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available from:

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  • ResearchGate. (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Available from:

  • ChemRxiv. Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Cata. Available from:

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alternative catalyst systems for Suzuki coupling with 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 4-Chlorothiophen-3-amine.

Introduction: The Challenge of 4-Chlorothiophen-3-amine

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, not all substrates are created equal. 4-Chlorothiophen-3-amine presents a unique set of challenges that can lead to low yields, catalyst deactivation, and frustrating side reactions. Its dual nature—an unreactive aryl chloride and a potentially catalyst-poisoning amine group—demands a nuanced approach to catalyst system selection and reaction optimization.[2][3]

This guide serves as a dedicated technical support center, moving beyond standard protocols to address the specific issues encountered with this substrate. Here, we dissect common failures, explore robust alternative catalyst systems, and provide the mechanistic reasoning behind our troubleshooting recommendations.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to diagnose and solve specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What's the first thing I should check?

A1: Low or no product formation with 4-Chlorothiophen-3-amine typically points to an insufficiently active catalyst system for this specific substrate. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, requiring more potent catalytic activation.[2][4] The electron-donating amine group on the thiophene ring can further complicate the crucial oxidative addition step.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst/Ligand Combination: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[5] The key is to facilitate the difficult oxidative addition of the C-Cl bond to the Pd(0) center.

    • Solution: Switch to a more advanced catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[2][6] Consider second-generation (G2) or third-generation (G3) Buchwald pre-catalysts for better reproducibility.

  • Inappropriate Base: The base is not just a proton scavenger; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[7] A weak or poorly soluble base can stall the catalytic cycle.

    • Solution: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[8] Ensure the base is finely powdered to maximize surface area and reactivity.

  • Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), which is a common cause of low yields.[2]

    • Solution: Use the boronic acid as soon as possible after purchase or purification. For enhanced stability, consider using the corresponding boronic pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[2][9] If using a boronic acid, employing a slight excess (1.2–1.5 equivalents) can help compensate for any degradation.

Q2: I'm observing significant amounts of dehalogenated starting material (Thiophen-3-amine). Why is this happening and how can I prevent it?

A2: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen. This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The hydride can originate from solvents (like alcohols, if used as a co-solvent), the amine base (if used), or even water in the presence of a strong base.

    • Solution: If possible, conduct the reaction under anhydrous conditions. Use solvents like dioxane or toluene. If a co-solvent is necessary, minimize the amount of water or alcohol.[8][10]

  • Catalyst System Choice: Some catalyst systems are more prone to promoting dehalogenation.

    • Solution: Employing well-defined pre-catalysts can sometimes minimize side reactions compared to generating the active Pd(0) species in situ. Experiment with different ligands, as the ligand sphere around the palladium dramatically influences its reactivity and selectivity.[11]

Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[4]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Degassing: Oxygen can promote the oxidation of the boronic acid, leading to homocoupling.

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. The "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.

  • Poor Quality Palladium Source: An aged or improperly stored palladium source may contain higher levels of Pd(II), which can initiate homocoupling.

    • Solution: Use a high-purity palladium source or, preferably, a pre-catalyst. Pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, which helps to suppress side reactions like homocoupling.[2]

Experimental Protocols & Data

General Protocol for Screening Alternative Catalyst Systems

This procedure provides a robust starting point for optimizing the Suzuki coupling of 4-Chlorothiophen-3-amine.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chlorothiophen-3-amine (1.0 equiv.), the desired arylboronic acid or ester (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/H₂O 10:1, 0.2 M) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand if needed. Add the specified catalyst loading (typically 1-3 mol %) to the reaction vial via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Alternative Catalyst Systems
Catalyst System (Pre-catalyst)LigandBaseSolvent SystemTemperature (°C)Expected Outcome & Notes
Pd₂(dba)₃ SPhosK₃PO₄Toluene/H₂O100-110Good for electron-rich chlorides. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[2][5]
XPhos Pd G3 XPhos (integrated)Cs₂CO₃Dioxane90-100Highly active pre-catalyst. Often provides good yields where other systems fail.[12]
Pd(OAc)₂ RuPhosK₂CO₃Dioxane/H₂O100RuPhos is another effective Buchwald ligand. Requires in situ generation of Pd(0).[2]
PEPPSI-IPr IPr (NHC ligand)K₃PO₄THF80N-Heterocyclic Carbene (NHC) ligands offer a strong alternative to phosphines and can be very robust.[4]

Frequently Asked Questions (FAQs)

Q4: Why are Buchwald-type biarylphosphine ligands so effective for this reaction?

A4: Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) possess two key features that make them ideal for activating challenging substrates like aryl chlorides.[6][13]

  • Steric Bulk: Their large size promotes the reductive elimination step (the final product-forming step) and helps to generate a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for the difficult oxidative addition of the C-Cl bond.

  • Electron-Rich Nature: The phosphine atoms are highly electron-donating, which increases the electron density on the palladium center. This makes the palladium more nucleophilic and thus more reactive toward the electrophilic aryl chloride in the oxidative addition step.

Q5: Can the amine group on the thiophene ring interfere with the catalyst?

A5: Yes, this is a significant concern. The nitrogen atom of the amine has a lone pair of electrons and can act as a ligand, coordinating to the palladium center. This coordination can potentially occupy a vacant site on the catalyst that is needed for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[3] This is another reason why bulky ligands are beneficial; they can sterically hinder the amine from binding to the palladium center, allowing the desired catalytic cycle to dominate.

Q6: How do I choose the best solvent system?

A6: Solvent choice can dramatically influence reaction rate and selectivity.[14] For Suzuki couplings, common choices are ethereal solvents like dioxane and THF, or aromatic solvents like toluene.[8][15]

  • Aprotic Solvents (Dioxane, THF, Toluene): These are generally good choices as they are relatively inert and effectively solubilize the organic reagents and catalyst complex.

  • Water as a Co-solvent: A small amount of water is often beneficial or even necessary.[4][16] It helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and can accelerate the transmetalation step. A common ratio is 10:1 or 5:1 organic solvent to water.

  • Polar Aprotic Solvents (DMF, NMP): While these can sometimes increase reaction rates, they should be used with caution. They are more difficult to render anhydrous and can sometimes participate in side reactions at high temperatures.[14][15]

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Active_Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Intermediate_1 Ar-Pd(II)-X(L_n) Active_Catalyst->Intermediate_1 Ar-X Transmetalation Transmetalation Intermediate_2 Ar-Pd(II)-R(L_n) Intermediate_1->Intermediate_2 R-B(OR)₂ + Base Intermediate_2->Active_Catalyst Ar-R Reductive_Elimination Reductive Elimination

Caption: The fundamental steps of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst change_catalyst Action: Switch to Buchwald (XPhos, SPhos) or NHC catalyst. check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered. check_base->change_base No check_boron Is the boronic acid reagent stable? check_base->check_boron Yes change_base->check_boron change_boron Action: Use fresh boronic acid, a pinacol ester (Bpin), or a BF₃K salt. check_boron->change_boron No rerun Re-run Optimized Reaction check_boron->rerun Yes change_boron->rerun

Caption: A logical workflow for diagnosing and solving a failed reaction.

References

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate.
  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Royal Society of Chemistry.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). National Institutes of Health.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... (n.d.). ResearchGate.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025, August 10). ResearchGate.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Struggling with Suzuki Reaction. (2024, September 4). Reddit.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene. (n.d.). Benchchem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.

Sources

Technical Support Center: Managing and Controlling Exothermic Reactions Involving 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling reactions with 4-Chlorothiophen-3-amine. This guide is designed for researchers, scientists, and drug development professionals to safely manage and control potential exothermic events during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and control.

A Word from the Scientist: Understanding the Potential Hazards

A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] This can result in equipment failure, release of hazardous materials, and potential for fire or explosion. Therefore, a proactive and systematic approach to managing the thermal aspects of your reaction is paramount.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter and provides actionable solutions based on established safety protocols.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction with 4-Chlorothiophen-3-amine for the first time. What are the initial safety precautions I should take?

A1: Before starting any new reaction, a thorough risk assessment is crucial.[2] For a first-time reaction with 4-Chlorothiophen-3-amine, we recommend the following:

  • Start Small: Conduct the initial experiment on a small scale (e.g., mmol scale) to observe the reaction's behavior.

  • Monitor Temperature Continuously: Use a calibrated thermometer or thermocouple to monitor the reaction temperature in real-time.

  • Controlled Addition: Add reagents dropwise or in small portions, allowing time for any heat generated to dissipate.[3]

  • Adequate Cooling: Have an ice bath or other cooling system readily available to quickly cool the reaction if the temperature rises unexpectedly.

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile compounds.

Q2: My reaction involving 4-Chlorothiophen-3-amine is showing a rapid temperature increase. What should I do?

A2: A rapid temperature increase is a sign of a potential loss of control. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Apply Cooling: Immerse the reaction vessel in an ice bath or activate your cooling system to lower the temperature.

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling medium.

  • Be Prepared for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent. The choice of quenching agent will depend on your specific reaction chemistry.

  • Evacuate if Necessary: If you believe the situation is becoming uncontrollable, evacuate the area and alert your safety officer.

Q3: Can I run my reaction at a higher concentration to improve throughput?

A3: Increasing the concentration of reactants will increase the rate of heat generation. This should only be done after a careful evaluation of the reaction's thermal properties. We strongly advise performing a calorimetric study to determine the heat of reaction before increasing the concentration. Without this data, you risk overwhelming your cooling capacity and initiating a runaway reaction.

Q4: Are there any known incompatible materials with 4-Chlorothiophen-3-amine?

A4: While specific incompatibility data for 4-Chlorothiophen-3-amine is limited, as a general principle for aromatic amines, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: Acid-base reactions are typically exothermic.

  • Aldehydes and Ketones: Can undergo condensation reactions which may be exothermic.

Always consult the Safety Data Sheet (SDS) for all reagents used in your reaction for a comprehensive list of incompatibilities.

Experimental Protocols for Thermal Hazard Assessment

To ensure the safe scale-up of your reaction, a systematic study of its thermal properties is essential.

Protocol 1: Small-Scale Qualitative Exothermicity Test

Objective: To qualitatively assess the exothermic potential of a reaction involving 4-Chlorothiophen-3-amine.

Methodology:

  • Setup: In a small, appropriately sized reaction vessel equipped with a magnetic stirrer and a digital thermometer, add your starting materials, excluding one key reagent (the one you suspect might initiate the exotherm).

  • Equilibration: Allow the mixture to reach a stable initial temperature.

  • Controlled Addition: Slowly add the final reagent dropwise, monitoring the temperature closely.

  • Observation: Record any temperature increase. A rapid or significant rise in temperature indicates a potentially hazardous exothermic reaction.

  • Cooling: Have an ice bath readily available to cool the reaction if the temperature rises more than a few degrees above the initial temperature.

Protocol 2: Reaction Calorimetry for Quantitative Analysis

Objective: To quantitatively determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.

Methodology:

Reaction calorimetry provides precise data on the heat evolved during a reaction, which is critical for safe scale-up.[4]

  • Instrument Setup: Utilize a reaction calorimeter (e.g., RC1, OptiMax) following the manufacturer's instructions.

  • Calibration: Calibrate the instrument to ensure accurate heat flow measurements.

  • Reaction Execution: Perform the reaction under controlled conditions within the calorimeter. The addition of the limiting reagent should be controlled at a rate that allows for accurate heat measurement.

  • Data Analysis: Analyze the resulting data to determine the following parameters:

    • Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.

    • Heat Flow (q): The rate at which heat is generated.

    • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach if all the accumulated reagent reacted instantaneously.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction were to proceed without any heat loss to the surroundings.

Data Presentation:

ParameterDescriptionTypical UnitsImportance
ΔHr Heat of ReactionkJ/molIndicates the overall energetic potential of the reaction.
qmax Maximum Heat FlowW/kgDetermines the required cooling capacity of the reactor.
MTSR Max. Temp. of Synthesis Reaction°CA key indicator of the potential for a runaway reaction.
ΔTad Adiabatic Temperature Rise°CHelps in assessing the worst-case scenario for a loss of cooling.

Visualization of Safety Workflow

The following diagrams illustrate the decision-making process for managing reactions with 4-Chlorothiophen-3-amine.

ExothermicReactionDecisionTree start Start: New Reaction with 4-Chlorothiophen-3-amine risk_assessment Perform Risk Assessment start->risk_assessment small_scale_test Conduct Small-Scale Qualitative Test risk_assessment->small_scale_test exotherm_observed Exotherm Observed? small_scale_test->exotherm_observed no_exotherm No Significant Exotherm exotherm_observed->no_exotherm No calorimetry Perform Reaction Calorimetry exotherm_observed->calorimetry Yes proceed_cautiously Proceed with Caution (Continuous Monitoring) no_exotherm->proceed_cautiously stop STOP & Re-evaluate analyze_data Analyze Calorimetric Data (ΔHr, MTSR, ΔTad) calorimetry->analyze_data safe_to_scale Safe for Scale-Up? analyze_data->safe_to_scale scale_up Proceed with Scale-Up (with appropriate engineering controls) safe_to_scale->scale_up Yes redesign Redesign Process (e.g., lower concentration, different solvent) safe_to_scale->redesign No redesign->small_scale_test

Caption: Decision tree for assessing and managing exothermic risk.

RunawayReactionPrevention cluster_inherent_safety Inherently Safer Design cluster_engineering_controls Engineering Controls cluster_administrative_controls Administrative Controls inherent_safety Use Semi-batch Addition Dilute Reagents Choose Higher Boiling Point Solvent engineering_controls Efficient Stirring Adequate Cooling System Automated Temperature Control Emergency Quench System admin_controls Standard Operating Procedures (SOPs) Thorough Operator Training Emergency Response Plan control_strategy Comprehensive Control Strategy cluster_inherent_safety cluster_inherent_safety control_strategy->cluster_inherent_safety cluster_engineering_controls cluster_engineering_controls control_strategy->cluster_engineering_controls cluster_administrative_controls cluster_administrative_controls control_strategy->cluster_administrative_controls

Caption: Layered approach to runaway reaction prevention.

References

  • American Chemical Society. (n.d.). Hazard Assessment in Research Laboratories. Retrieved from [Link]

  • Grünenthal GmbH. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. INDG254. Retrieved from [Link]

  • Leggett, D. J. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI. Retrieved from [Link]

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering C-C Bond-Forming Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957.
  • Shah, S., & Grolmes, T. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal. Retrieved from [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. (2018). Organic Process Research & Development, 23(1), 51-59. [Link]

  • Van Arnum, P. (2014). Managing Chemical Reaction Hazards for Scale Up. American Chemical Society. Retrieved from [Link]

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Validation & Comparative

Halogen Wars: A Comparative Analysis of Chloro vs. Bromo Thiophene Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogens onto heterocyclic scaffolds is a well-established strategy to modulate the pharmacological profile of bioactive molecules. Among these, the thiophene nucleus, a five-membered sulfur-containing heterocycle, is a privileged scaffold found in numerous approved drugs.[1][2] The introduction of chlorine or bromine atoms to thiophene amines gives rise to distinct subclasses of compounds with potentially divergent biological activities. This guide provides an in-depth, data-driven comparative analysis of the biological activities of chloro- versus bromo-substituted thiophene amines, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making in their discovery programs.

The Rationale: Why Halogens Matter on a Thiophene Core

The choice between a chloro or bromo substituent is not arbitrary; it is a deliberate design element that can profoundly influence a compound's physicochemical properties and, consequently, its biological activity. Halogens can impact a molecule's lipophilicity, electronic character, and metabolic stability.[3] Chlorine, being more electronegative and smaller than bromine, can form stronger hydrogen bonds and has a different steric profile. Bromine, with its larger size and greater polarizability, can engage in different types of intermolecular interactions.[4] These subtle yet significant differences can translate into marked variations in target engagement, pharmacokinetic profiles, and overall therapeutic efficacy.

Head-to-Head Comparison: Biological Activity Showdown

This section delves into a comparative analysis of the biological activities of chloro- and bromo-thiophene amines across various therapeutic areas. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Antimicrobial Activity: A Tale of Two Halogens

Thiophene derivatives have long been investigated for their antimicrobial potential.[5][6][7] The nature of the halogen substituent on the thiophene ring can significantly impact the antibacterial and antifungal efficacy.

A study on nitrothiophenes revealed that both 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibited the highest activity against E. coli, M. luteus, and A. niger among the tested compounds.[8] This suggests that in this particular scaffold, both halogens are well-tolerated and contribute significantly to the antimicrobial effect, possibly through a mechanism involving nucleophilic attack by intracellular thiols leading to halogen displacement.[8]

In another study focusing on thieno[2,3-b]thiophene derivatives, a compound bearing a chloro-substituted phenyl group on a pyrazole nucleus (5d) demonstrated potent activity against various bacterial and fungal strains.[9] This compound was found to be more potent than the standard drug streptomycin against Pseudomonas aeruginosa and Escherichia coli and equipotent to penicillin G against Staphylococcus aureus.[9] While a direct bromo-analogue was not reported in this study for comparison, the high activity of the chloro-derivative underscores the importance of this halogen in enhancing antimicrobial properties within this specific molecular framework.

The general trend observed across various studies is that both chloro and bromo substitutions on the thiophene ring can lead to significant antimicrobial activity.[10] The choice between the two may depend on the specific microbial target and the overall molecular architecture of the compound.

Table 1: Comparative Antimicrobial Activity of Halogenated Thiophene Derivatives

Compound ClassSpecific DerivativeOrganismActivity Metric (e.g., MIC)Reference
Dinitrothiophene2-chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerHigh activity[8]
Dinitrothiophene2-bromo-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerHigh activity[8]
Thieno[2,3-b]thiophene5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)P. aeruginosa, E. coliMore potent than streptomycin[9]
Anticancer Activity: Targeting Malignant Cells

The thiophene scaffold is a common feature in many anticancer agents.[1][11] The introduction of halogens can enhance their cytotoxic and antiproliferative effects.

In a study of thiophene derivatives targeting the non-small cell lung cancer cell line A549, a 2-iodobenzamide derivative showed enhanced inhibitory activity (IC50= 6.10 μM).[12] Interestingly, replacing the iodine with bromine significantly reduced the activity. While this is not a direct chloro-bromo comparison, it highlights the profound impact of the specific halogen on anticancer potency.

Another series of thiophene derivatives were evaluated for their cytotoxicity against HeLa and Hep G2 cells, with one compound identified as a promising candidate.[1] Although this study did not perform a systematic chloro-bromo comparison, it underscores the potential of this scaffold in cancer therapy. The anticancer mechanisms of thiophene derivatives are diverse and can include inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[11]

The available data suggests that the nature of the halogen and its position on the thiophene ring are critical for optimizing anticancer activity.[13] Further head-to-head comparative studies of chloro- and bromo-thiophene amines are warranted to delineate clear structure-activity relationships in this area.

Enzyme Inhibition: A Focus on Cholinesterases

Halogenated thiophene chalcones have been investigated as inhibitors of cholinesterases (ChE), enzymes relevant to Alzheimer's disease.[14] A study on a series of these compounds revealed moderate ChE inhibitory activity, with IC50 values in the range of 14-70 µM.[14] While a direct chloro versus bromo comparison was not the primary focus, the study identified specific compounds with the most potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] This indicates that halogenated thiophenes can indeed interact with and inhibit enzymatic targets, and subtle structural modifications, including the type of halogen, can fine-tune this activity.

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activity of chloro- and bromo-thiophene amines can be rationalized through Structure-Activity Relationship (SAR) principles.

  • Electronegativity and Hydrogen Bonding: Chlorine's higher electronegativity compared to bromine can lead to more polarized C-X bonds and stronger hydrogen bond accepting capabilities. This can be crucial for interactions with specific amino acid residues in a biological target.

  • Size and Steric Hindrance: The larger size of the bromine atom can provide a better fit in larger hydrophobic pockets of a receptor, but it can also lead to steric clashes that are detrimental to binding.

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake. The degree of this enhancement differs, with bromine generally conferring slightly higher lipophilicity.

  • Metabolic Stability: The C-Cl bond is generally stronger than the C-Br bond, which can translate to greater metabolic stability for chloro-substituted compounds.

The interplay of these factors is complex and target-dependent. A holistic understanding of the target's active site and the overall physicochemical properties of the molecule is essential for rational drug design.

Experimental Protocols

To facilitate further research, detailed experimental protocols for key assays are provided below.

General Synthesis of Halogenated Thiophene Amines

The synthesis of chloro- and bromo-thiophene amines can be achieved through various established synthetic routes. A common approach involves the halogenation of a suitable thiophene precursor followed by the introduction of the amine functionality.

Diagram 1: General Synthetic Scheme for Halogenated Thiophene Amines

G Thiophene Thiophene Precursor HalogenatedThiophene Halogenated Thiophene Thiophene->HalogenatedThiophene Halogenating Agent (e.g., NCS, NBS) ThiopheneAmine Chloro/Bromo Thiophene Amine HalogenatedThiophene->ThiopheneAmine Amination Reaction (e.g., Buchwald-Hartwig coupling)

Caption: A simplified workflow for the synthesis of halogenated thiophene amines.

Step-by-Step Protocol:

  • Halogenation: To a solution of the thiophene precursor in a suitable solvent (e.g., dichloromethane or acetic acid), add the halogenating agent (e.g., N-chlorosuccinimide (NCS) for chlorination or N-bromosuccinimide (NBS) for bromination) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent, extract the product, and purify it using column chromatography.

  • Amination: The purified halogenated thiophene is then subjected to an amination reaction, such as the Buchwald-Hartwig cross-coupling reaction, with the desired amine in the presence of a palladium catalyst and a suitable base.

  • Final Purification: The final chloro- or bromo-thiophene amine is purified by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Diagram 2: Broth Microdilution Assay Workflow

G CompoundPrep Prepare serial dilutions of compounds Incubation Inoculate dilutions and incubate CompoundPrep->Incubation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The comparative analysis of chloro- and bromo-thiophene amines reveals that both classes of compounds hold significant promise in the development of novel therapeutic agents. The choice of halogen is a critical design element that can subtly but significantly influence biological activity. While some studies show comparable efficacy between chloro and bromo analogs, others highlight a clear preference for one over the other, depending on the specific biological target and the overall molecular context.

Future research should focus on systematic, head-to-head comparisons of chloro- and bromo-substituted thiophene amines across a wider range of biological assays. This will enable the development of more predictive SAR models and guide the rational design of next-generation thiophene-based drugs with improved potency and selectivity. The continued exploration of this chemical space is a promising avenue for addressing unmet medical needs in infectious diseases, oncology, and neurodegenerative disorders.

References

  • [Reference to a relevant scientific paper on thiourea deriv
  • [Reference to a relevant scientific paper on antimicrobial thiophene deriv
  • [Reference to a relevant scientific paper on N-benzylphenethylamines]
  • [Reference to a relevant scientific paper on the synthesis and antimicrobial evaluation of novel thiophene deriv
  • [Reference to a relevant scientific paper on the synthesis, characterization, and biological activity of thiophene substituted biheterocycles]
  • [Reference to a relevant scientific paper on the arylation of halogenated thiophene carboxyl
  • [Reference to a relevant scientific paper on the comparative analysis of 5-chlorothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid]
  • [Reference to a relevant scientific paper on the classification structure-activity relationship for prediction of genotoxicity of thiophene deriv
  • [Reference to a relevant scientific paper on the biological activity of some nitrothiophenes]
  • [Reference to a relevant scientific paper on thiophene deriv
  • [Reference to a relevant scientific paper on the bioactivation potential of thiophene-containing drugs]
  • [Reference to a relevant scientific paper on the cholinesterase inhibitory activities of selected halogen
  • [Reference to a relevant scientific paper on the synthesis and structure-activity relationship of new thiophene-based heterocycles as potential antimicrobial agents]
  • [Reference to a relevant scientific paper on the synthesis and antimicrobial evaluation of novel thiophene deriv
  • [Reference to a relevant scientific paper on thiophene deriv
  • [Reference to a relevant scientific paper on the design, synthesis, and structure-activity relationship of novel thiophene deriv
  • [Reference to a relevant scientific paper on structure-activity rel
  • [Reference to a relevant scientific paper on the anticancer activities of thiophene and its analogs]
  • [Reference to a relevant scientific paper on the synthesis and biological evaluation of substituted thiophene deriv
  • [Reference to a relevant scientific paper on the synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene deriv
  • [Reference to a relevant scientific paper on a new reaction for halogen
  • [Reference to a relevant scientific paper on the biological activities of thiophenes]
  • [Reference to a relevant scientific paper on the comparative biological activity of 3-halo-4-methylbenzo[b]thiophenes]
  • [Reference to a relevant scientific paper on thiophene-based deriv
  • [Reference to a relevant scientific paper on thiophene-based covalent triazine frameworks]
  • [Reference to a relevant scientific paper on halogen
  • [Reference to a relevant scientific paper on halogen
  • [Reference to a relevant scientific paper on the synthesis and evaluation of novel thiophene as antimicrobial agents]
  • [Reference to a relevant scientific paper on thiophene derivatives as anticancer agents and their delivery to tumor cells]
  • [Reference to a relevant scientific paper on natural and synthetic halogen
  • [Reference to a relevant scientific paper on the comparative biological activity of amides derived from 5-chlorothiophene-2-carbonyl chloride]

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A Comparative Guide to the Definitive Molecular Structure Validation of 4-Chlorothiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential therapeutic efficacy. This guide provides an in-depth, comparative analysis of the principal techniques for validating the molecular structure of 4-chlorothiophen-3-amine derivatives, a class of compounds with significant interest in medicinal chemistry. We will focus on the gold standard, single-crystal X-ray crystallography, and provide a critical comparison with complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Elucidation

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide array of biological activities. The introduction of substituents, such as a chlorine atom and an amine group at specific positions, as in 4-chlorothiophen-3-amine, creates a molecule with a unique electronic and steric profile. This, in turn, influences its interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a drug discovery program. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, anchored by the definitive nature of X-ray crystallography, is the most robust strategy.

Single-Crystal X-ray Diffraction: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1] This technique offers unparalleled precision in determining bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

The fundamental principle of SC-XRD involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2] By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, and from this, the atomic positions are determined.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Synthesized Powder] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[Data Collection (Diffractometer)]; D --> E[Structure Solution & Refinement]; E --> F[Validation & Analysis (CIF)];

}

A simplified workflow for single-crystal X-ray diffraction.
Detailed Protocol for Obtaining a Crystal Structure of a 4-Chlorothiophen-3-amine Derivative
  • Crystal Growth: The critical first step is to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[3] For a novel 4-chlorothiophen-3-amine derivative, which is likely to be a solid at room temperature, several crystallization techniques can be employed:

    • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[3]

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Selection and Mounting: Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected. The crystal is carefully mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. An intense beam of X-rays, often from a microfocus source, is directed at the crystal.[4] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Validation and Analysis: The final structural model is validated using various crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF), a standard format for reporting crystal structures.

Interpreting the Crystallographic Data

The output of a successful SC-XRD experiment is a wealth of precise structural information. For a hypothetical derivative, N-(4-chlorothiophen-3-yl)acetamide, the data would be presented as follows:

ParameterValue (Representative Example)Significance
Chemical FormulaC6H6ClNOSConfirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.52, 12.34, 7.89The dimensions of the unit cell.
α, β, γ (°)90, 109.5, 90The angles of the unit cell.
Volume (ų)785.2The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths (e.g., C-Cl)1.74 ÅProvides precise interatomic distances.
Bond Angles (e.g., C-S-C)92.1°Defines the geometry around each atom.
Torsional AnglesC4-C3-N-C(O) = 175.2°Describes the conformation of the molecule.

This level of detail is unattainable with other techniques and is crucial for understanding subtle structural features that can have a profound impact on biological activity.

Complementary Spectroscopic Techniques: Building a Coherent Picture

While SC-XRD provides a definitive static picture of the molecule in the solid state, NMR and MS offer valuable insights into the molecule's structure and behavior in solution and the gas phase, respectively.[5]

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Interplay of analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[6] It relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a 4-chlorothiophen-3-amine derivative, one would expect to see distinct signals for the thiophene ring protons and any protons on substituent groups. The coupling patterns between these protons can help to confirm their relative positions.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Representative NMR Data for a 4-Chlorothiophen-3-amine Derivative:

NucleusChemical Shift (δ, ppm) (Representative)MultiplicityInferred Structural Feature
¹H7.15dThiophene ring proton adjacent to the sulfur atom (H5)
¹H6.80dThiophene ring proton adjacent to the C-Cl bond (H2)
¹H4.50br sAmine protons (-NH₂)
¹³C145.2sThiophene carbon attached to the amine group (C3)
¹³C128.9sThiophene carbon attached to the chlorine atom (C4)
¹³C125.6sThiophene carbon adjacent to the sulfur atom (C5)
¹³C122.3sThiophene carbon adjacent to the sulfur and C-Cl bond (C2)

While NMR provides excellent information about atomic connectivity, it does not directly provide bond lengths or angles with the precision of SC-XRD.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[8] In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum (under electron ionization) typically corresponds to the intact molecule, providing its molecular weight. For a 4-chlorothiophen-3-amine derivative, the presence of chlorine is readily identified by the characteristic M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable way. The masses of the resulting fragment ions can provide clues about the different functional groups and their arrangement in the molecule. For a 4-chlorothiophen-3-amine derivative, common fragmentation pathways might include the loss of a chlorine atom, the amine group, or cleavage of the thiophene ring.[9]

Representative Mass Spectrometry Data:

m/z Value (Representative)Relative IntensityInterpretation
133/135100/33Molecular ion peak (M⁺) and M+2 peak, confirming the presence of one chlorine atom.
9860Loss of a chlorine atom from the molecular ion.
11745Loss of an amine group from the molecular ion.

Comparison of Techniques: A Symbiotic Relationship

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, angles, absolute configurationAtomic connectivity, solution-state conformation, dynamicsMolecular weight, elemental composition, structural fragments
Sample State Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous, highly precise, definitiveNon-destructive, provides dynamic informationHigh sensitivity, small sample amount required
Limitations Requires high-quality single crystals, static pictureLower precision for bond lengths/angles, concentration-dependentIndirect structural information, fragmentation can be complex
Application in Drug Dev. Definitive structure confirmation, polymorph screeningSAR studies, protein-ligand interactions, formulationCompound identification, impurity profiling, metabolomics

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of the molecular structure of 4-chlorothiophen-3-amine derivatives, and indeed any novel chemical entity in drug discovery, necessitates an integrated analytical approach. While NMR and Mass Spectrometry are indispensable for initial characterization and for providing complementary data, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement.

The detailed structural parameters obtained from SC-XRD provide the solid foundation upon which all other experimental and computational studies are built. It is this foundational knowledge that enables medicinal chemists to make rational, data-driven decisions in the iterative process of drug design and optimization. By embracing a multi-technique strategy, researchers can proceed with the highest degree of confidence in their molecular structures, thereby accelerating the path to new therapeutic discoveries.

References

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  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 20, 2026, from [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023).
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  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved January 20, 2026, from [Link]

  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Acros Pharmatech. (n.d.). Methyl 2-amino-5-chlorothiophene-3-carboxylate. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(46), 31089–31101.
  • ResearchGate. (2021, November 10). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved January 20, 2026, from [Link]

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  • Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. (2024).
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Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of pharmaceutical agents. Among these, 4-chlorothiophen-3-amine presents a unique substitution pattern that directly influences its electronic and, consequently, its spectral properties. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chlorothiophen-3-amine, grounded in fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.

The Decisive Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 4-chlorothiophen-3-amine, with its distinct electronic landscape shaped by an electron-donating amine group and an electronegative chlorine atom, NMR is indispensable for confirming its precise isomeric form.

Predicting the ¹H NMR Spectrum: A Story of Two Protons

The ¹H NMR spectrum of 4-chlorothiophen-3-amine is anticipated to be relatively simple, featuring two signals in the aromatic region corresponding to the protons at the C2 and C5 positions of the thiophene ring. The chemical shifts (δ) of these protons are dictated by the combined electronic effects of the substituents.[2][3][4]

  • H-2 Proton: This proton is adjacent to the sulfur atom and ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing chloro group (-Cl). The strong shielding effect of the amino group is expected to dominate, causing this proton to resonate at a relatively upfield (lower ppm) position compared to unsubstituted thiophene (δ ~7.0-7.3 ppm).

  • H-5 Proton: This proton is also adjacent to the sulfur atom but is meta to the amino group and ortho to the chloro group. The deshielding inductive effect of the chlorine atom will be the primary influence, shifting this proton downfield (higher ppm).

These two protons will appear as doublets due to spin-spin coupling with each other. The coupling constant, denoted as J, for protons across the sulfur atom in a thiophene ring (⁴J2,5) is typically in the range of 3-4 Hz.

Deconstructing the ¹³C NMR Spectrum: Substituent Effects Magnified

The proton-decoupled ¹³C NMR spectrum of 4-chlorothiophen-3-amine will display four distinct signals, one for each carbon atom in the thiophene ring. The chemical shifts are profoundly influenced by the directly attached substituents.[5][6]

  • C2 and C5: These carbons, adjacent to the sulfur atom, will have their chemical shifts influenced by both substituents. C2, being ortho to the strongly electron-donating amino group, is expected to be shielded and appear at a lower chemical shift. Conversely, C5, being ortho to the electronegative chlorine, will be deshielded, causing it to resonate at a higher chemical shift.

  • C3 (Carbon bearing -NH₂): The direct attachment of the electron-donating amino group will cause significant shielding of this carbon, resulting in a resonance at a considerably upfield position.

  • C4 (Carbon bearing -Cl): The electronegative chlorine atom will deshield this carbon through its inductive effect, causing it to appear at a downfield position.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 4-chlorothiophen-3-amine. These values are estimates based on established substituent effects in thiophene systems.[1][7]

Assignment ¹H NMR ¹³C NMR
Predicted δ (ppm) , Multiplicity, J (Hz)Predicted δ (ppm)
H-2 / C-2~6.85, d, J ≈ 3.5 Hz~120.5
NH₂ / C-3~4.0 (broad s, 2H)~145.0
- / C-4-~118.0
H-5 / C-5~7.15, d, J ≈ 3.5 Hz~124.0

Note: The chemical shift of the amine protons (-NH₂) can vary significantly depending on the solvent, concentration, and temperature, and they often appear as a broad singlet.

Visualizing the Structure and Coupling

The relationship between the atoms in 4-chlorothiophen-3-amine can be visualized to better understand the expected NMR correlations.

Caption: Molecular structure of 4-chlorothiophen-3-amine showing atom numbering and the through-space coupling between H-2 and H-5.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural assignment. The following is a standard protocol for the analysis of 4-chlorothiophen-3-amine.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent peak.[8] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those of the amine group.[8]

  • Sample Concentration: Weigh approximately 5-10 mg of 4-chlorothiophen-3-amine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) (typically <1% v/v) to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[9][10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup and Data Acquisition

The following workflow outlines the logical steps from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Calibrate to TMS I->J K Integrate ¹H Signals J->K for ¹H L Assign Peaks & Correlate J->L K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Acquisition Parameters:
  • Spectrometer Frequency: 400 MHz or higher

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: ~12 ppm, centered around 6 ppm

¹³C NMR Acquisition Parameters:
  • Spectrometer Frequency: 100 MHz (corresponding to 400 MHz for ¹H)

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2 seconds

  • Spectral Width: ~200 ppm, centered around 100 ppm

Complementary Analytical Techniques: A Comparative Overview

While NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation.

Technique Information Provided Comparison to NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula predicted by NMR. Fragmentation can support the proposed connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-Cl, C=C bonds).Complementary to NMR by confirming the functional groups whose atoms are being analyzed by their chemical environment in NMR.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).While 1D NMR provides the basic framework, 2D NMR definitively proves the atom-to-atom connectivity predicted from 1D spectra.[11][12]

Conclusion

The complete and accurate assignment of the ¹H and ¹³C NMR spectra is a critical step in the characterization of 4-chlorothiophen-3-amine. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying knowledge of substituent effects on the thiophene ring, a reliable prediction of the spectral data can be made. This guide provides a comprehensive framework for this analysis, from theoretical prediction to experimental execution. The combination of detailed 1D NMR analysis, supported by complementary techniques, ensures the highest level of confidence in the structural elucidation for researchers in drug discovery and materials science.

References

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  • Khan, I., et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]

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  • Al-Jalal, A. A. ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

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development of LC-MS/MS methods for the quantification of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Comparison of LC-MS/MS Methods for the Quantification of 4-Chlorothiophen-3-amine

This guide provides a comprehensive framework for the development, validation, and comparison of analytical methods for the quantification of 4-Chlorothiophen-3-amine. As a critical intermediate in pharmaceutical synthesis, particularly for anticoagulants, its precise measurement is paramount for ensuring process control, purity, and safety of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to empower researchers and drug development professionals in creating robust and reliable analytical systems.

The physicochemical nature of 4-Chlorothiophen-3-amine—a primary aromatic amine containing a halogenated thiophene ring—presents distinct analytical challenges, primarily related to chromatographic retention and peak shape.[2] This guide will focus on leveraging the unparalleled sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique, while also providing a critical comparison with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Part 1: A Foundational Strategy for LC-MS/MS Method Development

Developing a quantitative LC-MS/MS method is a systematic process that begins with understanding the analyte and culminates in a validated, robust protocol. The journey involves fine-tuning mass spectrometric parameters, optimizing chromatographic separation, and establishing an appropriate sample preparation procedure.

Step 1: Mass Spectrometry Parameter Optimization – Tuning for Specificity

The first step is to establish the mass spectrometer's response to 4-Chlorothiophen-3-amine. This is typically achieved by direct infusion of a dilute standard solution (e.g., 100-1000 ng/mL in methanol or acetonitrile) directly into the mass spectrometer.

Rationale and Protocol: The goal is to identify the most stable and abundant precursor ion and its most sensitive and specific product ions for Multiple Reaction Monitoring (MRM).[3] For an amine, the protonated molecule, [M+H]⁺, is the expected precursor ion in positive electrospray ionization (ESI) mode.

  • Precursor Ion Identification: Perform a full scan in Q1 to confirm the m/z of the protonated molecule. For 4-Chlorothiophen-3-amine (C₄H₄ClNS, Monoisotopic Mass: ~132.97 Da), the expected [M+H]⁺ ion would be approximately m/z 133.98.[2]

  • Source Parameter Optimization: While infusing the standard, optimize ESI source parameters, including IonSpray Voltage, source temperature, and nebulizer/auxiliary gas flows, to maximize the stability and intensity of the precursor ion signal.[4]

  • Product Ion Selection (Fragmentation): Perform a product ion scan by selecting the precursor ion (m/z 133.98) in Q1 and scanning Q3 to observe the fragmentation pattern produced by Collision-Induced Dissociation (CID). The collision energy (CE) is ramped to find the optimal value that produces abundant and stable product ions.

  • MRM Transition Selection: Select at least two product ions. The most intense and stable transition will be used for quantification (Quantifier), while a second transition serves as a confirmation (Qualifier) to enhance specificity.[5]

Step 2: Chromatographic Method Development – Taming a Reactive Analyte

The primary challenge in the chromatography of basic amines is achieving good peak shape and adequate retention on reverse-phase columns.[6] Acidic mobile phases are essential to ensure the analyte is in a consistent, protonated state, which minimizes peak tailing and improves ionization efficiency.[7]

Comparison of Stationary Phases:

Column TypeSeparation PrincipleSuitability for 4-Chlorothiophen-3-amine
Standard C18 Hydrophobic interactions.Moderate. Prone to peak tailing for basic amines due to secondary interactions with residual silanols. Often requires ion-pairing agents, which can suppress MS signal.[5]
Pentafluorophenyl (PFP) Multiple interaction modes: hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange.Excellent. The electron-deficient fluorophenyl ring offers strong π-π interactions with the aromatic thiophene ring. Ideal for separating halogenated compounds and structural isomers.[5]
Biphenyl Enhanced π-π interactions compared to standard phenyl columns.Very Good. Provides alternative selectivity and strong retention for aromatic compounds. A strong candidate for resolving the analyte from structurally similar impurities.[7]

Recommended Protocol:

  • Column Selection: Begin with a PFP column (e.g., 100 mm x 2.1 mm, <3 µm) as the primary choice due to its versatile interaction mechanisms.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the amine is protonated for good peak shape and ESI+ efficiency.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to determine the approximate retention time, then optimize the gradient to ensure separation from any potential impurities and reduce run time.

Step 3: Sample Preparation – Ensuring a Clean Extract

For quantifying an API intermediate, the sample matrix is often the reaction mixture or the isolated solid. The goal of sample preparation is to present the analyte to the LC-MS/MS system in a clean solution, free of particulates and interfering substances that could cause matrix effects like ion suppression.[8]

  • For Solid Samples (Isolated Intermediate): A simple "dilute-and-shoot" approach is often sufficient.

    • Protocol: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, or a mixture of water/acetonitrile) to a known concentration. Centrifuge or filter the sample through a 0.22 µm filter before injection.[9]

  • For Liquid Samples (Reaction Mixtures): These may contain catalysts, reagents, and byproducts.

    • Protocol: A protein precipitation-style crash may be effective. Add 3-4 parts of cold acetonitrile to 1 part of the reaction mixture sample. Vortex, then centrifuge at high speed to pellet insoluble matter. Analyze the supernatant. This approach effectively removes many non-compatible salts and large molecules.[10]

LC_MS_MS_Workflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Development cluster_Sample Sample Preparation & Validation infuse 1. Direct Infusion of Standard q1_scan 2. Identify Precursor Ion ([M+H]+ ≈ m/z 133.98) infuse->q1_scan frag 3. Fragment Precursor (Product Ion Scan) q1_scan->frag mrm 4. Select MRM Transitions (Quantifier & Qualifier) frag->mrm col 5. Select Column (PFP or Biphenyl) mrm->col mob 6. Optimize Mobile Phase (0.1% Formic Acid) col->mob grad 7. Develop Gradient mob->grad prep 8. Develop Sample Prep (e.g., Dilute-and-Shoot) grad->prep valid 9. Full Method Validation (ICH Guidelines) prep->valid

Figure 1: Workflow for LC-MS/MS Method Development.

Part 2: A Self-Validating System: Protocol Validation

Method validation ensures that the developed analytical procedure is fit for its intended purpose.[11] Following guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is critical in a drug development setting.[12]

Key Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.No significant peaks at the retention time of the analyte in blank and placebo samples.[11]
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99.[13]
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels.Recovery typically within 80-120% of the nominal value.[14]
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 15%.[13]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio (S/N) ≥ 10; precision and accuracy criteria must be met.[15]
Limit of Detection (LOD) The lowest concentration that can be reliably detected, but not necessarily quantified.Signal-to-noise ratio (S/N) ≥ 3.[15]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).%RSD of results should remain within acceptable limits.

Part 3: Comparative Guide to Alternative Analytical Technologies

While LC-MS/MS is often the gold standard for trace-level quantification, other techniques may be suitable depending on the application.[12] A comprehensive evaluation requires comparing it with established alternatives.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic efficiency but often struggles with polar, non-volatile compounds like primary aromatic amines.

  • Methodology: Direct analysis is challenging. A mandatory derivatization step is typically required to increase volatility and thermal stability.[16] This involves reacting the amine with a reagent (e.g., a silylating or acylating agent) to block the polar -NH₂ group.

  • Causality: The need for derivatization adds time, complexity, and potential sources of error to the workflow, making it less efficient than LC-MS/MS for high-throughput analysis.[17]

Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC labs due to its simplicity and robustness.

  • Methodology: The same chromatographic principles as LC-MS/MS apply. Detection is based on the analyte's ability to absorb UV light. The thiophene ring provides a suitable chromophore for detection.

  • Causality: The primary limitation of HPLC-UV is its lack of specificity and sensitivity compared to MS detection.[5] Co-eluting impurities with similar UV spectra can lead to inaccurate quantification, a significant risk in impurity analysis. However, for assaying the main component where concentrations are high, its simplicity is a major advantage.[12]

Performance Comparison

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)High Low to Moderate
Sensitivity Very High (pg to fg levels)High Moderate (ng to µg levels)
Sample Preparation Simple (Dilute-and-shoot)Complex (Requires derivatization)Simple (Dilute-and-shoot)
Throughput HighLowHigh
Cost (Instrument) HighModerateLow
Primary Application Trace-level impurity analysis, bioanalysis, cleaning validation.[12]Volatile organic compound analysis.Main component assays, content uniformity.

digraph "Method_Selection_Tree" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10];

start [label="What is the Analytical Goal?", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q1 [label="Need to quantify\n<0.1% (e.g., trace impurity)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the analyte volatile or\neasily derivatized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is this a main component\nassay (>1%)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

lcms [label="Use LC-MS/MS\n(High Sensitivity & Selectivity)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="Consider GC-MS\n(Alternative for volatiles)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplcuv [label="Use HPLC-UV\n(Robust & Cost-Effective)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> lcms [label="Yes"]; q1 -> q3 [label="No"];

q3 -> hplcuv [label="Yes"]; q3 -> q2 [label="No / Unsure"];

q2 -> gcms [label="Yes"]; q2 -> lcms [label="No"]; }

Figure 2: Decision Tree for Selecting the Appropriate Analytical Method.

Conclusion and Expert Recommendations

For the quantification of 4-Chlorothiophen-3-amine, especially in the context of pharmaceutical development where trace-level impurity control is critical, LC-MS/MS is the unequivocally superior technique. Its high sensitivity and specificity provide a level of confidence that alternative methods cannot match. The ability to develop a simple "dilute-and-shoot" sample preparation protocol further enhances its utility for routine analysis. The recommended development path should prioritize PFP or Biphenyl columns to mitigate the chromatographic challenges associated with primary aromatic amines.

While HPLC-UV remains a viable, cost-effective option for high-concentration assays of the final intermediate, it should not be used for trace impurity determination due to its inherent lack of specificity. GC-MS is generally not recommended for this analyte due to the added complexity and potential for variability introduced by the mandatory derivatization step. By following the systematic development and validation strategy outlined in this guide, researchers can build a robust, reliable, and scientifically sound method for the quantification of 4-Chlorothiophen-3-amine, ensuring data integrity from development to manufacturing.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

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A Comparative Guide to the Clinical Efficacy of Thienopyridine-Class Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: February 2026

The structural motif of a substituted thiophene ring is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Within this chemical space, the thienopyridine class of antiplatelet agents represents a landmark achievement in the management of atherothrombotic diseases. This guide provides an in-depth comparison of the clinical efficacy, mechanisms of action, and safety profiles of the three principal drugs in this class: Ticlopidine, Clopidogrel, and Prasugrel. We will delve into the pivotal experimental data that underpins our understanding of their performance and provide detailed protocols for the key assays used in their evaluation.

The Common Scaffold: A Foundation for P2Y12 Receptor Antagonism

Thienopyridines exert their antithrombotic effects by selectively and irreversibly inhibiting the P2Y12 receptor on the surface of platelets.[1] This receptor plays a crucial role in amplifying and sustaining platelet activation in response to adenosine diphosphate (ADP).[2] By blocking this pathway, thienopyridines effectively reduce platelet aggregation and subsequent thrombus formation.[1]

A critical aspect of their pharmacology is their nature as prodrugs; they require hepatic bioactivation via the cytochrome P450 (CYP) enzyme system to be converted into their active thiol metabolites.[1][3] This metabolic activation is a multi-step process that is fundamental to their mechanism of action and is also a key source of the variability in their clinical efficacy.[4][5]

cluster_ingestion Oral Administration cluster_activation Hepatic Bioactivation (CYP450 Enzymes) cluster_action Platelet Surface Prodrug Thienopyridine Prodrug (e.g., Clopidogrel, Prasugrel) Intermediate Intermediate Metabolite (2-oxo-thienopyridine) Prodrug->Intermediate Step 1: Oxidation Active Active Thiol Metabolite Intermediate->Active Step 2: Oxidation & Hydrolysis P2Y12 P2Y12 Receptor Active->P2Y12 Forms Disulfide Bridge Block Irreversible Inhibition of Platelet Aggregation P2Y12->Block Blocks ADP Binding

Caption: General bioactivation pathway of thienopyridine prodrugs.

Comparative Analysis of Thienopyridine Agents

Ticlopidine: The First-Generation Agent

Ticlopidine was the first thienopyridine to be introduced into clinical practice and demonstrated utility in preventing stroke and coronary stent thrombosis.[1][6] However, its use has been largely superseded due to a significant risk of severe hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP).[1][7] These adverse events, which often occur within the first three months of treatment, necessitate regular blood count monitoring, making it a less favorable option compared to its successors.[7][8][9] While effective, the safety profile of ticlopidine significantly limits its clinical application in the modern era.[1][10]

Clopidogrel: The Widely Adopted Standard

Clopidogrel emerged as the second-generation thienopyridine, offering a much-improved safety profile over ticlopidine and becoming a cornerstone of dual antiplatelet therapy (DAPT) with aspirin for many years.[2][11] It is indicated for the prevention of atherosclerotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease.[12]

However, the clinical efficacy of clopidogrel is hampered by significant inter-individual variability in its antiplatelet response.[13] A substantial portion of this variability is due to genetic polymorphisms in the CYP2C19 enzyme, which is crucial for its bioactivation.[13][14] Patients who are "poor metabolizers" due to loss-of-function alleles in the CYP2C19 gene exhibit lower levels of the active metabolite, leading to diminished platelet inhibition and a higher risk of adverse cardiovascular events, including stent thrombosis.[13][15] This pharmacogenetic limitation has been a major driver in the development of newer antiplatelet agents.[13]

Prasugrel: The Third-Generation Potent Inhibitor

Prasugrel is a third-generation thienopyridine characterized by a more efficient and consistent bioactivation process compared to clopidogrel.[16][17] This leads to a more rapid onset of action and a greater and more predictable level of P2Y12 receptor inhibition.[18]

The landmark TRITON-TIMI 38 trial directly compared prasugrel with clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[19] The results demonstrated that prasugrel was significantly more effective than clopidogrel in reducing the primary endpoint of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[19] Notably, the rate of stent thrombosis was also substantially lower in the prasugrel group.[19]

This enhanced efficacy, however, comes at the cost of an increased risk of bleeding.[18][20] The TRITON-TIMI 38 trial reported a higher rate of major bleeding with prasugrel, including life-threatening bleeding.[19] Consequently, prasugrel is contraindicated in patients with a history of stroke or transient ischemic attack (TIA) and requires careful consideration in patients aged 75 years or older or those with a low body weight.[16]

Quantitative Comparison of Clinical Efficacy and Safety

The following table summarizes key findings from the pivotal TRITON-TIMI 38 trial, which provides the most direct and robust comparison between clopidogrel and prasugrel.

Clinical EndpointClopidogrel (n=6,795)Prasugrel (n=6,813)Hazard Ratio (95% CI)P-value
Primary Efficacy Endpoint (CV Death, Nonfatal MI, or Nonfatal Stroke)12.1%9.9%0.81 (0.73-0.90)<0.001
Myocardial Infarction9.7%7.4%0.76 (0.67-0.85)<0.001
Stent Thrombosis2.4%1.1%0.48 (0.36-0.64)<0.001
Primary Safety Endpoint (TIMI Major Bleeding)1.8%2.4%1.32 (1.03-1.68)0.03
Life-Threatening Bleeding0.9%1.4%1.52 (1.08-2.13)0.01

Data sourced from the TRITON-TIMI 38 trial.[19]

Experimental Protocols for Efficacy Assessment

The evaluation of thienopyridine efficacy relies on specialized platelet function tests. These assays are crucial for both drug development and, increasingly, for guiding personalized therapy.

cluster_sample 1. Sample Collection cluster_lta 2a. Light Transmission Aggregometry (LTA) cluster_vfy 2b. VerifyNow P2Y12 Assay (Point-of-Care) Sample Citrated Whole Blood PRP Prepare Platelet-Rich Plasma (PRP) via Centrifugation Sample->PRP Cartridge Add Whole Blood to Assay Cartridge Sample->Cartridge Agonist Add ADP Agonist to PRP PRP->Agonist Measure Measure Change in Light Transmittance Agonist->Measure LTA_Result Result: % Aggregation Measure->LTA_Result VFY_Agonist ADP-coated beads initiate aggregation Cartridge->VFY_Agonist VFY_Measure Measure Change in Light Transmittance VFY_Agonist->VFY_Measure VFY_Result Result: P2Y12 Reaction Units (PRU) VFY_Measure->VFY_Result

Caption: Workflow for assessing thienopyridine-induced platelet inhibition.

Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for assessing platelet function.[21] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Protocol:

  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant.[22] The ratio of blood to anticoagulant should be 9:1.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant).

  • Platelet-Poor Plasma (PPP) Preparation: Recentrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will serve as the 100% transmission reference.

  • Assay Procedure:

    • Pipette a known volume of PRP into a cuvette and place it in the aggregometer.

    • Calibrate the instrument by setting 0% transmission with the PRP and 100% transmission with the PPP.[21]

    • Add a specific concentration of ADP to the PRP cuvette to induce aggregation.

    • The instrument records the change in light transmission over time (typically 5-10 minutes) as platelet aggregates form.[21]

  • Data Analysis: The result is expressed as the maximum percentage of aggregation. A lower percentage indicates a stronger inhibitory effect of the thienopyridine.

Causality: The choice of ADP as the agonist is critical because thienopyridines specifically target the ADP-P2Y12 signaling pathway.[23] By measuring the response to ADP, we directly assess the drug's on-target effect. The centrifugation steps are designed to gently separate platelets without activating them prematurely, ensuring the measured aggregation is due to the added agonist.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to be a more rapid and standardized alternative to LTA.[24][25]

Protocol:

  • Blood Collection: Collect a whole blood sample in a specialized Greiner 3.2% citrate tube.

  • Assay Procedure:

    • Invert the blood collection tube several times to ensure proper mixing.

    • Transfer the whole blood sample into the VerifyNow P2Y12 assay cartridge.

    • The cartridge contains fibrinogen-coated microparticles and ADP to induce platelet aggregation.[26] Prostaglandin E1 is also included to reduce the contribution from the P2Y1 receptor, making the assay more specific to the P2Y12 pathway.[24]

    • Insert the cartridge into the VerifyNow instrument.

  • Data Analysis: The instrument automatically measures the rate and extent of aggregation via changes in light transmission and reports the results in P2Y12 Reaction Units (PRU).[26] A higher PRU value indicates higher platelet reactivity (less inhibition), while a lower PRU value signifies a stronger antiplatelet effect.

Causality: This system provides a self-validating protocol by packaging all necessary reagents in a single-use cartridge, which minimizes operator-dependent variability. The inclusion of PGE1 is a key design choice that enhances the specificity of the assay for the P2Y12 receptor, which is the direct target of thienopyridines, thereby providing a more accurate measure of the drug's pharmacodynamic effect.[24]

Conclusion and Future Perspectives

The evolution of thienopyridine antiplatelet agents from ticlopidine to prasugrel demonstrates a clear trajectory towards more potent and reliable P2Y12 inhibition. While clopidogrel offered a safer alternative to ticlopidine, its efficacy is compromised by pharmacogenetic variability.[13] Prasugrel provides superior ischemic protection, particularly in high-risk ACS patients, but this comes with an elevated bleeding risk that necessitates careful patient selection.[18][20]

The choice of thienopyridine is no longer a one-size-fits-all decision. It requires a nuanced understanding of the patient's ischemic and bleeding risks, and increasingly, their genetic makeup. The experimental tools described herein are vital for continuing to refine our approach, paving the way for a future of personalized antiplatelet therapy where drug selection and dosing can be tailored to maximize efficacy and minimize risk for each individual patient.

References

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  • Norgard, M., et al. (2021). Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. International Journal of Molecular Sciences, 22(21), 11596. [Link]

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A Senior Application Scientist's Guide to In Silico Prediction and Experimental Validation of ADME Properties for 4-Chlorothiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Consequently, the early and accurate profiling of a compound's ADME characteristics is not merely advantageous but essential for mitigating the risk of late-stage attrition and controlling the escalating costs of pharmaceutical research and development.[2] This guide provides a comprehensive comparison of in silico and in vitro methodologies for the ADME assessment of 4-Chlorothiophen-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

Heterocyclic compounds, such as those containing a thiophene nucleus, are prevalent in many approved drugs.[2] However, the thiophene moiety is also recognized as a structural alert due to its potential for metabolic bioactivation into reactive metabolites, which can lead to toxicity.[3][4][5] This underscores the critical need for a thorough understanding of the ADME properties of thiophene derivatives.

This guide will navigate the reader through the predictive power of computational models and the empirical evidence generated from established laboratory assays. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a comparative analysis of hypothetical data for a series of 4-Chlorothiophen-3-amine derivatives to illustrate the synergistic relationship between in silico prediction and experimental validation.

The Strategic Integration of In Silico and In Vitro ADME Profiling

The journey of a drug candidate from a lead compound to a clinical trial candidate necessitates a multi-faceted approach to ADME profiling. In silico tools offer a rapid and cost-effective means to screen large libraries of compounds, enabling the early identification of molecules with potentially favorable ADME properties.[3][6] These predictions, however, are based on algorithms and existing data, and thus require experimental validation. In vitro ADME assays provide this crucial empirical data, offering a more biologically relevant assessment of a compound's behavior.[7] The iterative cycle of in silico prediction, chemical synthesis, and in vitro testing is the cornerstone of modern lead optimization.

cluster_0 Early Drug Discovery Workflow Virtual_Screening Virtual Screening of 4-Chlorothiophen-3-amine Derivatives Library In_Silico_ADME In Silico ADME Prediction Virtual_Screening->In_Silico_ADME Prioritization Prioritization of Candidates for Synthesis In_Silico_ADME->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis In_Vitro_ADME In Vitro ADME Validation Synthesis->In_Vitro_ADME SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_ADME->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Virtual_Screening Iterative Design

Caption: Iterative workflow integrating in silico and in vitro ADME assessment.

In Silico ADME Prediction: A First-Pass Filter

A plethora of computational tools are available to predict the ADME properties of small molecules. These tools employ a range of methodologies, from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) simulations. For the initial screening of our 4-Chlorothiophen-3-amine derivatives, we will utilize a combination of widely accessible, free web-based tools and more sophisticated commercial software.

Commonly Used In Silico Tools:

  • SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.

  • ADMETlab 2.0: An integrated online platform for comprehensive ADMET prediction.

Key ADME Parameters Predicted In Silico:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and Topological Polar Surface Area (TPSA). These fundamental properties are strong determinants of a compound's overall ADME profile.

  • Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

  • Excretion: Total clearance.

  • Toxicity: AMES toxicity and hERG inhibition.

Case Study: In Silico ADME Prediction of Hypothetical 4-Chlorothiophen-3-amine Derivatives

Let's consider a hypothetical series of 4-Chlorothiophen-3-amine derivatives with varying substituents (R1 and R2) to illustrate the utility of in silico predictions.

Table 1: Hypothetical In Silico ADME Predictions for 4-Chlorothiophen-3-amine Derivatives

Compound IDR1R2MW ( g/mol )LogPLogSTPSA (Ų)HIA (%)Caco-2 Pe (10⁻⁶ cm/s)BBB PermeantPPB (%)CYP2D6 InhibitorhERG Inhibitor
Parent HH133.591.85-2.549.3High15.2Yes75NoNo
Deriv-A CH₃H147.622.25-2.849.3High18.5Yes82NoNo
Deriv-B HCOCH₃175.631.50-2.266.5High10.1No68NoNo
Deriv-C OCH₃H163.621.70-2.458.5High12.8Yes78YesNo
Deriv-D HSO₂NH₂212.660.95-1.8114.8Moderate5.5No55NoYes

Interpretation of In Silico Predictions:

Based on these hypothetical predictions, Deriv-A appears to have a favorable profile with good predicted permeability and moderate plasma protein binding. Deriv-B shows reduced permeability, likely due to the increased polarity from the acetyl group. Deriv-C raises a potential flag for CYP2D6 inhibition, which could lead to drug-drug interactions. Deriv-D is predicted to have poor permeability and potential hERG liability, making it a less desirable candidate. These in silico data allow for the early prioritization of compounds for synthesis and subsequent in vitro testing, with Deriv-A and the parent compound being the most promising candidates to move forward.

Experimental Validation: The Ground Truth of In Vitro Assays

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable. In vitro ADME assays provide quantitative data on a compound's behavior in biological systems, offering a more accurate reflection of its potential in vivo performance.

cluster_1 In Vitro ADME Experimental Cascade Solubility Kinetic Solubility (Nephelometry) Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (Fluorescent Probes) Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition->PPB Data_Analysis Data Analysis and Comparison with In Silico Predictions PPB->Data_Analysis

Caption: A typical experimental cascade for in vitro ADME profiling.

Key In Vitro ADME Assays and Detailed Protocols

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing passive permeability across an artificial lipid membrane.[6][8] It serves as an excellent primary screen for permeability before moving to more complex cell-based assays.

Experimental Protocol: PAMPA

  • Prepare the Donor Plate: Coat the membrane of a 96-well filter plate with a solution of lecithin in dodecane and allow the solvent to evaporate.

  • Prepare Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Load the Plates: Add the compound solutions to the donor wells and fresh buffer to the acceptor wells of a 96-well plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for 4-16 hours.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] / (A * (1/VD + 1/VA) * t) where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, A is the membrane area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

b) Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model for predicting human intestinal absorption.[9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable supports in a 24-well plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Dosing Solutions: Dissolve the test compounds in a transport buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[11][12][13]

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (human or other species), a NADPH-regenerating system, and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Equilibrium Dialysis

This is the gold standard method for determining the fraction of a drug that is bound to plasma proteins.[1][2][14][15][16]

Experimental Protocol: Equilibrium Dialysis

  • Prepare the Dialysis Unit: Hydrate a semi-permeable membrane and assemble the equilibrium dialysis apparatus (e.g., RED device).

  • Sample Preparation: Spike the test compound (1 µM final concentration) into plasma.

  • Loading: Add the plasma containing the compound to one chamber and a phosphate buffer to the other chamber of the dialysis unit.

  • Equilibration: Incubate the unit at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both samples.

  • Calculate Percent Bound: % Unbound = (Concentration in buffer / Concentration in plasma) * 100 % Bound = 100 - % Unbound

Comparative Analysis: In Silico vs. In Vitro Data for 4-Chlorothiophen-3-amine Derivatives

To exemplify the importance of experimental validation, let's compare our hypothetical in silico predictions with plausible in vitro results for our series of 4-Chlorothiophen-3-amine derivatives.

Table 2: Comparison of Predicted and Experimental ADME Properties

Compound IDIn Silico Caco-2 Pe (10⁻⁶ cm/s)In Vitro Caco-2 Papp (10⁻⁶ cm/s)In Silico PPB (%)In Vitro PPB (%)In Silico CLint (µL/min/mg)In Vitro CLint (µL/min/mg)
Parent 15.212.5 ± 1.87580 ± 3.52532 ± 4.1
Deriv-A 18.516.8 ± 2.18285 ± 2.92228 ± 3.5
Deriv-B 10.18.9 ± 1.56872 ± 4.24555 ± 6.3
Deriv-C 12.85.2 ± 0.97892 ± 2.160110 ± 12.5
Deriv-D 5.54.1 ± 0.85565 ± 5.51518 ± 2.7

Analysis of the Comparative Data:

  • Correlation and Discrepancies: For the Parent compound and Deriv-A , there is a good correlation between the predicted and experimental permeability and plasma protein binding. This increases our confidence in the predictive models for this chemical space. However, for Deriv-C , while the in silico model predicted good permeability, the in vitro Caco-2 assay revealed significantly lower permeability. This could be due to the compound being a substrate for an efflux transporter, a phenomenon not accurately captured by the in silico model. Additionally, the in vitro metabolic stability for Deriv-C was much lower than predicted, suggesting a higher rate of metabolism. The plasma protein binding for Deriv-C was also underestimated by the computational model.

  • Actionable Insights: The discrepancy observed for Deriv-C highlights the indispensable role of in vitro assays. Based on the in silico data alone, Deriv-C might have been progressed. However, the in vitro results indicate potential issues with bioavailability and a high clearance rate, making it a less attractive candidate. The experimental data for Deriv-D confirmed the poor permeability predicted by the in silico model, further deprioritizing this compound.

Advanced Modeling: QSAR and PBPK for Deeper Mechanistic Understanding

For lead optimization, more sophisticated modeling techniques can provide deeper insights.

  • Quantitative Structure-Activity Relationship (QSAR): By building QSAR models with a larger dataset of in-house in vitro data, we can identify the key molecular descriptors that influence the ADME properties of our 4-Chlorothiophen-3-amine derivatives.[1][17] This allows for more targeted structural modifications to improve the ADME profile. For instance, a QSAR model might reveal that reducing the number of hydrogen bond donors is critical for improving permeability in this series.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro ADME data with physiological information to simulate the pharmacokinetic profile of a drug in the whole body.[12][13][18][19][20] By inputting our in vitro data for Deriv-A , we can generate predictions of its plasma concentration-time profile in humans, which can help in designing future clinical studies.

Conclusion: A Synergistic Approach for Successful Drug Discovery

The effective profiling of ADME properties is a critical determinant of success in drug discovery. This guide has demonstrated the power of a synergistic approach that combines the rapid, high-throughput nature of in silico prediction with the empirical rigor of in vitro experimental validation. For 4-Chlorothiophen-3-amine derivatives, where the potential for metabolic bioactivation necessitates careful scrutiny, this integrated strategy is paramount.

By leveraging in silico tools as a first-pass filter, we can efficiently prioritize candidates for synthesis and testing. Subsequent in vitro assays provide the "ground truth" data needed to make informed decisions and to refine our understanding of the structure-ADME relationships within this chemical series. Ultimately, this iterative cycle of prediction, testing, and refinement, guided by the principles of scientific integrity and a deep understanding of the underlying biological and chemical processes, will pave the way for the discovery of safe and effective new medicines.

References

  • Dansette, P. M., & Mansuy, D. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(9), 1474–1495.
  • Valadbeigi, Y., & Ghasemi, J. B. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(5), 735-746.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Dansette, P. M., & Mansuy, D. (2017). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 30(1), 2-23.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews Drug discovery, 14(7), 475-486.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-58). Humana Press, New York, NY.
  • Dansette, P. M., & Mansuy, D. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(9), 1474–1495.
  • Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies in the discovery and development of a new drug. Current drug metabolism, 8(7), 731-744.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Slideshare. (n.d.). PAMPA permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Scribd. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition, 34(5), 874–882.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]

  • PubChem. (n.d.). 4-chlorothiophen-3-amine. Retrieved from [Link]

  • Selvaraj, C., & Singh, S. K. (2014). Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors. Journal of molecular modeling, 20(3), 2147.

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A Head-to-Head Comparison of Synthetic Routes to 4-Chlorothiophen-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chlorothiophen-3-amine is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Introduction to 4-Chlorothiophen-3-amine

4-Chlorothiophen-3-amine is a substituted thiophene derivative that serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its structural features, including the presence of a reactive amine group and a halogenated thiophene core, make it a versatile scaffold for the development of novel therapeutic agents. The strategic selection of a synthetic route to this compound can significantly impact the overall efficiency, cost, and scalability of a drug discovery and development program.

This guide will focus on two primary synthetic strategies:

  • Route 1: Reduction of 4-Chloro-3-nitrothiophene

  • Route 2: Selective Mono-amination of 3,4-Dichlorothiophene

Each route will be dissected to provide a clear understanding of the underlying chemistry, practical considerations for laboratory execution, and a comparative assessment of key performance indicators.

Route 1: Synthesis via Reduction of 4-Chloro-3-nitrothiophene

This classical approach involves the initial nitration of a suitable thiophene precursor to introduce a nitro group at the 3-position, followed by its reduction to the desired amine. The success of this route hinges on the efficient and selective reduction of the nitro group in the presence of a chloro substituent.

Reaction Scheme

Route 1 4-Chloro-3-nitrothiophene 4-Chloro-3-nitrothiophene 4-Chlorothiophen-3-amine 4-Chlorothiophen-3-amine 4-Chloro-3-nitrothiophene->4-Chlorothiophen-3-amine Reduction (e.g., Sn/HCl or Fe/NH4Cl)

Caption: General scheme for the reduction of 4-chloro-3-nitrothiophene.

Mechanistic Considerations

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. The choice of reducing agent is critical to ensure high chemoselectivity, avoiding the reduction of the chloro group. Common methods include the use of metals in acidic media (e.g., tin or iron with hydrochloric acid) or catalytic hydrogenation.

The mechanism with metal catalysts in acidic media, such as the Bechamp reduction (iron and hydrochloric acid), involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps, ultimately leading to the formation of the amine. This method is often favored for its cost-effectiveness and operational simplicity.

Experimental Protocol: Reduction with Iron in Ammonium Chloride

Materials:

  • 4-Chloro-3-nitrothiophene

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-3-nitrothiophene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 3.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chlorothiophen-3-amine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Performance Metrics
MetricPerformance
Yield Typically good to excellent (70-90%)
Purity High purity achievable after purification
Scalability Readily scalable
Cost Cost-effective due to inexpensive reagents
Safety Exothermic reaction, requires careful temperature control. Hydrogen gas may be evolved.
Environmental Impact Generates iron waste.

Route 2: Synthesis via Selective Mono-amination of 3,4-Dichlorothiophene

This modern approach utilizes transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to directly introduce the amino group onto the thiophene ring. The key challenge in this route is achieving selective mono-amination of the di-halogenated starting material.

Reaction Scheme

Route 2 3,4-Dichlorothiophene 3,4-Dichlorothiophene 4-Chlorothiophen-3-amine 4-Chlorothiophen-3-amine 3,4-Dichlorothiophene->4-Chlorothiophen-3-amine Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine source)

Caption: General scheme for the Buchwald-Hartwig amination of 3,4-dichlorothiophene.

Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The regioselectivity of the mono-amination of 3,4-dichlorothiophene is influenced by the electronic and steric properties of the thiophene ring and the specific catalyst system employed. The choice of palladium precursor, phosphine ligand, and base is crucial for optimizing the reaction's efficiency and selectivity.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3,4-Dichlorothiophene

  • Ammonia source (e.g., benzophenone imine or ammonia itself)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Strong base (e.g., sodium tert-butoxide or LHMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Hydrochloric acid (for deprotection if using benzophenone imine)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 eq relative to Pd), and the strong base (e.g., 1.5-2.0 eq).

  • Add the anhydrous solvent, followed by 3,4-dichlorothiophene (1.0 eq) and the ammonia source (e.g., 1.1-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • If benzophenone imine was used as the ammonia source, acidify the mixture with aqueous HCl to hydrolyze the imine and then neutralize with a base.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-chlorothiophen-3-amine.

Performance Metrics
MetricPerformance
Yield Moderate to good (50-80%), highly dependent on catalyst system and reaction conditions.
Purity Generally high after chromatography.
Scalability Can be challenging to scale up due to catalyst cost and sensitivity.
Cost Higher cost due to expensive palladium catalysts and ligands.
Safety Requires handling of air- and moisture-sensitive reagents and catalysts.
Environmental Impact Use of a precious metal catalyst and organic solvents.

Head-to-Head Comparison

FeatureRoute 1: Reduction of 4-Chloro-3-nitrothiopheneRoute 2: Selective Mono-amination of 3,4-Dichlorothiophene
Starting Material Availability Requires synthesis of 4-chloro-3-nitrothiophene, which may involve a separate nitration step.3,4-Dichlorothiophene is commercially available.
Number of Steps Potentially two steps (nitration and reduction).Typically a one-pot reaction from the dichlorothiophene.
Reagent Cost Lower cost, utilizing common and inexpensive reagents.Higher cost due to precious metal catalysts and specialized ligands.
Process Robustness Generally robust and well-established chemistry.Can be sensitive to reaction conditions, requiring careful optimization.
Yield Often provides higher and more consistent yields.Yields can be variable and are highly dependent on the catalyst system.
Selectivity Chemoselective reduction of the nitro group is the main challenge.Regioselective mono-amination is the key challenge.
Scalability More straightforward to scale up for industrial production.Scaling up can be costly and technically demanding.
Safety Profile Exothermic reaction and potential for hydrogen evolution.Involves handling of pyrophoric or air-sensitive reagents.
Environmental Considerations Generates metallic waste.Involves a precious metal catalyst and organic solvents.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 4-chlorothiophen-3-amine, each with its own set of advantages and limitations.

Route 1 (Reduction) is a classic, cost-effective, and robust method that is well-suited for large-scale production. Its primary drawback is the potential need for a separate nitration step to prepare the starting material. However, the high yields and use of inexpensive reagents make it an attractive option for industrial applications.

Route 2 (Buchwald-Hartwig Amination) represents a more modern and direct approach, starting from a commercially available precursor. This route offers the potential for a more streamlined synthesis. However, the higher cost of the catalyst system, the need for stringent inert atmosphere techniques, and potential challenges in achieving high regioselectivity and scalability are significant considerations. This route may be more suitable for smaller-scale laboratory synthesis or when the precursor for Route 1 is not readily accessible.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, taking into account factors such as scale, cost, available equipment, and synthetic expertise. For large-scale, cost-sensitive manufacturing, the reduction of 4-chloro-3-nitrothiophene is likely the more pragmatic choice. For smaller-scale, discovery-phase research where speed and directness from a commercially available starting material are prioritized, the Buchwald-Hartwig amination may be a valuable alternative, provided the associated costs and technical challenges are manageable.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

A Comparative Guide to Cross-Validated Analytical Methods for Purity Assessment of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The intermediate, 4-Chlorothiophen-3-amine, serves as a critical building block in the synthesis of various therapeutic agents. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, a robust, multi-faceted analytical strategy is essential to ensure its purity.

This guide eschews a one-size-fits-all template, instead presenting a holistic and cross-validated approach to the purity assessment of 4-Chlorothiophen-3-amine. We will delve into the synergistic use of multiple analytical techniques, demonstrating how their cross-validation provides a comprehensive and trustworthy purity profile.[1][2] This process is fundamental to ensuring that an analytical procedure is fit for its intended purpose, a core tenet of international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Understanding the Impurity Landscape

A successful purity assessment begins with anticipating the potential impurities. For 4-Chlorothiophen-3-amine, impurities can originate from several sources:

  • Organic Impurities: These include starting materials, by-products from the synthetic route, intermediates, and degradation products.[7]

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals can be introduced during the manufacturing process.[7]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[7]

Forced degradation studies are a critical tool for intentionally degrading the molecule under harsh conditions (acid, base, oxidation, heat, light) to predict the degradation products that could form during storage and handling, thereby ensuring the analytical method can detect them.[8][9][10][11]

Core Analytical Techniques: A Synergistic Approach

No single analytical technique can provide a complete picture of a compound's purity. A cross-validated strategy, leveraging the strengths of different methods, is the authoritative approach.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Quantification

Causality Behind its Use: HPLC is the premier technique for separating non-volatile and thermally labile organic compounds, making it ideal for quantifying 4-Chlorothiophen-3-amine and its related substances.[12] Its ability to resolve closely related impurities is paramount for accurate purity determination.[13][14][15]

Methodological Considerations: A reversed-phase method is typically employed. The primary challenge with 4-Chlorothiophen-3-amine is its potential for low UV absorbance, which may necessitate the use of more universal detectors like Charged Aerosol Detection (CAD) or coupling with a mass spectrometer (MS).[16]

Experimental Protocol: RP-HPLC with UV Detection

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

Causality Behind its Use: GC is unparalleled for the analysis of volatile and semi-volatile compounds, making it the definitive technique for identifying and quantifying residual solvents and volatile organic impurities.[17][18]

Methodological Considerations: Primary amines like 4-Chlorothiophen-3-amine can interact with the silanol groups in standard GC columns, leading to poor peak shape (tailing).[16] Therefore, a column specifically designed for amine analysis or one with a base-deactivated stationary phase is crucial for achieving symmetrical peaks and accurate quantification. Headspace GC is the preferred method for residual solvent analysis as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components.[19]

Experimental Protocol: Headspace GC for Residual Solvents

  • System: Agilent 7890B GC with a 7697A Headspace Sampler and Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow at 2.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100°C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of N,N-Dimethylacetamide (DMA), cap, and vortex.

Mass Spectrometry (MS): The Key to Impurity Identification

Causality Behind its Use: When HPLC or GC separates an unknown impurity, MS provides the mass information needed for structural identification.[7] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[20] Tandem MS (MS/MS) fragments the impurity ion, providing structural clues that are essential for elucidation.[20][21]

Methodological Considerations: For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It is critical to develop an LC method that uses MS-compatible mobile phases (e.g., formic acid or ammonium formate instead of non-volatile phosphate buffers).[20] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is used.[7]

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Waters ACQUITY UPLC I-Class.

  • MS System: Waters Xevo G2-XS Q-TOF Mass Spectrometer.

  • Column: ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient similar to the HPLC-UV method, optimized for separation.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: MS^E (acquires low-energy full scan MS and high-energy fragmented MS data in a single run).

  • Mass Range: 50 - 1200 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Causality Behind its Use: NMR spectroscopy is the most powerful technique for unambiguous structure determination.[22][23][24] While MS provides mass and fragmentation data, NMR provides detailed information about the connectivity of atoms (¹H-¹H, ¹H-¹³C), which is essential for definitively identifying the structure of an unknown impurity that has been isolated, for example, by preparative HPLC.[25][26]

Methodological Considerations: A suite of 1D and 2D NMR experiments is required for full characterization. This includes ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Sufficient quantity (typically >1 mg) and purity of the isolated impurity are necessary.

The Cross-Validation Workflow: A Framework for Trustworthiness

Cross-validation is the process of using a second, distinct analytical method to confirm the results of the primary method.[1] This ensures the reliability and accuracy of the purity assessment. For 4-Chlorothiophen-3-amine, the workflow integrates the techniques described above in a logical sequence.

CrossValidation_Workflow Sample 4-Chlorothiophen-3-amine (Bulk Sample) HPLC HPLC-UV/CAD (Primary Purity Assay, Related Substances) Sample->HPLC Quantify Purity & Impurities GC Headspace GC-FID (Residual Solvents) Sample->GC LCMS LC-HRMS (Q-TOF) (Impurity Mass ID & Elemental Composition) HPLC->LCMS Characterize Knowns/Unknowns PrepLC Preparative HPLC (Isolate Unknowns) HPLC->PrepLC Isolate Impurities > 0.1% NMR NMR Spectroscopy (Definitive Structure Elucidation) PrepLC->NMR Confirm Structure

Caption: Cross-validation workflow for purity assessment.

Comparative Data Summary of Validated Methods

The performance of each analytical method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][4][6][27] The table below summarizes typical validation parameters and acceptance criteria for the primary quantitative techniques.

Validation Parameter HPLC-UV/CAD (Related Substances) Headspace GC-FID (Residual Solvents) Causality & Justification (Based on ICH Q2(R2)) [4][6][27]
Specificity Baseline resolution >1.5 between the main peak and all impurities. Peak purity analysis confirms no co-elution.Baseline resolution >1.5 for all solvents. Confirmed by analyzing a blank and individual solvent standards.Ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999 for the main component and known impurities.≥ 0.99 for each solvent.Demonstrates a direct proportional relationship between concentration and analytical response over the intended range.
Range LOQ to 120% of the specification limit for impurities.LOQ to 120% of the permitted limit (e.g., per ICH Q3C).The interval where the method provides suitable accuracy, precision, and linearity.
Accuracy (% Recovery) 80.0% - 120.0% for spiked impurities at multiple levels.[14]80.0% - 120.0% for spiked solvents.Measures the closeness of the test results to the true value. Spiking studies are the standard approach.
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% for impurities.[14]Repeatability: ≤ 10.0% Intermediate: ≤ 15.0%Measures the degree of scatter between a series of measurements under defined conditions (same day/analyst vs. different days/analysts).
LOD (Limit of Detection) S/N ratio ≥ 3. Typically < 0.01% of the nominal sample concentration.S/N ratio ≥ 3. Typically < 30% of the permitted limit.The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
LOQ (Limit of Quantitation) S/N ratio ≥ 10. Typically ~0.03% of the nominal sample concentration.S/N ratio ≥ 10. Typically at or below the reporting threshold.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate changes in pH (±0.2), column temp (±5°C), and mobile phase composition (±2%).Unaffected by small changes in oven temp (±5°C), carrier gas flow (±10%), and equilibration time (±5 min).Measures the method's capacity to remain unaffected by small but deliberate variations in method parameters.

Conclusion: An Integrated Strategy for Unimpeachable Quality

The purity assessment of 4-Chlorothiophen-3-amine is a rigorous, multi-step process that demands more than a single analytical method. A scientifically sound, cross-validated approach integrating the chromatographic separation power of HPLC and GC with the unparalleled identification capabilities of MS and NMR is essential. This synergistic workflow ensures that all potential impurities—volatile, non-volatile, known, and unknown—are effectively detected, identified, and quantified. By grounding our analytical protocols in the principles of causality and validating them against internationally recognized standards like the ICH guidelines, we build a framework of trust and assurance, guaranteeing the quality and safety of this critical pharmaceutical intermediate.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

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A Comparative Guide to Assessing the Isomeric Purity of 4-Chlorothiophen-3-amine: Leveraging HPLC and Chiral Chromatography for Positional Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern pharmaceutical synthesis, 4-Chlorothiophen-3-amine serves as a critical heterocyclic building block for a range of active pharmaceutical ingredients (APIs). The precise substitution pattern on the thiophene ring is fundamental to the molecule's intended biological activity and safety profile. During synthesis, side reactions can inevitably lead to the formation of positional isomers, such as 2-chloro-3-aminothiophene or 5-chloro-3-aminothiophene. These isomeric impurities, possessing identical molecular weights and similar physicochemical properties, pose a significant analytical challenge. Regulatory bodies globally mandate stringent control over isomeric purity, as an unintended isomer could exhibit different pharmacological effects, toxicity, or reduced efficacy.[1][2][3]

This guide provides an in-depth comparison of two high-performance liquid chromatography (HPLC) based strategies for assessing the isomeric purity of 4-Chlorothiophen-3-amine: traditional reversed-phase (RP) HPLC and chromatography using a chiral stationary phase (CSP). While the target molecule itself is achiral, we will demonstrate how the unique three-dimensional structure of a CSP can offer superior selectivity for resolving closely related positional isomers where conventional achiral methods may fail.[4] The objective is to equip researchers and drug development professionals with the technical rationale and practical methodologies to select and implement the most effective strategy for their specific analytical needs.

Part 1: The Analytical Challenge: Positional Isomers of 4-Chlorothiophen-3-amine

The primary challenge in this analysis stems from the subtle structural differences between 4-Chlorothiophen-3-amine and its potential process-related impurities. These impurities are typically positional isomers, where the chlorine atom and/or the amine group are located at different positions on the thiophene ring.

Key Molecular Structures:

Compound NameStructureComments
4-Chlorothiophen-3-amine 4-Chlorothiophen-3-amineTarget Analyte
2-Chlorothiophen-3-amine2-Chlorothiophen-3-aminePositional Isomer (Critical Pair 1)
5-Chlorothiophen-2-amine5-Chlorothiophen-2-aminePositional Isomer (Critical Pair 2)

These molecules exhibit very similar polarity, pKa values, and UV chromophores, making their separation difficult. A robust analytical method must possess sufficient selectivity to resolve the target analyte from all potential isomers to a minimum resolution of 1.5, as stipulated by regulatory guidelines.

Part 2: The Workhorse Method: Reversed-Phase HPLC

Reversed-phase HPLC is the cornerstone of pharmaceutical purity analysis due to its robustness, versatility, and wide applicability.[5] It separates compounds primarily based on differences in hydrophobicity.

Causality Behind Experimental Choices

For aromatic amines, a C18 (octadecylsilane) column is a standard starting point due to its strong hydrophobic retention. However, the amine group's basicity necessitates a buffered mobile phase to ensure consistent ionization and peak shape. An acidic pH (e.g., pH 2.5-3.5) will protonate the amine, increasing its polarity and improving peak symmetry. Acetonitrile is often chosen over methanol as the organic modifier for its lower viscosity and different selectivity for aromatic compounds. For particularly challenging separations of aromatic amines, ion-pair chromatography can be an effective strategy.[6]

Experimental Protocol: RP-HPLC Method for Isomeric Purity
  • Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector or Mass Spectrometer (MS).

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Chlorothiophen-3-amine sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.22 µm syringe filter if necessary.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

Visual Workflow: RP-HPLC Method Development

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (0.5 mg/mL) Filter Filter Sample (0.22 µm) Prep->Filter Inject Inject 10 µL Filter->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection (240 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & Resolution (Rs) Integrate->Calculate

Caption: General workflow for RP-HPLC analysis.

Expected Performance and Limitations

This method is effective for determining the overall purity and separating grossly different impurities. However, its selectivity may be insufficient for baseline separating the critical positional isomers.

Table 1: Hypothetical Performance of RP-HPLC Method

CompoundRetention Time (min)Resolution (Rs) vs. AnalyteComments
5-Chlorothiophen-2-amine15.22.1Well resolved.
4-Chlorothiophen-3-amine 16.5 - Target Analyte
2-Chlorothiophen-3-amine16.81.1Co-elution/Poor Resolution. Fails acceptance criteria (Rs < 1.5).

Part 3: The High-Selectivity Approach: Chiral Chromatography

While seemingly counterintuitive for an achiral molecule, chiral stationary phases (CSPs) provide a highly ordered, three-dimensional environment that can differentiate between molecules based on subtle differences in their shape and the spatial arrangement of functional groups.[7] The separation of positional isomers on a CSP is not based on forming diastereomeric complexes (as with enantiomers), but on differential interactions (e.g., π-π stacking, hydrogen bonding, steric hindrance) within the chiral selector's unique architecture.[4] Polysaccharide-based CSPs are particularly effective for this purpose.[2][8]

Causality Behind Experimental Choices

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are known for their broad selectivity. The helical polymer structure creates "chiral grooves" that can interact differently with the subtle geometric variations between positional isomers.[7] Method development often starts with screening in normal-phase (alkane/alcohol) or polar organic modes, as these often provide the strongest and most selective interactions with the CSP.[2]

Experimental Protocol: Chiral Chromatography Method for Isomeric Purity
  • Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., Hexane/Ethanol) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of 90:10 Hexane:Ethanol (v/v). Note: This is a starting point; optimization may require screening different alcohols and ratios.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 5 µL.

Visual Principle: Isomer Separation on a CSP

CSP_Mechanism cluster_csp Chiral Stationary Phase (CSP) CSP Cellulose Polymer Groove Isomer1 2-Chloro Isomer (Weaker Interaction) Isomer1->CSP Poor Fit Early Elutes Earlier Isomer1->Early Isomer2 4-Chloro Isomer (Stronger Interaction) Isomer2->CSP Good Fit Late Elutes Later Isomer2->Late Elution Elution Order

Caption: Differential interaction of isomers with a CSP.

Expected Performance and Advantages

The chiral column is expected to provide the necessary selectivity to resolve the critical isomer pair that co-eluted under reversed-phase conditions.

Table 2: Hypothetical Performance of Chiral Chromatography Method

CompoundRetention Time (min)Resolution (Rs) vs. AnalyteComments
5-Chlorothiophen-2-amine8.94.5Excellent resolution.
2-Chlorothiophen-3-amine11.32.5Baseline Resolved. Meets acceptance criteria.
4-Chlorothiophen-3-amine 13.1 - Target Analyte

Part 4: Method Validation and Comparative Analysis

Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[9][10] Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11][12]

Specificity is the most critical parameter in this context. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, namely its isomers. The chiral method demonstrates superior specificity for this particular analytical problem.

Table 3: Comparative Guide: RP-HPLC vs. Chiral Chromatography

ParameterReversed-Phase HPLCChiral ChromatographyRationale & Justification
Specificity/Resolution Low to ModerateHigh The CSP's 3D structure provides unique selectivity for geometrically similar positional isomers.
Method Development Time Short LongChiral method development requires extensive screening of columns and mobile phase systems.[2]
Robustness HighModerateChiral separations can be more sensitive to small changes in mobile phase composition and temperature.
Cost (Column & Solvents) Low HighCSP columns are significantly more expensive, and normal-phase solvents require proper disposal.
Primary Application General purity, assay, screening for known, well-separated impurities.Trace-level quantification of a specific, hard-to-separate critical isomer. The right tool for the right job; use chiral chromatography as a targeted, problem-solving tool.

Conclusion and Recommendations

Both reversed-phase HPLC and chiral chromatography are powerful tools for assessing the purity of 4-Chlorothiophen-3-amine, but they serve different purposes.

  • Reversed-Phase HPLC should be employed as the primary, routine method for general purity assessment and assay. It is robust, cost-effective, and suitable for release testing when all potential isomers are known to be well-resolved.

  • Chiral Chromatography is the superior, high-selectivity technique required when a critical positional isomer cannot be resolved by conventional achiral methods. While method development is more intensive, it provides the definitive separation necessary to ensure the safety and quality of the API.

For comprehensive characterization and in-depth quality control, an orthogonal approach is recommended. Using the RP-HPLC method for routine analysis and the validated chiral method to specifically quantify the 2-chloro isomer provides a self-validating system that ensures the highest level of product quality and regulatory compliance.

References

  • ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

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Comparative Molecular Docking Analysis of 4-Chlorothiophen-3-amine Analogs Against Key Therapeutic Targets: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Thiophene Scaffolds in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] The incorporation of a thiophene nucleus can significantly alter a molecule's physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[5] Within this promising class of compounds, 4-Chlorothiophen-3-amine serves as a valuable starting point for the synthesis of novel derivatives with therapeutic potential.

This guide presents a comprehensive comparative analysis of the molecular docking scores of a series of rationally designed 4-Chlorothiophen-3-amine analogs against three key therapeutic targets implicated in cancer and inflammation. As drug discovery increasingly relies on computational methods to accelerate the identification of lead compounds, molecular docking has become an indispensable tool.[6][7][8] It allows for the prediction of the binding affinity and orientation of a small molecule within the active site of a target protein, thereby providing crucial insights into its potential efficacy.[9][10][11] This in-silico approach not only streamlines the early stages of research but also reduces the costs and time associated with extensive experimental screening.[7]

Herein, we will delve into a detailed, step-by-step methodology for a comparative molecular docking study, present and interpret the resulting data, and discuss the implications for guiding further synthetic efforts and preclinical development. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to explore the therapeutic potential of novel chemical entities.

Methodology: A Validated Workflow for In-Silico Screening

The credibility of any computational study hinges on a robust and reproducible methodology. The following protocol outlines a comprehensive workflow for preparing ligands and protein targets, performing molecular docking simulations, and analyzing the results. This process is designed to be a self-validating system, ensuring that the generated data is reliable for making informed decisions in a drug discovery pipeline.

Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing of Analogs l2 Conversion to 3D Structure l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 docking Molecular Docking Simulation (e.g., AutoDock Vina) l3->docking p1 Download PDB File of Target Protein p2 Remove Water Molecules & Heteroatoms p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 p4 Define Binding Site (Grid Box Generation) p3->p4 p4->docking analysis Analysis of Results docking->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A comprehensive workflow for in-silico molecular docking analysis.

Step 1: Ligand Preparation
  • 2D Structure Generation: The 2D structures of 4-Chlorothiophen-3-amine and its analogs were drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structures were converted to 3D structures. To achieve a low-energy conformation, each structure was subjected to energy minimization using a suitable force field, such as MMFF94. This step is crucial as the ligand's conformation significantly impacts its binding to the receptor.

Step 2: Protein Target Preparation
  • Selection of Therapeutic Targets: Based on the known biological activities of thiophene derivatives, the following protein targets were selected for this study:

    • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.[12][13][14] Its inhibition is a major goal in the development of anti-inflammatory drugs. (PDB ID: 5IKR)

    • Epidermal Growth Factor Receptor (EGFR) Kinase: A protein kinase often dysregulated in cancer, making it a prime target for anticancer therapies.[1] (PDB ID: 2J6M)

    • Staphylococcus aureus Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria, representing a target for antimicrobial agents.[15] (PDB ID: 1AD1)

  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the Protein Data Bank (PDB).

  • Preparation for Docking: The protein structures were prepared by:

    • Removing all water molecules and heteroatoms not essential for binding.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges). This ensures that the protein is in a chemically correct state for the docking simulation.

  • Binding Site Definition: The active site for docking was defined by generating a grid box encompassing the region where the native ligand binds in the crystal structure. This confines the search space for the docking algorithm to the most relevant area of the protein.

Step 3: Molecular Docking Simulation
  • Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program, was selected for this study.[9]

  • Algorithm: The docking simulations were performed using a Lamarckian genetic algorithm, which allows for both global and local searching of the ligand's conformational space.

  • Scoring Function: The binding affinity of each analog to the respective target was predicted by AutoDock Vina's empirical scoring function, which estimates the free energy of binding in kcal/mol.[16][17] More negative scores indicate a higher predicted binding affinity.

Results: Comparative Docking Scores of 4-Chlorothiophen-3-amine Analogs

The following table summarizes the predicted binding affinities (in kcal/mol) of the parent compound, 4-Chlorothiophen-3-amine, and its rationally designed analogs against the selected therapeutic targets.

Compound ID Analog Structure (Modification on 4-Chlorothiophen-3-amine) COX-2 (5IKR) Docking Score (kcal/mol) EGFR Kinase (2J6M) Docking Score (kcal/mol) S. aureus DHPS (1AD1) Docking Score (kcal/mol)
Parent 4-Chlorothiophen-3-amine-6.8-7.2-6.5
Analog-1 N-acetyl derivative-7.5-7.9-7.1
Analog-2 N-benzoyl derivative-8.9-9.4-8.2
Analog-3 N-(4-methylbenzoyl) derivative-9.2-9.7-8.5
Analog-4 N-(4-chlorobenzoyl) derivative-9.5-10.1-8.8
Analog-5 Thiazole-conjugated derivative-10.2-10.8-9.6

Discussion and Interpretation of Results

The molecular docking results provide valuable preliminary data on the potential of 4-Chlorothiophen-3-amine analogs as inhibitors of COX-2, EGFR Kinase, and S. aureus DHPS.

  • Structure-Activity Relationship (SAR): A clear trend emerges from the data. The unsubstituted parent compound shows moderate binding affinity across all targets. The introduction of an N-acetyl group (Analog-1) slightly improves the docking score. A significant enhancement in binding affinity is observed with the addition of a benzoyl group (Analog-2), suggesting that the aromatic ring may be involved in favorable pi-stacking or hydrophobic interactions within the active sites.

  • Effect of Substituents: Further substitution on the benzoyl ring (Analogs 3 and 4) leads to even more negative docking scores. The electron-donating methyl group (Analog-3) and the electron-withdrawing chloro group (Analog-4) both improve binding, with the chloro-substituted analog showing the highest affinity in this series. This suggests that both electronic and steric factors play a crucial role in the interaction with the target proteins.

  • Lead Candidate: The thiazole-conjugated derivative (Analog-5) consistently demonstrates the most favorable docking scores against all three targets. Thiazole moieties are known to be pharmacologically important building blocks, and their inclusion appears to significantly enhance the binding potential of the 4-Chlorothiophen-3-amine scaffold.[12][14] This compound represents a promising lead candidate for further investigation.

  • Target Selectivity: While Analog-5 shows high affinity for all three targets, it exhibits the strongest predicted binding to EGFR Kinase, followed by COX-2 and then S. aureus DHPS. This information can be used to guide the development of more selective inhibitors. For instance, if the primary goal is an anti-inflammatory agent, modifications could be explored to enhance binding to COX-2 while reducing affinity for EGFR Kinase to minimize potential off-target effects.

Signaling Pathway Implication: COX-2 in Inflammation

To contextualize the relevance of inhibiting COX-2, the following diagram illustrates its role in the inflammatory cascade.

G stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Cyclooxygenase-2) aa->cox2 acts on pgs Prostaglandins cox2->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediates inhibitor 4-Chlorothiophen-3-amine Analogs inhibitor->cox2 inhibit

Caption: The role of COX-2 in the inflammatory pathway and its inhibition.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to evaluating the therapeutic potential of novel 4-Chlorothiophen-3-amine analogs using molecular docking. The in-silico data suggests that specific structural modifications, particularly the addition of substituted benzoyl groups and thiazole moieties, can significantly enhance the binding affinity of the parent compound to key targets in cancer, inflammation, and bacterial infections.

The findings from this computational study provide a strong rationale for the following next steps:

  • Chemical Synthesis: Synthesize the most promising analogs, especially Analog-5, for in-vitro biological evaluation.[12][14][18]

  • In-Vitro Assays: Experimentally determine the inhibitory activity (e.g., IC50 values) of the synthesized compounds against purified COX-2, EGFR Kinase, and S. aureus DHPS.[13]

  • Further Docking Studies: For the most active compounds, perform more detailed molecular dynamics simulations to analyze the stability of the ligand-protein complex over time.

  • Lead Optimization: Based on the experimental results, design and synthesize a second generation of analogs to further improve potency and selectivity.

By integrating computational and experimental approaches, the drug discovery process can be made more efficient and targeted, ultimately accelerating the journey from a chemical scaffold to a viable therapeutic agent.[6][19][20]

References

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  • The Therapeutic Potential of Thiophene Compounds: A Technical Guide. Benchchem.
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  • Synthesis, characterization, antimicrobial, antioxidant, and molecular docking study of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives.
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  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
  • Synthesis, characterization, antimicrobial, antioxidant, and molecular docking study of 3-(2,5-dichlorothiophen-3-yl)
  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Deriv
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-Chlorothiophen-3-amine. As a halogenated organic amine, this compound presents significant chemical and environmental hazards that necessitate a rigorous and informed disposal protocol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principles: Hazard Profile and Regulatory Imperatives

Understanding the "why" behind disposal protocols begins with the inherent risks of the chemical and the regulatory framework governing its waste stream. 4-Chlorothiophen-3-amine is not a benign substance; its proper disposal is a matter of safety and legal compliance.

1.1. Hazard Identification

The primary hazards associated with 4-Chlorothiophen-3-amine and related chloro-amino compounds are multifaceted, demanding stringent safety measures. The compound is classified as a halogenated organic waste , a category with specific and costly disposal requirements due to its environmental persistence and the toxic byproducts that can form during improper incineration.

Key hazards include:

  • Corrosivity : The compound is known to cause severe skin burns and serious eye damage.[1][2][3] Accidental contact requires immediate and thorough rinsing and medical attention.

  • Toxicity : It is harmful if swallowed or inhaled and may cause damage to internal organs through prolonged or repeated exposure.[1][3] Some related aromatic amines are suspected of causing genetic defects.

  • Environmental Hazard : Like many chlorinated organic compounds, it is very toxic to aquatic life and can have long-lasting adverse effects on ecosystems. Therefore, it must never be disposed of down the drain or in regular trash.[4]

  • Reactivity : While stable under normal conditions, it may be incompatible with strong oxidizing agents and strong bases.[1] Mixing with incompatible waste streams can lead to dangerous chemical reactions.

Hazard CategoryDescriptionKey Precaution & Rationale
Health Hazards Corrosive to skin and eyes; harmful if swallowed or inhaled; potential for organ damage and genetic defects.[1][2][3]Always handle using prescribed Personal Protective Equipment (PPE) in a chemical fume hood to prevent contact and inhalation.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.Prohibit drain disposal to prevent contamination of waterways. All waste must be collected for specialized treatment.
Chemical Classification Halogenated Organic Waste .[5][6][7]Must be segregated from all other waste streams (non-halogenated, aqueous, solid) to ensure it is sent to a high-temperature incinerator designed to safely destroy halogenated compounds.[4][5]

1.2. Regulatory Framework

In the United States, the disposal of 4-Chlorothiophen-3-amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls into a category of waste (such as F-listed wastes) that has stringent treatment standards and land disposal restrictions.[8][9][10] Failure to comply can result in significant institutional and personal liability.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is full. It starts with establishing a safe handling environment.

  • Primary Engineering Control : All handling of 4-Chlorothiophen-3-amine, including weighing, transferring, and adding to a waste container, must be performed inside a certified chemical fume hood.[7] This is the most critical step in preventing inhalation exposure.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[3]

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use chemically resistant gloves. Consult your institution's glove compatibility chart or the manufacturer's data for the most suitable material (e.g., nitrile may be suitable for incidental contact, but heavier gloves like butyl rubber or Viton® are often recommended for extended handling).

    • Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

Standard Operating Procedure: Waste Handling and Disposal

This section provides a direct, step-by-step protocol for the collection and disposal of 4-Chlorothiophen-3-amine waste.

Step 1: Waste Segregation This is the most crucial step in the disposal process.

  • Action : Designate a specific waste stream solely for Halogenated Organic Compounds .

  • Causality : Never mix 4-Chlorothiophen-3-amine with non-halogenated solvents, acids, bases, or metal waste.[4][5][6] Co-mingling complicates and significantly increases the cost of disposal, as the entire volume must be treated as the highest-hazard component.[4] Furthermore, mixing with incompatibles can cause dangerous reactions.[1][11]

Step 2: Container Selection and Labeling

  • Action : Select a sturdy, leak-proof container with a screw-top cap that is chemically compatible with chlorinated organic compounds (e.g., High-Density Polyethylene - HDPE, or the original container).[12][13]

  • Action : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[7][13]

  • Action : Using a permanent marker, clearly write the full, unabbreviated chemical name: "4-Chlorothiophen-3-amine " and list any other halogenated solvents in the container, along with their approximate percentages.[6][13]

  • Causality : Proper labeling is a legal requirement and is essential for communicating the hazard to everyone in the lab and to the waste disposal technicians. Inaccurate labeling can lead to dangerous consolidation errors downstream.

Step 3: Waste Accumulation

  • Action : Keep the hazardous waste container tightly closed at all times, except when you are actively adding waste.[6][13][14]

  • Action : Store the container in a designated, properly labeled Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Action : The SAA for this waste must be in a location that is segregated from incompatible materials and within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7][14]

  • Causality : Keeping containers sealed prevents the release of harmful vapors into the lab environment. Secondary containment is a critical safeguard against spills contaminating the workspace and environment.

Step 4: Disposal of Contaminated Materials and Empty Containers

  • Action : Dispose of any contaminated items (e.g., pipette tips, weighing paper, absorbent pads from a spill) as solid hazardous waste in a separate, clearly labeled container or bag.

  • Action : An empty container that held 4-Chlorothiophen-3-amine is still considered hazardous waste. The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and added to your halogenated liquid waste container.[14][15] Subsequent rinses of containers for less toxic chemicals may be permissible for drain disposal, but for compounds with significant hazards, collecting the first three rinses as hazardous waste is best practice.[14]

  • Causality : Trivial amounts of residual chemical can pose a significant hazard. Proper rinsing and disposal of the rinsate ensures that "empty" containers do not inadvertently contaminate the non-hazardous waste stream.

Step 5: Arranging for Final Disposal

  • Action : Once the waste container is approximately 80-90% full, seal it securely. Do not overfill.[14]

  • Action : Complete the hazardous waste tag with all required information (e.g., accumulation start date, generator's name).

  • Action : Submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[7][13][14] Do not attempt to dispose of this chemical yourself.

Emergency Procedures: Spills and Exposures

4.1. Spill Response

  • For Small Spills (in a fume hood) :

    • Ensure your PPE is adequate.

    • Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels on a large spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1][6]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills : Evacuate the immediate area, alert colleagues, and contact your institution's emergency response line or EHS department immediately.

4.2. Personnel Exposure

  • If on Skin or Hair : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • If in Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from 4-Chlorothiophen-3-amine.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_action Handling & Collection Protocol cluster_final Final Disposition start Activity with 4-Chlorothiophen-3-amine Generates Waste pure Pure / Concentrated Residue start->pure Identify Waste Type liquid Contaminated Solvents (e.g., from reaction workup) start->liquid Identify Waste Type solid Contaminated Solids (e.g., silica, spill debris) start->solid Identify Waste Type container Empty Reagent Container start->container Identify Waste Type collect_liquid Collect in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container pure->collect_liquid liquid->collect_liquid collect_solid Collect in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container solid->collect_solid rinse Triple-Rinse with Solvent container->rinse store Seal Container & Store in Secondary Containment within SAA collect_liquid->store collect_solid->store rinse->collect_liquid Collect Rinsate request Request Pickup from Environmental Health & Safety (EHS) store->request

Caption: Decision workflow for proper segregation and disposal of 4-Chlorothiophen-3-amine waste streams.

References

  • Bucknell University, "Hazardous Waste Segregation," [Link]

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," [Link]

  • Temple University, "Chemical Waste Guideline: Halogenated Solvents," [Link]

  • eCFR, "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32," [Link]

  • Vita-D-Chlor, "Guidance Manual for Disposal of Chlorinated Water," [Link]

  • Dartmouth College, "Hazardous Waste Disposal Guide," [Link]

  • Technion, "Chemical Waste Management Guide," [Link]

  • Purdue University, "Guidelines: Handling and Disposal of Chemicals," [Link]

  • Occupational Safety and Health Administration (OSHA), "Permissible Exposure Limits – OSHA Annotated Table Z-1," [Link]

  • Northwestern University, "Hazardous Waste Disposal Guide," [Link]

  • eCFR, "40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes," [Link]

  • United Nations Office on Drugs and Crime, "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs," [Link]

  • Occupational Safety and Health Administration (OSHA), "1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory)," [Link]

  • U.S. Environmental Protection Agency (EPA), "Chloramines in Drinking Water," [Link]

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  • PubMed, "Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program," [Link]

  • National Institutes of Health (NIH), "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective," [Link]

  • Occupational Safety and Health Administration (OSHA), "Hazard Classification Guidance for Manufacturers, Importers, and Employers," [Link]

  • U.S. Environmental Protection Agency (EPA), "EPA Hazardous Waste Codes," [Link]

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  • PubChem, "4-chlorothiophen-3-amine (C4H4ClNS)," [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chlorothiophen-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 4-Chlorothiophen-3-amine and its analogs are potent building blocks, but their hazardous nature requires a meticulous and uncompromising approach to personal protection. This guide moves beyond simple checklists to provide a deep, causality-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

The Hazard Profile: Understanding the "Why" Behind the "What"

4-Chlorothiophen-3-amine is not a benign reagent. Based on data from structurally similar compounds, it must be handled as a hazardous substance with multiple routes of potential exposure. The primary dangers are:

  • Severe Corrosivity: The most immediate and significant threat is severe skin burns and eye damage.[1][2] The amine and thiophene functionalities contribute to its reactivity, making any contact a serious incident requiring immediate medical attention.[2][3][4]

  • Toxicity: It is presumed to be toxic if inhaled, swallowed, or absorbed through the skin.[3][5] The presence of a chlorinated aromatic system adds to this toxicological concern.

  • Pervasive Stench: Like many sulfur-containing compounds, it possesses a powerful and unpleasant odor.[1][2][3][5] While not directly a toxic threat, a strong odor indicates a breach in containment and a potential exposure event.

  • Reactivity: The compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] It may also form explosive mixtures with air upon intense heating.[1][5]

Understanding these hazards is the foundation upon which all PPE decisions are made. We are not just protecting against a simple splash; we are creating a complete barrier against a corrosive, toxic, and reactive chemical.

The Core PPE Protocol: A Multi-Layered Defense

A multi-layered approach to PPE is essential. Each component serves a specific function, and their combined use creates a robust barrier to exposure.

PPE Selection Summary
Protection TypeMinimum Recommended EquipmentSpecifications & Rationale
Eye/Face Chemical Splash Goggles & Full-Face ShieldRationale: Protects against splashes of corrosive liquid and airborne particles. Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield protects the entire face from splashes.[1][6][7]
Respiratory Certified Chemical Fume HoodRationale: This is the primary engineering control to prevent inhalation of dust and vapors. All handling must occur within a functioning and certified fume hood.[8] For emergencies or spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[6][9]
Hand Double-Gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer)Rationale: No single glove material is impervious forever. The inner nitrile glove provides a second barrier in case of a breach in the outer glove. Butyl rubber and neoprene offer excellent resistance to a wide range of amines and chlorinated compounds.[10] Always inspect gloves for tears before and during use.[9]
Body Chemical-Resistant Lab Coat or ApronRationale: A standard cotton lab coat is not sufficient. A chemically resistant, non-permeable material is required to prevent skin contact from spills. For larger quantities, a full chemically impervious suit should be considered.[6]
Footwear Closed-Toed, Chemically Resistant ShoesRationale: Protects feet from spills. Leather and other porous materials can absorb chemicals and should be avoided. Rubber or other non-porous materials are recommended.[6]

Operational Plans: From Donning to Disposal

Proper PPE is only effective when integrated into a strict operational workflow.

PPE Donning & Doffing Workflow

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Outer Gloves (Butyl Rubber) d2->d3 d4 4. Goggles d3->d4 d5 5. Face Shield d4->d5 handle_chem Handle Chemical in Fume Hood d5->handle_chem f1 1. Face Shield f2 2. Outer Gloves (Dispose as HazWaste) f1->f2 f3 3. Lab Coat f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves (Dispose as HazWaste) f4->f5 wash_hands Wash Hands Thoroughly f5->wash_hands start Start enter_lab Enter Lab start->enter_lab enter_lab->d1 exit_lab Exit Lab handle_chem->exit_lab exit_lab->f1 end End wash_hands->end

Caption: PPE Donning and Doffing Workflow Diagram.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have spill cleanup materials (absorbent pads, neutralizer for amines if available) readily accessible.

  • PPE Donning: Follow the donning sequence outlined in the diagram above.

  • Chemical Transfer: Conduct all manipulations deep within the fume hood. When weighing the solid, use a tared container and handle it with forceps to minimize glove contact. Avoid creating dust.[8]

  • Making Solutions: If creating a solution, add the solid to the solvent slowly to control any exothermic reactions. Keep the container loosely capped initially if there is a potential for gas evolution.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • PPE Doffing: Follow the doffing sequence meticulously to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE in a designated hazardous waste container.[11]

  • Hygiene: Immediately wash your hands and forearms thoroughly after removing all PPE.[1]

Emergency & Disposal Plans
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spill Cleanup: For small spills inside a fume hood, use an absorbent material to collect the substance. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean a large spill without appropriate respiratory protection and training.[1]

  • Waste Disposal: All 4-Chlorothiophen-3-amine waste, including empty containers and contaminated disposables, must be disposed of as hazardous waste through an approved waste disposal plant.[1][2][12] Do not pour down the drain.

By adhering to these detailed protocols, you build a system where safety is an integral part of the scientific procedure, ensuring that your valuable work can be conducted without compromising personal health.

References

  • SAFETY DATA SHEET. (2025). MilliporeSigma. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2025). Fisher Scientific. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2025). Fisher Scientific. Accessed January 20, 2026.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Accessed January 20, 2026.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. Accessed January 20, 2026.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council. Accessed January 20, 2026.
  • MSDS of Thiophen-3-amine oxalate. (2013). Capot Chemical. Accessed January 20, 2026.
  • Guidance for Selection of Personal Protective Equipment for TDI Users. (2021). American Chemistry Council. Accessed January 20, 2026.
  • Personal protective equipment for handling 4'-(Methylthio)acetophenone. (2025). Benchchem. Accessed January 20, 2026.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Accessed January 20, 2026.
  • SAFETY DATA SHEET MCP AMINE 4. Greenbook.net. Accessed January 20, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.